1,2-Dichloro-2-methylpropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNDCHKFIHPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870661 | |
| Record name | 1,2-Dichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-37-6, 27177-44-2 | |
| Record name | 1,2-Dichloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DICHLORO-2-METHYLPROPANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichloro-2-methylpropane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-dichloro-2-methylpropane CAS number 594-37-6 properties
An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane (CAS 594-37-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The information is structured to deliver not just data, but also field-proven insights into its properties, handling, and application.
Section 1: Core Identity and Molecular Structure
This compound (CAS Number: 594-37-6) is a chlorinated hydrocarbon featuring a branched propane backbone.[1] Key structural characteristics include a primary chlorine atom attached to C1 and a tertiary chlorine atom at C2, which also bears two methyl groups. This arrangement imparts distinct chemical reactivity at each chlorinated center, a crucial aspect for its application in organic synthesis.
It is also known by several synonyms, including 1,2-Dichloroisobutane and 2-Methyl-1,2-dichloropropane.[1][2][3]
Caption: Correlation of structure to expected ¹H NMR signals.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectrum: The IR spectrum will be characterized by C-H stretching and bending vibrations. The presence of the C-Cl bonds will also give rise to characteristic absorptions in the fingerprint region. Reference vapor phase and neat IR spectra are available for comparison. [4]* Mass Spectrometry: The mass spectrum will show a molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks for fragments containing one or two chlorine atoms, respectively. [3]
Section 4: Reactivity, Synthesis, and Applications
The utility of this compound in research and development stems from its dual reactivity. [1][5]The tertiary chloride is susceptible to Sₙ1-type reactions due to the stability of the resulting tertiary carbocation. In contrast, the primary chloride is more amenable to Sₙ2 nucleophilic substitution. This differential reactivity allows for selective functionalization, a valuable attribute in multi-step synthesis.
It is primarily used as an intermediate in organic synthesis and as a research chemical. [1]For instance, it has been employed as a mild oxidant in iron-catalyzed C-H bond functionalization and benzannulation reactions, highlighting its role beyond a simple alkylating agent. [6]
Experimental Protocol 1: Synthesis via Alkene Chlorination (Illustrative)
A plausible and industrially relevant synthesis route involves the chlorination of isobutylene. This protocol is based on established principles of electrophilic addition to alkenes.
Causality: The reaction proceeds via a chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs at the more substituted carbon atom (Markovnikov's rule), leading to the tertiary chloride, while the other chlorine adds to the primary carbon.
Methodology:
-
Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a dry ice condenser, and a mechanical stirrer.
-
Reaction: Cool the flask to -10 °C using an appropriate bath. Condense isobutylene gas into a suitable solvent (e.g., dichloromethane).
-
Chlorination: Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic; maintain the temperature below 0 °C.
-
Monitoring: Monitor the reaction progress by GC-MS. The disappearance of the starting alkene indicates completion.
-
Workup: Once complete, purge the solution with nitrogen to remove excess chlorine. Wash the organic phase sequentially with 5% sodium thiosulfate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation. [6]
Section 5: Quality Control and Characterization Workflow
Ensuring the purity and identity of this compound is a self-validating process critical for reproducible downstream applications.
Experimental Protocol 2: Purity and Identity Verification
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine purity and confirm molecular weight.
-
Procedure: Dissolve a small sample in a volatile organic solvent (e.g., hexane). Inject onto a GC equipped with a non-polar column.
-
Validation: A single major peak in the chromatogram indicates high purity. The mass spectrum of this peak should match the expected fragmentation pattern and molecular ion for C₄H₈Cl₂. [3]2. NMR Spectroscopy (¹H and ¹³C):
-
Objective: To confirm the molecular structure.
-
Procedure: Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃) with a TMS internal standard. Acquire ¹H and ¹³C spectra.
-
Validation: The observed chemical shifts, integration values (for ¹H), and number of signals must correspond to the known structure of this compound. [7][8]3. Refractive Index Measurement:
-
Objective: A rapid physical constant check.
-
Procedure: Use a calibrated refractometer to measure the refractive index of the neat liquid at 20 °C.
-
Validation: The measured value should be consistent with the literature value (approx. 1.437). [2]
-
Caption: A self-validating workflow for quality control.
Section 6: Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to mitigate risks.
GHS Hazard Classification
The compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [4] Table 3: GHS Safety Information
| Category | Information |
| Pictogram(s) | GHS02 (Flame), GHS07 (Exclamation Mark) |
| Signal Word | Danger [4] |
| Hazard Statements | H225: Highly flammable liquid and vapor. [4] H315: Causes skin irritation. [4] H319: Causes serious eye irritation. [4] H335: May cause respiratory irritation. [4] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. [9][10] P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. [9]* PPE: Standard PPE includes chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat. [11]* Fire Safety: Keep away from all sources of ignition. [9][11]Use explosion-proof electrical equipment. [10]In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. [9]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [9][11]* Container: Keep the container tightly closed to prevent evaporation and moisture ingress. [9][10]Some suppliers recommend refrigeration (2°C to 8°C). [5][12]* Stability: The compound is stable under recommended storage conditions. [11]
References
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This compound. LookChem. [Link]
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594-37-6 | this compound. Alachem Co., Ltd. [Link]
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This compound | C4H8Cl2 | CID 117943. PubChem, National Institutes of Health. [Link]
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Chemical Properties of Propane, 1,2-dichloro-2-methyl- (CAS 594-37-6). Cheméo. [Link]
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Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]
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This compound CAS:594-37-6. CPAChem. [Link]
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Safety Data Sheet - 2-Chloro-2-methylpropane. Philip Harris. [Link]
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1,2‐Dichloro‐2‐methylpropane. ResearchGate. [Link]
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1,2-Dichloro-2-methyl-propane [1H NMR] Spectrum. SpectraBase. [Link]
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1,2-Dichloro-2-methyl-propane [13C NMR] Chemical Shifts. SpectraBase. [Link]
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This compound. Pharmaffiliates. [Link]
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An In-Depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-Methylpropane
Introduction: Understanding 1,2-Dichloro-2-methylpropane
This compound (CAS No. 594-37-6) is a chlorinated hydrocarbon featuring a branched propane backbone. Specifically, it is a geminal and vicinal dihalide, with two chlorine atoms and a methyl group attached to the second carbon atom. This structural arrangement imparts specific chemical and physical characteristics that are critical for its application in various synthetic pathways. As a research chemical and an intermediate in organic synthesis, a thorough understanding of its physical properties is paramount for professionals in drug development and chemical research to ensure predictable behavior in reaction media, purification processes, and storage.[1][2]
This guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental basis for their determination and the scientific principles that govern them.
Core Physical Characteristics
The fundamental physical properties of this compound are summarized below. These values are critical for designing experiments, developing purification protocols, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂ | [3] |
| Molecular Weight | 127.01 g/mol | [3] |
| CAS Number | 594-37-6 | [2][3] |
| Appearance | Colorless liquid with a sweet odor | [1] |
| Boiling Point | 106.5 - 107 °C (at 760 mmHg) | [4] |
| Melting Point | -70.34 °C (estimate) | [4] |
| Density | 1.093 g/cm³ (at 20 °C) | [4] |
| Refractive Index (n²⁰/D) | 1.437 | [4] |
| Flash Point | 15.6 °C | [4] |
| Vapor Pressure | 32.9 mmHg (at 25 °C) | [4] |
Thermophysical Properties
The thermophysical properties dictate the compound's behavior under varying temperature and pressure, which is fundamental knowledge for distillation, reaction temperature control, and storage.
Boiling Point and Vapor Pressure
The boiling point of this compound is recorded at 106.5 °C.[4] This is significantly higher than its non-chlorinated parent alkane, isobutane (-11.7 °C), due to increased molecular weight and the introduction of dipole-dipole interactions alongside London dispersion forces, which require more energy to overcome.[5]
Vapor pressure, the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases, is a critical parameter for distillation and for assessing volatility. The relationship between vapor pressure (P) and temperature (T) can be modeled using the Antoine equation: log₁₀(P) = A − (B / (T + C)).
Causality in Experimental Determination: Distillation
The boiling point is experimentally determined through distillation. This process works by heating the liquid to a temperature where its vapor pressure equals the surrounding atmospheric pressure, at which point the liquid boils. For a pure compound, this occurs at a constant temperature. The choice of distillation (simple vs. fractional) depends on the purity of the sample and the boiling points of any potential contaminants. Given its use as a synthetic intermediate, fractional distillation is often the preferred method for purification and accurate boiling point determination.
-
Apparatus Setup: Assemble a simple distillation apparatus as depicted in the workflow diagram below. The distilling flask should be no more than two-thirds full.
-
Heating: Gently heat the distilling flask using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Equilibration: As the liquid heats, vapor will rise and come into contact with the thermometer. The temperature will plateau when the vapor composition is stable and in equilibrium with the liquid.
-
Data Recording: Record the temperature at which a steady flow of distillate is collected. This temperature is the boiling point. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Caption: Experimental workflow for boiling point determination.
Density
The density of this compound is approximately 1.093 g/cm³, meaning it is denser than water.[4] The inclusion of two heavy chlorine atoms on a small carbon skeleton significantly increases the mass relative to the volume.[6]
Causality in Experimental Determination: Pycnometry
Density is precisely measured using a pycnometer, a flask with a specific, accurately known volume. The principle is straightforward: by measuring the mass of the pycnometer when empty, when filled with a reference substance (like water), and when filled with the sample substance, the density of the sample can be calculated with high precision. This method is chosen for its accuracy and reproducibility.
Spectroscopic Profile for Structural Elucidation
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a drug development professional or a research scientist, interpreting this data is key to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating organic structures.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals, reflecting the two different chemical environments for the protons.
-
A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH₃) attached to the quaternary carbon.
-
A singlet integrating to 2 protons, corresponding to the methylene group (-CH₂Cl). The lack of splitting (singlets) is due to the absence of adjacent protons. The chemical shifts would be influenced by the electronegative chlorine atoms.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Three signals are expected:
-
One signal for the two equivalent methyl carbons.
-
One signal for the methylene carbon (-CH₂Cl).
-
One signal for the quaternary carbon (-C(Cl)-).
-
Caption: Correlation of structure to ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would include:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkane C-H bonds.
-
C-Cl stretching: Characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹, confirming the presence of chloro groups.
-
C-C skeletal vibrations: Also found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, we expect to see peaks at m/z 126 (for C₄H₈³⁵Cl₂), 128 (for C₄H₈³⁵Cl³⁷Cl), and 130 (for C₄H₈³⁷Cl₂), with a characteristic intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group, leading to characteristic fragment ions.
Solubility Characteristics
Consistent with the properties of haloalkanes, this compound is insoluble in water but soluble in common organic solvents.[1][7]
-
Insolubility in Water: Despite the polarity of the C-Cl bonds, the molecule as a whole is nonpolar and cannot form hydrogen bonds with water. The energy required to disrupt the hydrogen bonding network of water is greater than the energy released by forming new, weaker dipole-dipole interactions.[7]
-
Solubility in Organic Solvents: It readily dissolves in nonpolar or weakly polar organic solvents like ethers, chloroform, and hydrocarbons.[7] This is governed by the "like dissolves like" principle, where the intermolecular forces between the solute and solvent molecules are similar in nature and strength.
Safety and Handling for Physical Property Determination
When conducting experiments to determine the physical properties of this compound, it is crucial to adhere to strict safety protocols.
-
Flammability: The compound is a highly flammable liquid and vapor with a low flash point.[3] All experimental setups must be located in a well-ventilated fume hood, away from ignition sources.[8] Equipment must be properly grounded to prevent static discharge.[9]
-
Health Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1]
Conclusion
The physical properties of this compound—from its boiling point and density to its detailed spectroscopic profile—are a direct consequence of its molecular structure. A comprehensive grasp of these characteristics is essential for its effective and safe utilization in research and development. The data and experimental rationales presented in this guide serve as a foundational resource for scientists and professionals, enabling them to confidently integrate this compound into their synthetic and developmental workflows.
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1,2-dichloro-2-methylpropane boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, particularly its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.
Introduction to this compound
This compound (CAS No: 594-37-6), also known as isobutylene dichloride, is a chlorinated hydrocarbon with the molecular formula C₄H₈Cl₂.[1][2][3][4] Its structure, featuring a propane backbone with two chlorine atoms and a methyl group attached to the second carbon, results in a volatile, colorless liquid with a characteristic sweet odor.[2] This compound serves as a valuable intermediate in organic synthesis and is utilized in various chemical manufacturing processes.[2][5] A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety in laboratory and industrial settings.
Core Physicochemical Properties
The arrangement of atoms and the nature of the chemical bonds in this compound dictate its physical characteristics. The presence of two polar carbon-chlorine (C-Cl) bonds introduces dipole-dipole interactions, while its overall molecular weight and structure influence London dispersion forces. These intermolecular forces are stronger than those in corresponding alkanes, leading to higher boiling and melting points compared to hydrocarbons of similar mass.[6][7] However, the branched, somewhat spherical shape of the molecule slightly reduces the surface area available for intermolecular contact compared to a linear isomer, which can moderate its boiling point.[7][8]
Data Summary
The critical physicochemical data for this compound are summarized below for ease of reference.
| Property | Value | Source(s) |
| Boiling Point | 106.5 - 107 °C (at 760 mmHg) | [1][9][10] |
| Melting Point | -70.34 °C (estimated) | [1] |
| Density | 1.082 - 1.097 g/cm³ (at 20-25°C) | [1][9][10] |
| Molecular Weight | 127.01 g/mol | [1][3][4] |
| Appearance | Colorless liquid/oil | [2][11] |
| Flash Point | 15.6 °C | [1] |
| Refractive Index | n20/D 1.437 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [2][10] |
Experimental Determination of Thermophysical Properties
The precise experimental determination of boiling and melting points is fundamental to verifying the purity and identity of a chemical substance. The protocols described below are designed as self-validating systems, incorporating steps to ensure accuracy and reproducibility.
Protocol for Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For a pure compound, this occurs over a narrow temperature range. The following protocol utilizes the distillation method, which is a standard and reliable technique.
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 15-20 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second.
-
Causality: A slow, steady heating rate is crucial. Overly rapid heating can lead to superheating and inaccurate temperature readings.
-
-
Data Acquisition: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. A pure compound will exhibit a stable temperature plateau.
-
Boiling Point Range: Record the temperature range from the point of the first collected drop to the point where the temperature begins to drop after the bulk of the sample has distilled.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary to normalize the boiling point.
-
Trustworthiness: Recording the atmospheric pressure and applying a correction if needed is a key step in validating the result against standard literature values.
-
Caption: Workflow for Boiling Point Determination via Distillation.
Protocol for Melting Point Determination
Given that this compound has a very low estimated melting point of -70.34°C, its determination requires specialized low-temperature apparatus and is less commonly performed in a standard organic lab than boiling point measurement.[1] The principle, however, remains universal: identifying the temperature range over which the solid-to-liquid phase transition occurs.[12] The following is a generalized protocol adaptable for low-temperature measurements.
-
Sample Preparation: Ensure the sample is completely solidified by cooling it well below its expected melting point.
-
Loading: Finely crush the solid sample and pack a small amount (1-2 mm in height) into a capillary tube.
-
Causality: A small, tightly packed sample ensures uniform heat transfer and a more accurate observation of the melting process.
-
-
Apparatus Setup: Place the capillary tube into a low-temperature melting point apparatus equipped with a cooling bath (e.g., liquid nitrogen or a cryocooler) and a calibrated digital thermometer or thermocouple.
-
Heating/Warming Rate: The apparatus should be programmed to warm the sample at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting range.
-
Trustworthiness: A slow heating rate near the melting point is the most critical factor for obtaining an accurate melting range. Rushing this step is a common source of error.
-
-
Observation & Data Recording:
-
Record the temperature (T₁) at which the first signs of liquid formation are observed.
-
Record the temperature (T₂) at which the last crystal of the solid phase melts completely.
-
-
Reporting: The melting point is reported as the T₁-T₂ range. A narrow range (e.g., < 1°C) is indicative of high purity.[12]
Caption: Workflow for Low-Temperature Melting Point Determination.
Handling, Stability, and Applications
This compound is a highly flammable liquid and vapor that can cause irritation.[10] It should be handled with appropriate personal protective equipment in a well-ventilated area. Due to its volatility and potential environmental risks, proper containment and disposal procedures are essential.[2]
In terms of applications, its primary use is as a reagent and intermediate in organic synthesis. It can participate in reactions such as nucleophilic substitution and can also serve as a mild oxidant in certain iron-catalyzed reactions.[10]
Conclusion
The boiling and melting points of this compound are defining physical constants that are critical for its identification, purity assessment, and safe handling. With a boiling point of approximately 106.5-107 °C and an estimated melting point of -70.34 °C, its physical state under standard conditions is a liquid.[1][9] The methodologies outlined in this guide provide a robust framework for the empirical verification of these properties, grounding laboratory practice in the fundamental principles of physical chemistry and ensuring the generation of reliable, high-quality data for research and development.
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Stenutz, R. This compound. .
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molecular weight of 1,2-dichloro-2-methylpropane
An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane: Properties, Analysis, and Synthetic Relevance
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No: 594-37-6), a chlorinated hydrocarbon of interest to researchers and professionals in organic synthesis and drug development. The document details the compound's fundamental physicochemical properties, centered around its molecular weight, and extends to its synthetic pathways, reactivity, established analytical methodologies, and safety considerations. By integrating field-proven insights with authoritative data, this guide serves as a critical resource for the practical application and understanding of this versatile chemical intermediate.
This compound, also known as 1,2-dichloroisobutane, is an organochlorine compound with the molecular formula C4H8Cl2.[1][2] Its structure features a propane backbone with two chlorine atoms and a methyl group attached to the second carbon atom.[1] This arrangement, which includes a tertiary carbon, confers specific reactivity compared to other dichloropropane isomers.[3] While not as widely documented as some commodity chemicals, it serves as a useful research chemical and intermediate in specialized organic synthesis.[1][4] Its utility stems from the presence of two reactive chlorine atoms on a branched carbon skeleton, offering potential for various synthetic transformations.[3] This guide elucidates the core scientific principles and practical data necessary for its effective use in a laboratory or industrial research setting.
Core Physicochemical Properties
The foundation of any chemical's utility is its physicochemical profile. The molecular weight of this compound is a central parameter from which many other properties are derived. The calculated molecular weight is approximately 127.01 g/mol .[3][4] A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 127.01 g/mol | [3][4][5] |
| Exact Mass | 126.0003056 Da | [5] |
| Molecular Formula | C4H8Cl2 | [1][3][5] |
| CAS Number | 594-37-6 | [1][2][5] |
| Density | 1.082 g/cm³ | |
| Boiling Point | 106.5 °C at 760 mmHg | |
| Melting Point | -70.34 °C (estimate) | |
| Flash Point | 15.6 °C | |
| Refractive Index (n20/D) | 1.437 | |
| InChI Key | OQPNDCHKFIHPBY-UHFFFAOYSA-N | [2][3][5] |
Synthesis and Chemical Reactivity
The reactivity of this compound is largely dictated by the two chlorine substituents. The presence of a chlorine atom on a tertiary carbon suggests that SN1-type reactions could be facile, while the primary chlorine allows for SN2 reactions.
Plausible Synthetic Pathway: Electrophilic Addition
A common industrial method for producing vicinal dihalides is the electrophilic addition of a halogen to an alkene. For this compound, a logical and efficient synthetic route involves the reaction of isobutylene (2-methylpropene) with chlorine (Cl2).
Mechanism Explanation: The reaction is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich pi bond of the isobutylene. This leads to the formation of a bridged chloronium ion intermediate. The tertiary carbocation character of one of the carbons makes it highly electrophilic. The subsequent backside attack by the chloride ion (Cl-) on the more substituted carbon atom opens the three-membered ring, yielding the final product, this compound. This regioselectivity is governed by Markovnikov's rule, where the nucleophile attacks the carbon best able to stabilize a positive charge.
Caption: Plausible synthesis of this compound.
Key Chemical Reactions
This compound can participate in several key reactions, making it a versatile intermediate:
-
Hydrolysis: When treated with water, particularly in the presence of an acid catalyst, the compound can be hydrolyzed to produce isobutyraldehyde.[3]
-
Dehydrohalogenation: Under basic conditions, it can undergo elimination reactions (losing HCl) to form various alkenes, such as isobutylene.[3]
-
Oxidant in Catalysis: It has been used as a mild oxidant in iron-catalyzed cross-coupling reactions, such as in the synthesis of phenanthrenes and the monoarylation of primary amines.[6] This application is crucial in modern synthetic chemistry where mild and selective oxidants are required.
Analytical Methodologies
For researchers, verifying the identity, purity, and concentration of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile chlorinated hydrocarbons.[7]
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating workflow for the quantification of this compound in a solution (e.g., a reaction mixture).
Objective: To determine the purity or concentration of this compound.
Materials:
-
Sample containing this compound
-
High-purity solvent (e.g., Hexane or Ethyl Acetate)
-
Internal Standard (IS) (e.g., 1,3-dichloro-2-methylpropane, CAS 616-19-3, if baseline separation is achieved)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Spike each calibration standard and a blank with a fixed concentration of the Internal Standard.
-
Causality: A multi-point calibration curve is essential for establishing linearity and ensuring accurate quantification over a range of concentrations, a cornerstone of trustworthy analytical methods. The IS corrects for variations in injection volume and instrument response.
-
-
Sample Preparation:
-
Accurately dilute a known weight or volume of the sample in the chosen solvent to fall within the calibration range.
-
Add the same fixed concentration of the Internal Standard to the diluted sample.
-
If the sample is from an aqueous matrix, perform a liquid-liquid extraction with the solvent.[7] Pass the organic extract through a small plug of anhydrous sodium sulfate to remove residual water.
-
Causality: Removing water is critical as it can damage the GC column and interfere with ionization in the mass spectrometer.
-
-
GC-MS Instrumentation and Analysis:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).
-
Injector: Split/splitless, set to 250°C with a split ratio of 20:1.
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Analysis Mode: Scan mode (e.g., m/z 40-200) for initial identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for this compound should be determined from its mass spectrum.[2]
-
-
Data Processing:
-
Integrate the peak areas for this compound and the Internal Standard in both the standards and the sample.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample using the response ratio from the sample and the regression equation from the calibration curve.
-
Caption: Standard workflow for GC-MS analysis.
Applications in Research and Drug Development
This compound serves primarily as a building block and reagent in synthetic chemistry.[8]
-
Synthetic Intermediate: Its structure is a useful scaffold for introducing the isobutane skeleton with functional handles. Nucleophilic substitution reactions can replace the chlorine atoms to build more complex molecules, which is a fundamental process in creating novel compounds for drug discovery pipelines.[3][9]
-
Reference Compound: Due to its well-defined boiling point, it can be used as a reference compound for calibrating distillation equipment or as a standard in chromatographic method development.[3]
-
Reagent in Catalysis: As mentioned, its role as a mild oxidant in iron-catalyzed reactions demonstrates its utility in modern C-H functionalization chemistry, a field of intense interest for creating pharmaceutical intermediates more efficiently.[6]
Safety and Handling
As a chlorinated hydrocarbon and flammable liquid, proper handling of this compound is mandatory.
-
Hazards: It is classified as a highly flammable liquid and vapor (H225).[5][10] It is also known to cause skin and serious eye irritation.[5] Inhalation may cause respiratory tract irritation.[5][11]
-
Handling: Work should be conducted in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[1][12] All ignition sources must be eliminated from the handling area, and equipment must be properly grounded to prevent static discharge.[10][11][12]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[11] It should be kept away from strong oxidizing agents.[12]
Conclusion
This compound, with a molecular weight of 127.01 g/mol , is more than a simple chemical entity; it is a specialized tool for the research chemist. Its distinct structure and reactivity profile enable its use as a synthetic intermediate and a reagent in advanced catalytic systems. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for quality control and safe handling practices, is paramount for leveraging its full potential in research and development. This guide provides the authoritative grounding and practical protocols necessary for scientists to confidently incorporate this compound into their work.
References
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- 12. fishersci.com [fishersci.com]
1,2-dichloro-2-methylpropane chemical structure and formula
An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane
Introduction
This compound is a saturated organohalide classified as a vicinal dichloride. Its structure, featuring chlorine atoms on adjacent primary and tertiary carbons, imparts distinct chemical reactivity that makes it a valuable intermediate and reagent in specialized organic synthesis. While not as commonplace as simpler alkyl halides, its utility in academic research and process development, particularly as an oxidant in certain catalytic cycles, warrants a detailed examination. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key chemical transformations, tailored for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Identification
The systematic IUPAC name for this compound is this compound. It is also known by synonyms such as 1,2-dichloroisobutane and isobutylene dichloride. The core of the molecule is a propane chain with a methyl group and a chlorine atom attached to the central carbon (C2), and a second chlorine atom attached to one of the terminal carbons (C1).
The presence of a tertiary alkyl chloride and a primary alkyl chloride within the same molecule is the defining structural feature, which dictates its reactivity profile, often leading to selective reactions at the more reactive tertiary position.
Caption: 2D skeletal structure of this compound.
Key Identifiers
A summary of essential identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 594-37-6 | |
| Molecular Formula | C₄H₈Cl₂ | |
| Molecular Weight | 127.01 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)(CCl)Cl | |
| InChI Key | OQPNDCHKFIHPBY-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless liquid under standard conditions. It is characterized by its insolubility in water but good solubility in common organic solvents, a typical trait for non-polar alkyl halides. Its physical properties are dictated by its branched structure and the presence of two electronegative chlorine atoms.
| Property | Value | Source(s) |
| Density | 1.082 g/cm³ (at 20°C) | |
| Boiling Point | 106.5 °C (at 760 mmHg) | |
| Melting Point | -70.34 °C (estimate) | |
| Flash Point | 15.6 °C | |
| Refractive Index (n20/D) | 1.437 | |
| Vapor Pressure | 32.9 mmHg (at 25°C) |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent sets of protons.
-
A singlet integrating to 6H for the two equivalent methyl groups (-CH₃) attached to the tertiary carbon.
-
A singlet integrating to 2H for the methylene group (-CH₂Cl) protons. The simplicity of the spectrum (two singlets) is a direct consequence of the absence of adjacent protons for spin-spin coupling.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display three signals, confirming the three unique carbon environments in the molecule.
-
A signal for the two equivalent methyl carbons (-CH₃).
-
A signal for the methylene carbon (-CH₂Cl).
-
A signal for the quaternary carbon (-C(Cl)-).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include:
-
C-H stretching from the alkyl groups, typically in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations for the methyl and methylene groups around 1375-1465 cm⁻¹.
-
C-Cl stretching vibrations, which are characteristic of halogenoalkanes, appearing in the fingerprint region, generally between 550-750 cm⁻¹.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) would be a definitive feature. Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group to form stable carbocations.
Synthesis and Manufacturing
The primary industrial and laboratory synthesis of vicinal dichlorides is achieved through the electrophilic addition of chlorine (Cl₂) across a carbon-carbon double bond. For this compound, the precursor is isobutylene (2-methylpropene).
Protocol: Electrophilic Chlorination of Isobutylene
The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of isobutylene attacks the chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. The chloride ion (Cl⁻) then attacks one of the carbons of the bridged intermediate from the anti-face. Due to the electronic stability of a tertiary carbocation, the attack preferentially occurs at the more substituted carbon, leading to the desired product.
Caption: Workflow for the synthesis of this compound.
Experimental Considerations:
-
Causality: The choice of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is critical. Protic solvents like water could compete with the chloride ion as a nucleophile, leading to the formation of a chlorohydrin byproduct.
-
Side Reactions: Substitution chlorination can occur, particularly at higher temperatures or under UV light, leading to byproducts like methallyl chloride. Therefore, the reaction is typically carried out at low temperatures and in the dark to favor the addition pathway.
Chemical Reactivity and Applications
The dual reactivity of the primary and tertiary chloride centers is central to the chemistry of this compound.
A. Nucleophilic Substitution and Hydrolysis
The tertiary chloride is significantly more susceptible to nucleophilic substitution via an SN1-type mechanism due to the stability of the intermediate tertiary carbocation. For instance, hydrolysis of this compound selectively yields 1-chloro-2-methyl-2-propanol.
The mechanism involves a slow, rate-determining step where the tertiary chloride dissociates to form a stable tertiary carbocation. This is followed by a rapid attack by a water molecule (nucleophile).
Caption: Simplified mechanism for the selective hydrolysis of this compound.
B. Elimination Reactions
As a vicinal dihalide, this compound can undergo elimination reactions.
-
Dehydrohalogenation : Treatment with a strong base can induce E2 elimination, removing HCl to form unsaturated chlorinated products. The regioselectivity of this reaction depends on the base and reaction conditions.
-
Dehalogenation : Reaction with zinc dust or iodide ions can cause the elimination of both chlorine atoms to yield isobutylene. This is a characteristic reaction of vicinal dihalides.
C. Application as an Oxidant in Catalysis
A notable application is its use as a mild oxidant in iron-catalyzed cross-coupling and C-H activation reactions. In these catalytic cycles, it is believed to re-oxidize the active iron catalyst (e.g., from Fe(0) or Fe(I) back to a higher oxidation state), allowing the catalytic cycle to continue.
An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Dichloro-2-Methylpropane
This guide provides a comprehensive analysis of the spectroscopic data for 1,2-dichloro-2-methylpropane (C₄H₈Cl₂), a halogenated alkane.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. The interpretation of this data is crucial for the structural elucidation and quality control of this compound in various scientific applications.
Molecular Structure and Properties
This compound, also known as isobutylene dichloride, has a molecular weight of 127.01 g/mol .[1] Its structure consists of a propane backbone with two chlorine atoms and a methyl group attached to the second carbon atom.
Molecular Structure:
This structure dictates the spectroscopic signatures that will be explored in the subsequent sections.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A common method for analyzing volatile organic compounds like this compound is through gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Causality and Trustworthiness: The use of a standardized 70 eV electron beam ensures reproducible fragmentation patterns, making the resulting spectrum comparable to established databases like the NIST Mass Spectrometry Data Center.[1] This protocol provides a self-validating system as the fragmentation pattern is a unique fingerprint of the molecule's structure.
Interpretation of the Mass Spectrum
The mass spectrum of this compound exhibits a characteristic pattern of peaks that can be interpreted to confirm its structure.
Key Spectral Features:
| m/z | Relative Intensity | Proposed Fragment Ion | Interpretation |
| 126/128/130 | Low | [C₄H₈Cl₂]⁺˙ | Molecular ion peaks. The isotopic pattern (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms. |
| 91/93 | Moderate | [C₄H₈Cl]⁺ | Loss of a chlorine radical (·Cl). The isotopic pattern confirms the presence of one chlorine atom. |
| 77 | High | [C₃H₅Cl]⁺˙ | Further fragmentation, likely involving rearrangement. |
| 55 | High | [C₄H₇]⁺ | Loss of both chlorine atoms and a hydrogen atom. |
| 41 | High | [C₃H₅]⁺ | Allyl cation, a stable fragment. |
Data sourced from NIST and PubChem databases.[1]
Fragmentation Pathway Diagram:
Caption: Major fragmentation pathways of this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol: Neat Liquid Film IR
For a liquid sample like this compound, a simple and effective method for obtaining an IR spectrum is the neat liquid film technique.
Step-by-Step Methodology:
-
Sample Preparation: A single drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Sample Holder: The salt plates are mounted in a sample holder.
-
Spectral Acquisition: The sample holder is placed in the beam path of an FTIR spectrometer.
-
Data Collection: The instrument scans the sample with infrared radiation, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Causality and Trustworthiness: This protocol is straightforward and avoids the use of solvents, which would introduce their own absorption bands and potentially obscure the sample's spectrum. The resulting spectrum is a direct measurement of the vibrational modes of the pure compound.
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its C-H and C-Cl bonds.
Key Vibrational Modes:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 2980-2870 | Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| 1470-1450 | Medium | C-H bend (scissoring) | Bending vibration of the CH₂ group. |
| 1390-1370 | Medium | C-H bend (umbrella) | Symmetric bending of the CH₃ groups. |
| 800-600 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |
Characteristic regions for alkyl halides.
Molecular Vibrations Diagram:
Caption: Key vibrational modes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
High-resolution ¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), which is NMR-inactive. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
NMR Tube: The solution is transferred to a 5 mm NMR tube.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon-13 NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Causality and Trustworthiness: The use of a deuterated solvent and an internal standard ensures accurate chemical shift referencing. High-field instruments provide better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different proton environments.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 2H | -CH₂Cl |
| ~1.8 | Singlet | 6H | -C(CH₃)₂Cl |
Interpretation:
-
The singlet at approximately 3.8 ppm is assigned to the two protons of the chloromethyl group (-CH₂Cl). The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
The singlet at around 1.8 ppm corresponds to the six equivalent protons of the two methyl groups.
-
The absence of splitting (singlets) is because there are no adjacent protons to couple with.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit three signals, one for each unique carbon environment.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | -C(CH₃)₂Cl |
| ~55 | -CH₂Cl |
| ~30 | -C(CH₃)₂Cl |
Interpretation:
-
The quaternary carbon atom bonded to a chlorine and two methyl groups is expected to have a chemical shift around 75 ppm.
-
The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate at approximately 55 ppm.
-
The two equivalent methyl carbons are expected to appear at around 30 ppm.
NMR Logical Relationship Diagram:
Caption: Correlation between NMR signals and the molecular structure.
Conclusion
The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, from the fragmentation pattern in the mass spectrum to the vibrational modes in the IR spectrum and the chemical shifts in the NMR spectra, collectively confirm the molecular structure and provide a reliable reference for future analytical work.
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117943, this compound. [Link]
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SpectraBase. 1,2-Dichloro-2-methyl-propane. [Link]
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1,2-dichloro-2-methylpropane ¹H NMR and ¹³C NMR spectra
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-dichloro-2-methylpropane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 594-37-6).[1] As a fundamental tool in molecular structure elucidation, NMR spectroscopy offers unparalleled insight into the chemical environment of individual atoms.[2][3] This document is intended for researchers and professionals in drug development and chemical sciences, offering not just spectral data but the underlying principles and experimental causality that govern the observed phenomena.
The Principle of NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C.[4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between different spin states. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structural chemistry.[2]
Four key pieces of information are extracted from an NMR spectrum to determine a molecule's structure:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei.[5]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nuclei. Electron-withdrawing groups, such as halogens, "deshield" nuclei, causing their signals to appear at a higher chemical shift (downfield).[6]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent nuclei. This pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]
Structural Analysis of this compound
To predict the NMR spectra, we must first analyze the molecule's structure to identify unique atomic environments.
Molecular Structure: C₄H₈Cl₂[1] IUPAC Name: this compound[1]
Caption: Molecular structure of this compound.
Proton (¹H) Environments
By examining the structure for symmetry, we can identify two distinct sets of protons:
-
Environment A (CH₂): Two protons on the carbon bonded to one chlorine atom (C1). These protons are chemically equivalent.
-
Environment B (2 x CH₃): Six protons of the two methyl groups. Due to free rotation around the C-C single bond, these two methyl groups are chemically equivalent, and the three protons within each group are also equivalent.
Therefore, the ¹H NMR spectrum is predicted to show two signals .
Carbon (¹³C) Environments
Similarly, we identify three distinct carbon environments:
-
Carbon 1 (CH₂Cl): The carbon atom bonded to one chlorine and two hydrogens.
-
Carbon 2 (C(CH₃)₂Cl): The quaternary carbon atom bonded to two methyl groups and one chlorine.
-
Carbons 3 & 4 (CH₃): The two equivalent methyl carbons.
Therefore, the ¹³C NMR spectrum is predicted to show three signals .
In-Depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is uniquely simple and illustrative of fundamental principles.
Predicted Spectral Data
| Signal Label | Proton Environment | Integration Ratio | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| A | -CH ₂Cl | 2 | ~3.8 - 4.0 | Singlet |
| B | -C(CH ₃)₂Cl | 6 | ~1.7 - 1.9 | Singlet |
Causality of Spectral Features
-
Chemical Shift:
-
Signal A (-CH₂Cl): These protons are directly attached to a carbon bearing an electronegative chlorine atom. Furthermore, the adjacent carbon is a quaternary center also bonded to a chlorine atom. This combined electron-withdrawing inductive effect strongly deshields the protons, shifting their signal significantly downfield to the ~3.8-4.0 ppm region.
-
Signal B (-C(CH₃)₂Cl): The six methyl protons are further from the electronegative chlorine atoms. While they experience a minor deshielding effect from the adjacent quaternary chlorinated carbon, they are significantly more shielded than the CH₂ protons, resulting in an upfield signal around 1.7-1.9 ppm.
-
-
Integration: The relative areas under signals A and B will be in a 2:6 ratio, which simplifies to 1:3, directly corresponding to the number of protons in each unique environment.
-
Multiplicity: A key diagnostic feature of this spectrum is the complete absence of spin-spin splitting.
-
The protons of the -CH₂Cl group (A) have no protons on the adjacent quaternary carbon. With n=0, the n+1 rule predicts a singlet (0+1=1).[4]
-
The protons of the two -CH₃ groups (B) also have no protons on the adjacent quaternary carbon. Again, with n=0, the n+1 rule predicts a singlet.
-
The resulting spectrum of two singlets is a powerful confirmation of the underlying carbon skeleton.
-
Caption: Relationship between carbon environments and predicted ¹³C NMR signals.
Experimental Protocol for NMR Spectrum Acquisition
This protocol describes a self-validating system for obtaining high-quality NMR spectra of this compound. Trustworthiness is ensured by adherence to standardized procedures for sample preparation and instrument calibration.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) - often pre-mixed in solvent
-
5 mm NMR tubes
-
Analytical balance
-
Pasteur pipette or micropipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial. [7][8]The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. [7]CDCl₃ is a common, versatile solvent for nonpolar organic compounds. [9]The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability. [8] * Gently vortex the vial until the sample is fully dissolved. Ensure the solution is homogeneous and free of any solid particles, as suspended solids can degrade spectral quality by broadening peaks. [9]
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm. [7]This specific height ensures the sample is correctly positioned within the instrument's detection coil.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. [7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the field-frequency ratio.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve narrow, symmetrical peak shapes.
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition:
-
For ¹H NMR , acquire 8 to 16 scans. The spectrum should be referenced to the TMS signal at 0.00 ppm. The residual CHCl₃ peak in the CDCl₃ solvent will appear at 7.26 ppm and can be used as a secondary reference. [9] * For ¹³C NMR , acquire a greater number of scans (e.g., 128 to 1024) using a standard proton-decoupled pulse sequence. The spectrum is referenced to the CDCl₃ solvent signal, which appears as a triplet at approximately 77.16 ppm.
-
-
Caption: Experimental workflow for NMR data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of this compound serve as a classic example of how fundamental NMR principles directly correlate with molecular structure. The ¹H spectrum is characterized by two singlets with a 1:3 integration ratio, a direct consequence of the molecule's symmetry and lack of adjacent protons for coupling. The ¹³C spectrum displays three distinct signals, with chemical shifts dictated by the strong deshielding effects of the chlorine substituents. By following a robust experimental protocol, these spectral features can be reliably obtained, providing unambiguous confirmation of the compound's structure.
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An In-depth Technical Guide to the Stability and Hazards of 1,2-Dichloro-2-methylpropane
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, reactivity, and associated hazards of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physical and chemical properties, thermal and hydrolytic stability, and key reactivity pathways. It further details toxicological and ecotoxicological concerns, drawing upon data from structurally similar compounds to inform a thorough risk assessment. This guide includes detailed protocols for safe handling, storage, disposal, and emergency management, emphasizing a proactive approach to safety in a laboratory and development setting.
Introduction and Chemical Identity
This compound, also known as isobutylene dichloride, is a chlorinated hydrocarbon featuring a tertiary carbon center bonded to one of the chlorine atoms. This structural motif is central to its chemical reactivity, governing its stability and the types of reactions it readily undergoes. While not as commercially prevalent as some of its isomers, such as 1,2-dichloropropane, its potential use as a reagent or intermediate in organic synthesis necessitates a thorough understanding of its properties and associated risks.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide the causal "why" behind the hazards, grounded in the principles of physical organic chemistry. By understanding the mechanisms of its decomposition and reactivity, professionals can make more informed decisions regarding its use, storage, and the development of robust safety protocols.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior, volatility, and potential for exposure.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂ | [1] |
| Molecular Weight | 127.01 g/mol | [1] |
| CAS Number | 594-37-6 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 106.5 °C at 760 mmHg | [2] |
| Melting Point | -70.34 °C (estimate) | [2] |
| Flash Point | 15.6 °C | [2] |
| Density | 1.082 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 32.9 mmHg at 25 °C | [2] |
| Solubility | Low solubility in water; soluble in organic solvents | [3], |
Chemical Stability and Reactivity Profile
The stability of this compound is dictated by the strength of its C-C and C-Cl bonds and its susceptibility to various reaction pathways. Under standard temperature and pressure, the compound is considered stable. However, its stability is compromised by heat, light, and the presence of certain chemical agents.
Thermal Stability and Decomposition
While specific kinetic parameters for the thermal decomposition of this compound are not extensively documented, the behavior of related chlorinated alkanes provides a strong predictive framework. Thermal stress will lead to the cleavage of the carbon-chlorine bonds. The presence of a tertiary carbon-chlorine bond suggests that this may be a point of initial weakness.
Upon combustion, the primary hazardous decomposition products are hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). Incomplete combustion can also lead to the formation of phosgene (COCl₂), a highly toxic gas.
Caption: Thermal decomposition pathway of this compound.
Hydrolytic Stability
As a tertiary alkyl halide, this compound is susceptible to hydrolysis. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[4][5] This is a two-step process where the rate-determining step is the spontaneous dissociation of the tertiary chloride to form a relatively stable tertiary carbocation intermediate. This intermediate is then rapidly attacked by water, a weak nucleophile, to form an alcohol after deprotonation.
Older literature indicates that the hydrolysis of this compound can lead to the formation of isobutyraldehyde. This suggests a more complex pathway involving rearrangement of the intermediate carbocation or subsequent reactions of the initially formed diol. The rate of hydrolysis is significantly influenced by the polarity of the solvent, with polar protic solvents stabilizing the carbocation intermediate and accelerating the reaction.[4]
Caption: Sₙ1 hydrolysis mechanism of this compound.
Photochemical Degradation
Direct photolysis of saturated chlorinated alkanes is generally slow as they lack strong chromophores to absorb UV light in the solar spectrum. However, indirect photochemical degradation can occur in the environment, initiated by reactive species like hydroxyl radicals (•OH).[6][7][8] The reaction proceeds via hydrogen abstraction, forming a carbon-centered radical that can then undergo further oxidation. The presence of dissolved organic matter in natural waters can accelerate this process by producing these reactive intermediates upon irradiation.[7]
Chemical Incompatibilities
-
Strong Oxidizing Agents: Violent reactions can occur upon contact with strong oxidizing agents.
-
Strong Bases: As a tertiary alkyl halide, this compound is prone to elimination reactions (E2 mechanism) in the presence of strong, non-nucleophilic bases (e.g., potassium tert-butoxide), leading to the formation of alkenes. With strong, nucleophilic bases like sodium hydroxide, a competition between substitution (Sₙ1) and elimination (E2) pathways is expected.[5]
-
Metals: Contact with reactive metals, such as alkali metals (e.g., sodium) or finely powdered aluminum, should be avoided as it can lead to vigorous or explosive reactions.
Toxicological and Human Health Hazards
GHS Hazard Classification
Based on aggregated data from suppliers, this compound is classified with the following hazards:
-
Flammable Liquid (Category 2): Highly flammable liquid and vapor.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Acute and Chronic Health Effects (Inferred from Isomer Data)
Studies on the closely related compound 1,2-dichloropropane (DCP) provide critical insight into potential health effects. DCP is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[6] Two-year inhalation studies in mice have shown that DCP can cause an increased incidence of lung and Harderian gland tumors.[6][7] Given the structural similarity, it is prudent to handle this compound as a potential carcinogen.
Other potential health effects, based on data for DCP, include:
-
Hepatic Toxicity: Liver damage, including necrosis, has been observed in animal studies following exposure to DCP.[9]
-
Hematological Effects: DCP has been shown to cause hemolytic anemia in animal studies.[7]
-
Neurological Effects: High concentrations can cause central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, and headache.
-
Mutagenicity: While data for this compound is lacking, the Ames test is a standard assay for assessing mutagenic properties.[10][11] DCP itself has shown some evidence of mutagenicity in bacterial assays.
Environmental Hazards
The environmental fate of this compound is governed by its physical properties and susceptibility to degradation.
-
Persistence and Biodegradation: Chlorinated alkanes can be persistent in the environment. However, studies on 1,2-dichloropropane have demonstrated that both anaerobic and aerobic biodegradation pathways exist. Anaerobic degradation can proceed via reductive dechlorination, ultimately forming propene.[12][13] Aerobic cometabolism has also been observed.[14] It is plausible that this compound can be degraded by similar microbial pathways, although specific rates may vary.
-
Aquatic Toxicity: Specific aquatic toxicity data (e.g., LC₅₀ for fish) for this compound is not well-documented. However, as a chlorinated organic compound, it should be considered potentially harmful to aquatic life, and releases to water bodies must be prevented.[15] General procedures for determining aquatic toxicity involve exposing organisms like fish or daphnia to a range of concentrations to determine the median lethal concentration (LC₅₀).[16][17]
Safe Handling, Storage, and Disposal
A rigorous approach to handling, storage, and disposal is essential to mitigate the risks associated with this compound.
Risk Assessment and Control Hierarchy
A formal risk assessment should be conducted before any new procedure involving this chemical. The hierarchy of controls should be applied to minimize exposure.
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An In-depth Technical Guide on the Environmental Fate of 1,2-Dichloro-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the environmental fate of 1,2-dichloro-2-methylpropane, a chlorinated hydrocarbon of significant environmental interest. The document delves into the compound's physicochemical properties, its behavior and transport across various environmental compartments, and the primary degradation pathways, including both abiotic and biotic mechanisms. Detailed experimental protocols for assessing its degradation are provided, along with visual representations of key processes to facilitate a deeper understanding. This guide is intended for researchers, environmental scientists, and professionals in the field of drug development and chemical safety assessment, offering a foundational understanding of the environmental persistence and transformation of this compound.
Introduction
This compound is a chlorinated hydrocarbon that sees application in organic synthesis and as an intermediate in the production of other chemicals.[1] Its introduction into the environment, whether through industrial discharge or accidental spills, necessitates a thorough understanding of its subsequent behavior and impact. Chlorinated hydrocarbons as a class are known for their potential persistence and toxicity, making the study of their environmental fate a critical aspect of environmental risk assessment. This guide aims to synthesize the current knowledge on this compound, providing a detailed examination of the factors that govern its persistence, transport, and ultimate degradation in the environment.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For this compound (C4H8Cl2), these properties influence its distribution in the air, water, and soil compartments.[2]
| Property | Value | Source |
| Molecular Weight | 127.01 g/mol | [2] |
| Boiling Point | 106.5 °C | [3] |
| Density | 1.093 g/cm³ at 20 °C | [3] |
| Water Solubility | Low | [1][3] |
| Vapor Pressure | Volatile | [1] |
These properties suggest that this compound is a volatile compound with limited solubility in water.[1][3] Its volatility indicates a tendency to partition into the atmosphere, while its low water solubility suggests it will not readily dissolve in aquatic systems but may adsorb to organic matter in soil and sediment.
Environmental Transport and Distribution
The movement and partitioning of this compound through the environment are governed by several key processes:
-
Volatilization: Due to its volatile nature, a significant transport pathway for this compound from surface water and moist soil is volatilization into the atmosphere.[1] This process is a dominant removal mechanism from aquatic environments.[4]
-
Adsorption: In soil and aquatic systems, this compound can adsorb to particulate matter, a process influenced by the organic carbon content of the solid phase. While it does not adsorb appreciably to soil and sediment, this interaction can reduce its mobility in groundwater.[4][5]
-
Atmospheric Transport: Once in the atmosphere, this compound can be transported over long distances.[4][6] Its atmospheric residence time is determined by the rates of deposition (wet and dry) and chemical degradation.
The following diagram illustrates the primary transport and distribution pathways of this compound in the environment.
Abiotic Degradation
Abiotic degradation processes are chemical reactions that transform a compound without the involvement of microorganisms. For this compound, the primary abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, hydrolysis can lead to the formation of other compounds, such as isobutyraldehyde.[7] Studies have shown that the rate of hydrolysis is influenced by temperature, with higher temperatures generally leading to faster degradation.[8] While resistant to hydrolysis, it is not entirely inert, and this pathway can contribute to its transformation over time, particularly in the vapor phase in the presence of catalysts.[4][7]
Photolysis
Photolysis, or photochemical degradation, is the breakdown of chemical compounds by light. In the atmosphere, this compound is expected to undergo slow degradation through reaction with photochemically-produced hydroxyl radicals.[6][9] The relatively slow rate of this reaction suggests that the compound can persist in the atmosphere long enough for long-range transport to occur.[4]
The following diagram illustrates the abiotic degradation pathways of this compound.
Biotic Degradation
Biotic degradation, or biodegradation, involves the transformation of a compound by microorganisms. This is a crucial process for the ultimate removal of many organic pollutants from the environment.[10][11] Chlorinated hydrocarbons can be biodegraded under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.[12][13]
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize chlorinated hydrocarbons as a source of carbon and energy or co-metabolize them in the presence of another growth substrate.[14] The initial step in the aerobic degradation of many chlorinated alkanes is an oxidation reaction catalyzed by monooxygenase or dehalogenase enzymes.[11] For some chlorinated propanes, aerobic cometabolism by methanotrophs expressing soluble methane monooxygenase (sMMO) and by propane-oxidizing bacteria has been observed.[15]
Anaerobic Biodegradation
In anaerobic environments, such as saturated soils, sediments, and some groundwater, a different set of microorganisms and metabolic pathways are responsible for degradation. Reductive dechlorination is a key process where the chlorinated hydrocarbon is used as an electron acceptor, and chlorine atoms are removed and replaced with hydrogen.[16][17] Bacteria such as Dehalogenimonas and some strains of Dehalococcoides are known to be capable of the reductive dechlorination of chlorinated propanes.[15] This process can lead to the formation of less chlorinated and often less toxic daughter products.
The following diagram illustrates the biotic degradation pathways of this compound.
Experimental Protocols for Degradation Assessment
To experimentally determine the environmental fate of this compound, a series of standardized laboratory tests can be conducted. These tests are designed to simulate environmental conditions and measure the rate and extent of degradation.
Protocol for Assessing Abiotic Hydrolysis
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound to each buffer solution in sealed, sterile glass vials, minimizing headspace.
-
Incubation: Incubate replicate vials in the dark at controlled temperatures (e.g., 25°C, 50°C).
-
Sampling: At predetermined time intervals, sacrifice replicate vials from each pH and temperature condition.
-
Analysis: Extract the remaining this compound from the aqueous phase using a suitable organic solvent (e.g., hexane) and analyze the concentration using gas chromatography with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS).
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) and the half-life (t1/2 = 0.693/k) for hydrolysis under each condition.
Protocol for Assessing Aerobic Biodegradation
Objective: To evaluate the potential for aerobic biodegradation of this compound by a mixed microbial culture.
Methodology:
-
Inoculum: Obtain a suitable inoculum, such as activated sludge from a wastewater treatment plant or a soil slurry from a contaminated site.
-
Medium: Prepare a sterile mineral salts medium that provides essential nutrients for microbial growth.
-
Microcosm Setup: In sealed flasks, combine the mineral salts medium, the inoculum, and a known concentration of this compound as the sole carbon source or in the presence of a primary substrate for cometabolism studies. Include sterile controls (no inoculum) and killed controls (e.g., autoclaved or poisoned inoculum) to account for abiotic losses.
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) with sufficient headspace to ensure aerobic conditions.
-
Sampling and Analysis: Periodically, withdraw samples from the headspace or liquid phase and analyze for the concentration of this compound using gas chromatography.
-
Data Analysis: Compare the disappearance of the compound in the live microcosms to the controls to determine the extent and rate of biodegradation.
The following diagram illustrates the experimental workflow for assessing aerobic biodegradation.
Conclusion
The environmental fate of this compound is a complex interplay of its physicochemical properties and various transport and degradation processes. Its volatility suggests that atmospheric transport is a significant distribution pathway. While it exhibits some resistance to degradation, both abiotic (hydrolysis and photolysis) and biotic (aerobic and anaerobic biodegradation) pathways contribute to its transformation in the environment. Understanding these processes is essential for predicting the environmental persistence of this compound and for developing effective remediation strategies for contaminated sites. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in its biodegradation and to quantify its degradation rates under a wider range of environmental conditions.
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synonyms for 1,2-dichloro-2-methylpropane (e.g., 1,2-dichloroisobutane)
An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane and Its Chemical Identity
Introduction
This compound (CAS Number: 594-37-6) is a chlorinated hydrocarbon with significant utility as an intermediate and reagent in organic synthesis.[1] Structurally, it consists of a propane backbone with two chlorine atoms and a methyl group attached to the second carbon atom.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, key reactions, and safety considerations, tailored for professionals in research and drug development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is this compound.[2] However, it is known in the literature and commercial settings by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
Common Synonyms:
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and applications. It is a colorless liquid with a sweet odor, generally insoluble in water but soluble in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [1][2][3] |
| Molecular Weight | 127.01 g/mol | [2][4][6] |
| CAS Number | 594-37-6 | [1][2][3] |
| Boiling Point | 106.5 °C at 760 mmHg | [3] |
| Density | 1.082 g/cm³ | [3] |
| Flash Point | 15.6 °C | [3] |
| Refractive Index | n20/D 1.437 (lit.) | [3] |
| Vapor Pressure | 32.9 mmHg at 25°C | [3] |
| LogP (Octanol/Water) | 2.24 | [3] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound is through the chlorination of isobutylene (2-methylpropene). This reaction is a classic example of electrophilic addition to an alkene.
Causality in Synthesis: Electrophilic Addition
The reaction between isobutylene and chlorine (Cl₂) proceeds via an ionic mechanism.[7] The electron-rich double bond of isobutylene acts as a nucleophile, attacking the electrophilic chlorine molecule. This initial attack forms a cyclic chloronium ion intermediate, which is then opened by the nucleophilic attack of a chloride ion (Cl⁻).
The regioselectivity of this reaction is governed by Markovnikov's rule. The chloride ion attacks the more substituted carbon of the chloronium ion intermediate. In the case of isobutylene, this is the tertiary carbon (C2), which can better stabilize the partial positive charge, leading to the formation of this compound as the major product. It is important to note that at low temperatures, substitution reactions to form methallyl chloride can compete, but addition is a significant pathway.[7][8]
Experimental Protocol: Synthesis via Isobutylene Chlorination
This protocol describes a laboratory-scale synthesis of this compound from isobutylene.
Materials:
-
Isobutylene (liquefied gas or generated in situ)
-
Chlorine gas (Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) as a solvent
-
Ice-salt bath
-
Gas dispersion tube
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube outlet
Procedure:
-
Setup: Assemble the three-neck flask in a fume hood. Place it in an ice-salt bath to maintain a temperature of 0 to -10°C.
-
Solvent and Reactant: Add 100 mL of anhydrous dichloromethane to the flask. Bubble a slow stream of isobutylene gas through the solvent until a desired amount (e.g., 0.5 moles) has been dissolved.
-
Chlorination: Slowly bubble chlorine gas through the stirred isobutylene solution via the gas dispersion tube. The rate of addition should be controlled to keep the temperature below 0°C. The disappearance of the yellow-green color of chlorine indicates its consumption.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of isobutylene and the formation of the dichlorinated product.
-
Workup: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine and HCl byproduct.
-
Purification: Wash the reaction mixture with a cold, dilute sodium bicarbonate solution to neutralize HCl, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
References
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Methodological & Application
Application Note: Synthesis of 2-Chloro-2-methylpropane from tert-Butanol
Abstract
This application note provides a comprehensive guide for the synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document details the underlying SN1 reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety and waste disposal procedures. The causality behind experimental choices is explained to ensure a thorough understanding and successful execution of the synthesis.
Introduction
2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is a valuable tertiary alkyl halide intermediate in organic synthesis.[1] It serves as a precursor for introducing the tert-butyl group into various molecules, a common motif in pharmaceuticals and agrochemicals.[1] The preparation of tert-butyl chloride from tert-butanol via a reaction with concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, favored for its straightforward procedure and good yields.[1][2] This application note presents a detailed and reliable protocol for this synthesis, suitable for laboratory-scale preparations.
Reaction Mechanism: An SN1 Pathway
The conversion of a tertiary alcohol like tert-butanol to an alkyl halide using a hydrohalic acid proceeds through an SN1 mechanism.[3][4] This is a stepwise process involving the formation of a stable carbocation intermediate.[2][5]
The key steps are as follows:
-
Protonation of the Alcohol: The hydroxyl group of tert-butanol is a poor leaving group. In the presence of a strong acid like hydrochloric acid, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from HCl, forming a protonated alcohol (an alkyloxonium ion).[2][5] This is a rapid and reversible acid-base reaction.
-
Formation of a Stable Carbocation: The protonated hydroxyl group is now a good leaving group (water). The C-O bond breaks heterolytically, with the water molecule departing, resulting in the formation of a stable tertiary carbocation.[2][5] This is the slow, rate-determining step of the reaction.[2] The stability of the tertiary carbocation is the primary reason this reaction proceeds via an SN1 pathway.[3]
-
Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation in a fast step to form the final product, 2-chloro-2-methylpropane.[2]
Secondary and primary alcohols react with hydrogen halides via an SN2 mechanism, as the formation of less stable secondary and primary carbocations is not favored.[2]
Caption: SN1 reaction mechanism for the synthesis of 2-chloro-2-methylpropane.
Experimental Protocol
This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of 2-chloro-2-methylpropane.[6][7][8]
Materials and Equipment
| Reagents & Solvents | Equipment |
| tert-Butanol | Separatory funnel (100 mL or 250 mL) |
| Concentrated Hydrochloric Acid (HCl) | Erlenmeyer flasks (50 mL, 100 mL) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Beakers |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂) | Graduated cylinders |
| Deionized Water | Pasteur pipettes |
| Magnetic stirrer and stir bar | |
| Simple distillation apparatus | |
| Heating mantle or water bath | |
| Ice bath |
Synthesis Procedure
-
Reaction Setup: In a fume hood, combine 15 g of tert-butanol with 50 mL of concentrated hydrochloric acid in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer.[8] Alternatively, a separatory funnel can be used for the reaction.[6][7]
-
Reaction: Swirl the mixture cautiously for about one minute.[8] Initially, a clear solution will form as tert-butanol is miscible with the acid.[8] As the reaction proceeds and the immiscible 2-chloro-2-methylpropane forms, the solution will become cloudy.[8]
-
Stirring: Clamp the flask over a magnetic stirrer and stir vigorously for 30 minutes at room temperature.[8] The reaction is typically complete within 20-30 minutes of shaking or stirring.[6][8]
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate. The upper layer is the organic product (2-chloro-2-methylpropane), and the lower layer is the aqueous acidic layer.[7] To confirm the layers, a few drops of water can be added, which will dissolve in the lower aqueous layer.[3]
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.[7]
Work-up and Purification
-
Neutralization: Wash the organic layer with 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining hydrochloric acid.[8] Caution: Carbon dioxide gas will be evolved. Swirl the uncapped funnel gently at first, and then stopper and shake, venting frequently to release the pressure.[2][9]
-
Water Wash: After removing the bicarbonate layer, wash the organic layer with 15 mL of deionized water to remove any remaining salts.[8] Discard the aqueous layer.
-
Drying: Transfer the crude 2-chloro-2-methylpropane to a clean, dry Erlenmeyer flask. Dry the product by adding anhydrous sodium sulfate or calcium chloride in small portions, swirling after each addition, until the liquid is clear and no longer cloudy.[2][6][7] This step is crucial to remove dissolved water before distillation.[10]
-
Filtration: Filter the dried product by gravity through a fluted filter paper into a dry, pre-weighed distillation flask.[6]
-
Distillation: Purify the 2-chloro-2-methylpropane by simple distillation.[8] Collect the fraction boiling between 49-52°C.[7] It is advisable to use a water bath for heating and to cool the receiving flask in an ice bath to minimize evaporation of the volatile product.[9] A potential side product, isobutene, is a gas at room temperature and will be removed during the initial phase of distillation.[9]
Caption: Experimental workflow for the synthesis and purification of 2-chloro-2-methylpropane.
Product Characterization
The identity and purity of the synthesized 2-chloro-2-methylpropane can be confirmed by various spectroscopic methods.
Infrared (IR) Spectroscopy
A key indicator of a successful reaction is the disappearance of the broad O-H stretching band of the starting material, tert-butanol (typically around 3200-3600 cm⁻¹), in the IR spectrum of the product.[6] The IR spectrum of 2-chloro-2-methylpropane is expected to be simpler in the fingerprint region due to the molecule's symmetry.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the high symmetry of the 2-chloro-2-methylpropane molecule, all nine protons on the three methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum will show a single sharp peak (a singlet).[11][12]
-
¹³C NMR: The ¹³C NMR spectrum will show two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the chlorine atom.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC can be used to assess the purity of the distilled product. The mass spectrum of 2-chloro-2-methylpropane will show a characteristic fragmentation pattern, with a base peak at m/z 57, corresponding to the stable tert-butyl cation.[11] The parent molecular ion peaks at m/z 92 and 94 will be present in an approximate 3:1 ratio, indicative of the presence of the ³⁵Cl and ³⁷Cl isotopes.[11]
Safety and Waste Disposal
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[13][14]
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[13]
-
Concentrated Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns.[9] Avoid inhalation of its vapors. In case of skin contact, wash the affected area immediately with copious amounts of water.
-
tert-Butanol: tert-Butanol is a flammable liquid and vapor.[15][16] Keep it away from heat, sparks, and open flames.[14][17] It can also cause eye irritation and may cause respiratory irritation.[15][17]
-
2-Chloro-2-methylpropane: The product is a highly flammable liquid and vapor.[18] Keep it away from sources of ignition.[18] Vapors can form explosive mixtures with air.
Waste Disposal
-
Halogenated Organic Waste: The final product and any residues from distillation should be disposed of in a designated halogenated organic waste container.[13] Do not mix with non-halogenated waste.[13]
-
Aqueous Waste: The aqueous layers from the washes should be neutralized before disposal down the drain with plenty of water, in accordance with local regulations.
-
Solid Waste: The used drying agent should be placed in a designated solid waste container.
The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[13]
References
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- Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane.
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- Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol.
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Application Notes & Protocols: 1,2-Dichloro-2-methylpropane as a Versatile Intermediate in Modern Organic Synthesis
Abstract
1,2-Dichloro-2-methylpropane (CAS 594-37-6), also known as 1,2-dichloroisobutane, is a chlorinated hydrocarbon that serves as a valuable and versatile intermediate in organic synthesis.[1][2] Its structure, featuring both a primary and a sterically hindered tertiary chloride, imparts unique reactivity. While the primary chloride is relatively unreactive, the tertiary chloride can readily dissociate to form a stable tertiary carbocation, making it a key substrate for unimolecular substitution (SN1) and elimination (E1) reactions.[3][4] More significantly, it has emerged as a highly effective terminal oxidant in a variety of transition metal-catalyzed reactions, particularly those involving iron. This guide provides an in-depth exploration of its applications, detailed experimental protocols, and essential safety information for researchers in synthetic chemistry and drug development.
Introduction: Physicochemical Profile and Synthetic Rationale
This compound is a colorless, volatile liquid with a characteristic sweet odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The key to its utility lies in the differential reactivity of its two chlorine atoms. The tertiary C-Cl bond is significantly weaker and more prone to heterolytic cleavage than the primary C-Cl bond. This electronic feature is the foundation for its two primary roles in synthesis: as a precursor to the tert-butyl carbocation and as a mild two-electron oxidant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Cl₂ | [1][5][6] |
| Molecular Weight | 127.01 g/mol | [1][5][6] |
| CAS Number | 594-37-6 | [1][2] |
| Boiling Point | 106.5 °C at 760 mmHg | [6][7] |
| Density | 1.093 g/cm³ at 20 °C | [7] |
| Flash Point | 15.6 °C | [6] |
| Refractive Index | n20/D 1.437 | [6] |
| Appearance | Colorless Liquid | [1] |
Core Application: A Mild Oxidant in Iron-Catalyzed Cross-Coupling Reactions
A significant modern application of this compound is its role as a terminal oxidant in iron-catalyzed C-H bond functionalization and cross-coupling reactions.[7] Iron catalysts are attractive due to their low cost, low toxicity, and environmental benignity. Many iron-catalyzed cycles require an oxidative step, often from a low-valent Fe(I) or Fe(0) species to a higher-valent Fe(III) species, to facilitate the key bond-forming reductive elimination step.
Causality of Action: this compound serves as an ideal two-electron oxidant in these systems. It accepts two electrons from the iron center, undergoing reductive cleavage to produce isobutylene, a chloride anion, and a proton. This process regenerates the active high-valent iron catalyst, allowing the catalytic cycle to continue. Its mild nature and the innocuousness of its byproducts make it superior to harsher oxidants that can lead to side reactions.[7]
Caption: Competing SN1 and E1 reaction pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-2-methylpropane via Nucleophilic Substitution (SN1)
This protocol details the synthesis of the related compound tert-butyl chloride (2-chloro-2-methylpropane) from tert-butyl alcohol, which illustrates the fundamental SN1 reactivity involving the key tertiary carbocation. [8][9]The same principle applies to reactions starting from this compound where the tertiary chloride is the reactive site.
Objective: To synthesize 2-chloro-2-methylpropane from 2-methylpropan-2-ol and concentrated hydrochloric acid.
Materials:
-
2-methylpropan-2-ol (tert-butyl alcohol)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, combine 40 mL of 2-methylpropan-2-ol and 120 mL of concentrated HCl in a 250 mL separatory funnel. [8]2. Reaction Execution: Stopper the funnel and gently swirl the mixture. The mixture will initially be homogeneous and then become cloudy as the insoluble product forms. [8]3. Venting: Invert the funnel and immediately open the stopcock to vent the pressure that builds up. Close the stopcock and shake for 15-20 seconds, venting frequently. [10]4. Phase Separation: Let the funnel stand in a ring clamp until the layers have clearly separated. The upper layer is the organic product, and the lower layer is the aqueous acid.
-
Workup - Acid Removal: Drain and discard the lower aqueous layer. Wash the organic layer by adding 20 mL of cold water, shaking, and discarding the aqueous layer. Next, add 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. [11]Vent frequently as CO₂ gas will be evolved. Drain the aqueous layer.
-
Workup - Drying: Transfer the crude product to a clean, dry Erlenmeyer flask. Add several spatulas of anhydrous calcium chloride to dry the liquid. Swirl occasionally for 10-15 minutes until the liquid is clear.
-
Purification: Decant the dried liquid into a distillation apparatus and distill the product. [8]Collect the fraction boiling at approximately 50-52 °C (for tert-butyl chloride).
Caption: General experimental workflow for SN1 synthesis and purification.
Safety and Handling
This compound is a highly flammable liquid and vapor. [5][12]It can cause skin, eye, and respiratory tract irritation. [5][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat. [1][14]* Handling: Keep away from heat, sparks, open flames, and other ignition sources. [12][15]Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [13][14]* Storage: Store in a cool, well-ventilated area in a tightly closed container. [13][15]It may be hygroscopic; refrigeration before opening is recommended. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15]
Conclusion
This compound is a valuable intermediate whose utility extends beyond that of a simple alkyl halide. Its primary modern application as a mild oxidant in low-cost, sustainable iron catalysis highlights its importance in advanced synthetic methodologies. Concurrently, its classic reactivity in SN1 and E1 reactions provides reliable pathways for introducing complex structural motifs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this versatile compound in their synthetic programs.
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Application Notes & Protocols: The Strategic Use of 1,2-Dichloro-2-methylpropane in Iron-Catalyzed C-H Functionalization Reactions
Introduction: Embracing Iron's Potential in Modern Synthesis
The pursuit of sustainable and efficient chemical synthesis has propelled first-row transition metals into the spotlight, with iron emerging as a frontrunner. Its natural abundance, low cost, and minimal toxicity present a compelling alternative to the precious metals, such as palladium and rhodium, that have long dominated catalytic cross-coupling.[1][2][3] A pivotal frontier in this field is the direct functionalization of carbon-hydrogen (C-H) bonds—a strategy that transforms ubiquitous, yet inert, bonds into valuable chemical linkages, streamlining synthetic pathways by avoiding pre-functionalization steps.[4]
However, unlocking iron's full catalytic potential in these transformations is not without its challenges. The intricate and often radical-mediated mechanisms of iron catalysis require precise control over the metal's oxidation state.[1][5] This is where the strategic selection of additives becomes paramount. This guide focuses on the application of 1,2-dichloro-2-methylpropane (DCIB) , a mild and effective oxidant, which has proven instrumental in enabling a variety of powerful iron-catalyzed C-H activation and cross-coupling reactions.[6][7] We will explore the mechanistic rationale for its use and provide a detailed protocol for its application in a representative transformation, offering researchers a robust framework for leveraging this chemistry in pharmaceutical and materials science discovery.
Core Principles: The Role of DCIB in Modulating Iron's Reactivity
In many chelation-assisted, iron-catalyzed C-H functionalization reactions, the active catalyst is a high-valent organoiron(III) species.[6][7] The journey to this key intermediate typically begins with a more stable, lower-valent iron precursor (e.g., Fe(acac)₃, FeCl₂). The crucial role of this compound is to serve as a mild two-electron oxidant, facilitating the generation and regeneration of the catalytically active Fe(III) center within the catalytic cycle.
A plausible mechanistic pathway for a directed C-H functionalization is outlined below. The cycle is initiated by the reaction of an iron precursor with an organometallic reagent (e.g., an organozinc or Grignard reagent), which, after an initial transmetalation, forms a low-valent organoiron species. This species is then oxidized by DCIB. This oxidation is critical; without it, the iron center may lack the electrophilicity required to engage in the subsequent C-H activation step.
Once the active Fe(III) species is formed, it coordinates to the directing group on the substrate, positioning the metal center for a concerted metalation-deprotonation (CMD) event. This step forms a five-membered ferracycle intermediate, achieving a highly regioselective C-H cleavage. Subsequent reaction with a coupling partner, followed by reductive elimination, forges the new carbon-carbon bond and regenerates a low-valent iron species, which can re-enter the catalytic cycle upon re-oxidation by DCIB.
Caption: Experimental workflow for the iron-catalyzed directed alkylation.
Step 3: Work-up and Purification
-
Once the reaction is complete, carefully quench the reaction mixture at 0 °C by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired alkylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Impure or wet solvent/reagents.3. Incomplete formation of the organozinc reagent. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/dried solvents and high-purity reagents.3. Ensure ZnCl₂ is fully anhydrous; allow sufficient time for the Grignard addition and stirring. |
| Formation of Homocoupled Product | Excess organozinc reagent or inefficient coupling with the substrate. | 1. Use the stoichiometry specified; ensure accurate measurement of the Grignard reagent.2. Check the purity of the substrate and catalyst components. |
| Decomposition of Starting Material | Reaction temperature is too high or incompatible functional groups are present. | 1. Maintain the reaction at the specified room temperature.2. Verify that the substrate is stable under the basic/nucleophilic conditions. |
| Inconsistent Results | Variability in the quality of the Grignard reagent or efficiency of the inert atmosphere. | 1. Titrate the Grignard reagent before use to determine its exact molarity.2. Re-check the Schlenk line and glassware for leaks. |
Conclusion
This compound serves as a highly effective mild oxidant in iron-catalyzed C-H functionalization, enabling the generation of key high-valent iron intermediates that are crucial for activating otherwise inert C-H bonds. Its utility transforms simple iron salts into powerful catalysts for modern organic synthesis. The protocol provided herein offers a practical and robust method for achieving directed alkylations, demonstrating the synergy between the iron catalyst and the oxidant. By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can confidently apply this methodology to accelerate the discovery of novel molecules for drug development and materials science.
References
-
Neidig, M. L., & Chirik, P. J. (2010). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 43(12), 1573–1582. Available at: [Link]
-
Shang, R., Ilies, L., Asako, S., & Nakamura, E. (2014). Iron-Catalyzed C(sp2)−H Bond Functionalization with Organoboron Compounds. Journal of the American Chemical Society, 136(41), 14349–14352. Available at: [Link]
-
Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Electronic Structure of a Five-Coordinate Iron(0) Dinitrogen Complex: Experimental and Theoretical Determination of the Spin Ground State. Journal of the American Chemical Society, 128(42), 13901–13912. Available at: [Link]
-
Cahiez, G., & Moyeux, A. (2010). Iron-Catalyzed Cross-Coupling Reactions. In The Chemistry of Organoiron Compounds (pp. 1-47). John Wiley & Sons, Ltd. Available at: [Link]
-
Neidig, M. L., & Neely, J. M. (n.d.). Iron-Catalyzed C-C and C-Heteroatom Transformations. University of Rochester. Retrieved from [Link]
-
Panda, N. (2017). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organocatalysis, 4(1), 30-51. Available at: [Link]
-
Bernauer, J., Wu, G., & Jacobi von Wangelin, A. (2019). Iron-catalysed allylation–hydrogenation sequences as masked alkyl–alkyl cross-couplings. Organic & Biomolecular Chemistry, 17(40), 9048–9053. Available at: [Link]
-
Ilies, L., Asako, S., & Nakamura, E. (2015). Iron-Catalyzed Directed Alkylation of Alkenes and Arenes with Alkylzinc Halides. Angewandte Chemie International Edition, 54(30), 8883–8886. Available at: [Link]
-
Zhang, C., & Li, C.-J. (2014). Iron-Catalyzed/Mediated Oxidative Transformation of C-H Bonds. Chemical Society Reviews, 43(15), 5272-5285. Available at: [Link]
-
Wei, D., & Li, C.-J. (2017). Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond. Organic & Biomolecular Chemistry, 15(34), 7063–7076. Available at: [Link]
-
Ackermann, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(2), 178–193. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: Evaluating 1,2-Dichloro-2-methylpropane as a Niche Solvent in Analytical Chemistry
Abstract
This technical guide provides a comprehensive evaluation of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6) for its potential applications as a solvent in modern chemical analysis. While not a conventional choice, its unique physicochemical properties merit consideration for specialized applications where common solvents may fall short. This document serves researchers, scientists, and drug development professionals by detailing the solvent's fundamental properties, outlining its analytical profile, and establishing rigorous protocols for its safe handling. We present structured, hypothetical protocols for its use in sample extraction and chromatography, underpinned by a thorough method validation framework based on ICH guidelines. The objective is not to present this compound as a universal replacement but to equip the advanced analyst with the knowledge to explore its potential for solving complex separation and analysis challenges.
Introduction to this compound in an Analytical Context
Chlorinated solvents have long been mainstays in the analytical laboratory, prized for their unique solvency characteristics.[1] Dichloromethane and chloroform, for example, are ubiquitous in extraction and chromatography due to their intermediate polarity and ability to dissolve a wide range of compounds.[2] However, the drive to minimize the use of certain traditional solvents due to safety and environmental concerns, coupled with the ever-present need for novel selectivity in complex separations, encourages the exploration of less common alternatives.[1]
This compound, a chlorinated hydrocarbon, is recognized primarily as a useful research chemical and an intermediate in organic synthesis.[3][4] Its use as a primary solvent in validated analytical methods is not widely documented. This guide, therefore, takes an exploratory approach. By understanding its fundamental properties, we can hypothesize its potential utility, for instance, as a component in a mobile phase to achieve a specific chromatographic separation or as a specialized extraction solvent for a targeted class of analytes. The causality behind this exploration lies in the principle that every unique solvent structure offers a potentially unique set of interactions with analytes, which can be exploited to overcome analytical challenges.
Physicochemical Properties and Analytical Profile
Before a substance can be employed as a solvent in analysis, its own physical and spectral characteristics must be well-understood to prevent interference and to properly interpret data.
Key Physical and Chemical Properties
The properties of this compound suggest it is a volatile, non-polar solvent. Its relatively low boiling point is advantageous for sample concentration post-analysis, though its high volatility requires careful handling to prevent evaporation.[5]
| Property | Value | Source |
| CAS Number | 594-37-6 | [3][6] |
| Molecular Formula | C₄H₈Cl₂ | [3][6] |
| Molecular Weight | 127.01 g/mol | [5][6] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 106.5 °C at 760 mmHg | [5] |
| Density | 1.082 g/cm³ | [5] |
| Flash Point | 15.6 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |
Spectroscopic Profile
The solvent's own spectral signature is critical. Any analytical signal from the solvent could be misinterpreted as an analyte signal. Below is a summary of expected spectral features, which should be confirmed with a reference standard before use.
| Technique | Expected Features | Rationale & Significance |
| FTIR | C-H stretching (~2880-3080 cm⁻¹), C-H bending (~1300-1500 cm⁻¹), and characteristic C-Cl vibrations (~580-780 cm⁻¹). | The absence of other functional group bands (e.g., O-H, C=O) confirms its identity and purity as an alkyl halide solvent.[7] |
| ¹H NMR | Signals corresponding to the distinct proton environments of the methyl and methylene groups. | Provides a clear fingerprint for solvent identification and can be used to detect proton-containing impurities.[7] |
| ¹³C NMR | Three distinct resonances are expected for the three unique carbon environments in the molecule. | Confirms the carbon skeleton and is essential for identifying carbon-containing impurities.[8] |
| Mass Spec (EI) | A molecular ion peak would be expected, along with characteristic fragmentation patterns. The presence of two chlorine atoms will result in isotopic patterns (M, M+2, M+4) that are definitive for chlorine-containing fragments. | Essential for confirming the identity of the solvent in GC-MS applications and understanding potential background ions.[7][9] |
Safety and Handling Protocols
Scientific integrity demands a commitment to safety. This compound is a hazardous substance, and all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[6]
Hazard Identification and Mitigation
| Hazard Class | GHS Statement | Mitigation Measures |
| Flammable Liquid | H225: Highly flammable liquid and vapor. | Keep away from all sources of ignition. Use only non-sparking tools. Ground/bond container and receiving equipment.[6][10] |
| Skin/Eye Irritant | H315: Causes skin irritation. H319: Causes serious eye irritation. | Wear protective gloves and clothing. Wear safety goggles and a face shield.[6] |
| Respiratory Irritant | H335: May cause respiratory irritation. | All work must be conducted in a certified chemical fume hood. Avoid breathing vapors.[6] |
General Handling Workflow
The following workflow illustrates the essential steps for safely handling chlorinated solvents. This protocol is a self-validating system, ensuring that safety checks are performed at every critical stage.
Caption: Workflow for Safe Handling of Chlorinated Solvents.
Potential Applications & Methodological Considerations
The following protocols are presented as templates for investigation. They are grounded in the physicochemical properties of this compound and standard analytical principles. Any application would require rigorous validation as described in Section 5.
Protocol: Liquid-Liquid Extraction of a Non-Polar Analyte
Objective: To develop a method for extracting a hypothetical non-polar drug candidate from an aqueous plasma sample.
Causality: The non-polar, water-immiscible nature of this compound makes it a theoretical candidate for extracting hydrophobic compounds from aqueous matrices. Its density (1.082 g/cm³) being greater than water will result in the organic layer being the lower phase, which can simplify separation.
Methodology:
-
Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Spike a known volume of blank plasma with the analyte to create a quality control (QC) sample.
-
-
Extraction:
-
To 1 mL of the plasma sample (or QC sample) in a glass centrifuge tube, add 3 mL of this compound.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate mass transfer of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to break the emulsion and achieve complete phase separation.
-
-
Isolation:
-
Carefully aspirate the lower organic layer (this compound) using a glass pipette and transfer it to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C (to prevent analyte degradation).
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a known volume of mobile phase compatible with the analytical instrument (e.g., HPLC-UV, LC-MS).
-
Inject the reconstituted sample for analysis.
-
Calculate the extraction recovery by comparing the analyte response from the extracted QC sample to a direct injection of an equivalent amount of the analyte.
-
Protocol: Development of a Normal-Phase HPLC Method
Objective: To explore this compound as a non-polar component of the mobile phase for the separation of a mixture of isomeric, non-polar compounds.
Causality: In normal-phase chromatography, which uses a polar stationary phase (e.g., silica), the mobile phase is non-polar. Solvent strength is increased by adding a more polar solvent. This compound could offer unique selectivity compared to standard solvents like hexane due to the presence of chlorine atoms, which can engage in different intermolecular interactions with analytes.
Caption: General Workflow for HPLC Method Development.
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a silica column.
-
Thoroughly purge the system with isopropanol and then with the initial mobile phase to ensure column equilibration.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: this compound (HPLC grade).
-
Mobile Phase B: Isopropanol (HPLC grade).
-
-
Scouting Run:
-
Perform an initial isocratic run using 100% Mobile Phase A to determine if the analytes have any retention.
-
If retention is excessive, proceed to the next step. If there is no retention, this solvent system is unsuitable.
-
-
Method Development:
-
Introduce Mobile Phase B at a low concentration (e.g., 0.5%) to begin eluting the compounds.
-
Systematically increase the percentage of Mobile Phase B (e.g., in 0.5% or 1% increments) until the retention times of the analytes are within a desirable range (e.g., k' between 2 and 10).
-
Fine-tune the mobile phase composition to maximize the resolution between the target isomers.
-
-
System Suitability:
-
Once an optimal composition is found, perform at least five replicate injections of a standard mixture to assess retention time precision, peak area precision, and resolution.
-
Protocol for Analytical Method Validation
The trustworthiness of any analytical data hinges on the validation of the method that produced it.[11] A method using a novel solvent must undergo rigorous validation to prove it is fit for its intended purpose.[12] This protocol is based on the ICH Q2(R2) guideline.[13]
Caption: The Analytical Method Validation Process.
Validation Parameters and Procedures:
-
Specificity:
-
Procedure: Analyze blank matrix (e.g., plasma), matrix spiked with the analyte, and matrix spiked with the analyte and known potential interferents (e.g., metabolites, related compounds).
-
Acceptance Criterion: The analyte peak should be free from interference at its retention time, demonstrating the method can unequivocally assess the analyte.
-
-
Linearity:
-
Procedure: Prepare a series of at least five calibration standards spanning the expected concentration range. Perform a linear regression of the analyte response versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy:
-
Procedure: Analyze a minimum of three replicate QC samples at three concentration levels (low, medium, high). Calculate the percent recovery at each level.
-
Acceptance Criterion: The mean recovery should be within a pre-defined range (e.g., 80-120% for complex matrices, 98-102% for drug substance assays).[14]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicates of a mid-concentration QC sample during the same analytical run.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The relative standard deviation (RSD) should be below a specified threshold (e.g., <15% for bioanalysis, <2% for drug substance assay).[14]
-
-
Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Acceptance Criterion: Typically, the analyte response at the LOQ should be at least 10 times the response of the blank, with accuracy and precision meeting pre-defined limits.
-
-
Robustness:
-
Procedure: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±5%) and assess the impact on the results.
-
Acceptance Criterion: The results should remain unaffected by the changes, demonstrating the method's reliability during routine use.
-
Conclusion and Future Outlook
This compound is a solvent with a distinct set of physical and chemical properties. While it is not a mainstream solvent for chemical analysis, this guide has established a framework for its rational evaluation. Its non-polar character, combined with the presence of chlorine atoms, suggests a potential for unique selectivity in both extraction and chromatographic applications, particularly for non-polar analytes.
However, its significant drawbacks, including high flammability and irritant properties, must be carefully managed.[6][10] The lack of established applications means that any researcher choosing to work with this solvent must commit to a full and rigorous method validation to ensure the data generated is reliable, reproducible, and trustworthy. Its utility will likely remain confined to niche problems where conventional solvents fail to provide the required analytical performance.
References
- 1. Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]
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- 12. pharmadevils.com [pharmadevils.com]
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- 14. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for the Identification of 1,2-Dichloro-2-methylpropane
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical techniques for the unambiguous identification of 1,2-dichloro-2-methylpropane (CAS Registry Number: 594-37-6), a chlorinated hydrocarbon of interest in various chemical and pharmaceutical processes.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reliable results.
Introduction to this compound
This compound, also known as isobutylene dichloride, is a halogenated alkane with the chemical formula C₄H₈Cl₂.[1][2][3] Its structure presents unique analytical challenges, and its accurate identification is crucial for process monitoring, quality control, and safety assessment in relevant industries. This application note details the primary analytical approaches for the qualitative and quantitative analysis of this compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [1][2][3][4][5] |
| Molecular Weight | 127.012 g/mol | [1][2][3][4][5] |
| CAS Number | 594-37-6 | [1][2][3][4] |
| Synonyms | 1,2-Dichloroisobutane, Isobutylene dichloride | [1][2][3][4][5] |
Analytical Workflow Overview
The reliable identification of this compound necessitates a multi-faceted approach, often beginning with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and spectroscopic detection.
Sources
Application Note: A Robust GC-MS Protocol for the Analysis of 1,2-Dichloro-2-methylpropane
Abstract & Introduction
1,2-Dichloro-2-methylpropane (CAS No. 594-37-6), also known as isobutylene dichloride, is a halogenated volatile organic compound (HVOC).[1][2] Its detection and quantification are critical in various fields, including environmental monitoring, industrial process control, and as a potential genotoxic impurity in pharmaceutical manufacturing. The volatility and chemical nature of this compound necessitate a sensitive and specific analytical method for accurate determination.
This application note provides a comprehensive, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is grounded in established principles of analytical chemistry and follows guidance from authoritative bodies like the U.S. Environmental Protection Agency (EPA) for volatile organic analysis.[3][4] We will detail everything from sample preparation and instrument configuration to data interpretation and method validation, explaining the scientific rationale behind each procedural choice to ensure a robust and reliable self-validating system.
Principle of the Method: GC-MS
Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds.[5] The technique offers a powerful combination of high-resolution separation (GC) and definitive identification (MS).
-
Gas Chromatography (GC): The sample is first vaporized in a heated inlet and introduced into a long, narrow capillary column by an inert carrier gas (e.g., Helium). The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase.[6][7] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[1][8]
Sample Preparation: A Critical Step for Volatiles
The primary challenge in analyzing this compound is its volatility. Improper sample handling can lead to significant analyte loss and inaccurate results. The choice of preparation technique is dictated by the sample matrix and the required sensitivity.[9]
Causality Behind Method Selection:
-
For trace-level analysis in aqueous matrices (e.g., wastewater, groundwater): Purge and Trap (Dynamic Headspace) is the most effective technique for concentrating the analyte and removing matrix interferences, as recommended by EPA Method 8260D.[3][10] An inert gas is bubbled through the sample, stripping the volatile analyte, which is then captured on a sorbent trap before being thermally desorbed into the GC-MS.
-
For less complex liquid matrices or higher concentrations: Static Headspace analysis provides a simpler, faster alternative. The sample is sealed in a vial and heated, allowing the volatile analyte to partition into the headspace gas, which is then injected into the GC.[7][10]
-
For solid or viscous matrices (e.g., soil, polymers, drug substances): The sample can be dissolved in a suitable solvent (e.g., Dichloromethane, Methanol) and analyzed via direct injection or headspace.[6][10] Alternatively, the solid can be dispersed in water to facilitate headspace or purge-and-trap extraction.
-
For air monitoring: Samples are typically collected by drawing a known volume of air through a sorbent tube, which is then analyzed by thermal desorption (TD-GC-MS).[11][12]
The following workflow provides a logical approach to selecting the appropriate sample preparation method.
Caption: Decision workflow for selecting the appropriate sample preparation technique.
GC-MS Instrumentation & Optimized Parameters
The following parameters have been optimized for the robust analysis of this compound. These serve as a validated starting point but may require minor adjustments based on the specific instrumentation and sample matrix.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless | Allows for both high and low concentration samples. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 20:1 (Adjust as needed) | Prevents column overloading while maintaining good sensitivity. A lower ratio (e.g., 5:1) can be used for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for balancing separation efficiency and analysis time with standard capillary columns. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5MS) | This non-polar column provides excellent separation for a wide range of volatile compounds, including halogenated hydrocarbons.[13] |
| Column Dims. | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of capacity and resolution. |
| Oven Program | 40 °C (hold 2 min), ramp 15 °C/min to 220 °C (hold 1 min) | The initial hold ensures good focusing of early-eluting volatiles. The ramp effectively separates compounds based on boiling point. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | Standard energy that provides consistent fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance. |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 40-200) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
| Quantifier Ion | m/z 77 | Corresponds to the stable tertiary carbocation [(CH3)2CCl]+, a prominent and specific fragment.[14] |
| Qualifier Ions | m/z 91, 55 | Used for confirmation. m/z 91 corresponds to [C4H8Cl]+ and m/z 55 to [C4H7]+. The ratio of these ions to the quantifier must be consistent. |
Data Analysis: From Spectrum to Result
Analyte Identification
Identification is confirmed by a two-factor authentication process:
-
Retention Time (RT): The analyte's RT must match that of a known reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired EI mass spectrum must show a high-quality match when compared against a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[1][8] The relative abundances of the qualifier ions to the quantifier ion must be within predefined tolerance limits (e.g., ±20%) of the reference standard.
Expected Mass Fragmentation
Understanding the fragmentation of this compound is key to confident identification. The molecule readily fragments under EI conditions, often precluding the observation of a strong molecular ion peak (M+• at m/z 126/128).
Caption: Proposed EI fragmentation pathway for this compound.
Quantification
Quantification is performed using the integrated peak area of the primary quantifier ion (m/z 77). An external calibration curve is constructed by analyzing a series of standards at different concentrations. The concentration of the analyte in an unknown sample is then calculated from this curve. For highest accuracy, especially with complex matrices, the use of an internal standard is recommended.
Method Validation: Ensuring Trustworthy Data
A robust analytical method must be validated to demonstrate its fitness for purpose.[5] Key validation parameters, with typical acceptance criteria, are outlined below. These should be formally documented for regulatory compliance and quality assurance.
Table 3: Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Chromatographic peak is baseline-resolved from interferences. Mass spectral qualifiers are present at correct ratios. |
| Linearity | To demonstrate a proportional response to concentration. | Calibration curve with ≥ 5 points; Coefficient of determination (R²) ≥ 0.995.[13][15] |
| Accuracy | To measure the closeness of the result to the true value. | Spike recovery at three concentration levels should be within 80-120%.[15] |
| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) of replicate injections (n≥6) should be ≤ 15%.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; analyte must meet accuracy and precision criteria at this level. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | To assess the method's resilience to small variations. | Method performance is unaffected by minor changes in flow rate, ramp rate, etc. |
Detailed Protocol: Analysis in Water by Static Headspace
This protocol provides a step-by-step guide for a common application.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of aqueous calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking the appropriate volume of a diluted stock solution into reagent-free water in 20 mL headspace vials.
-
Sample Preparation: Add 10 mL of the water sample to a 20 mL headspace vial. If an internal standard is used, add it at this stage. Add a matrix modifier (e.g., sodium chloride, ~2g) to increase the partitioning of the analyte into the headspace. Immediately seal the vial with a PTFE-lined septum and cap.
-
Headspace Incubation: Place the vials in the headspace autosampler tray. Incubate the vials at 80 °C for 15 minutes to allow the sample to reach equilibrium.
-
Injection: Following incubation, the autosampler will pressurize the vial, inject a fixed volume (e.g., 1 mL) of the headspace gas into the GC inlet.
-
GC-MS Analysis: Run the GC-MS sequence using the parameters outlined in Tables 1 and 2.
-
Data Processing: Integrate the peak area for the quantifier ion (m/z 77) at the expected retention time. Confirm identity using the qualifier ions (m/z 91, 55).
-
Calculation: Construct a linear regression calibration curve from the standards. Use the equation of the line to calculate the concentration of this compound in the unknown samples.
References
-
U.S. EPA. (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
U.S. EPA. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]
-
Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130–144. [Link]
-
Hawks, C. (2023). Common Sample Preparation Techniques for GC-MS Analysis. Separation Science. [Link]
-
U.S. EPA. (2007). Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]
-
CDS Analytical. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. LabRulez GCMS. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117943, this compound. [Link]
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Kocourek, V., et al. (2019). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish. Molecules, 24(21), 3842. [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization) for Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Gas Chromatography data for Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). General information for Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]
-
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. [Link]
-
Al-arfaj, N. & McCrindle, R. (2009). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Analytical Methods, 1, 137-143. [Link]
-
Lavate, S. & Kumar, D. (2017). A Review on GC-MS and Method Development and Validation. Indo American Journal of Pharmaceutical Research, 7(8). [Link]
-
Vitali, M., et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 75(1). [Link]
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Application Notes and Protocols for the Nucleophilic Substitution of 1,2-Dichloro-2-methylpropane
Abstract
1,2-Dichloro-2-methylpropane is a unique substrate for nucleophilic substitution studies, featuring both a primary and a tertiary alkyl chloride within the same molecule. This structure provides an excellent platform for investigating the principles of carbocation-mediated reactions. Due to the significant difference in the stability of the corresponding carbocations, the tertiary chloride is substantially more reactive under solvolytic conditions, proceeding readily through a unimolecular (SN1) pathway. This application note provides a comprehensive guide to the mechanistic underpinnings of this reaction and presents a detailed experimental protocol for conducting the nucleophilic substitution of this compound, with a focus on solvolysis. The competitive nature of the unimolecular elimination (E1) reaction is also discussed, along with factors influencing the product distribution.
Mechanistic Insights: A Tale of Two Halides
The reactivity of this compound is dominated by the tertiary chloride at the C2 position. The primary chloride at the C1 position is sterically accessible but forms a highly unstable primary carbocation, making it unreactive under SN1 conditions and slow to react under SN2 conditions. Conversely, the tertiary chloride is sterically hindered for a direct backside attack (SN2), but it can readily dissociate to form a relatively stable tertiary carbocation intermediate.[1] This fundamental difference dictates the reaction pathway.
The SN1 and E1 Pathways
When this compound is subjected to a polar, non-basic nucleophilic solvent (solvolysis), the reaction proceeds via a two-step mechanism involving a common carbocation intermediate.[2][3]
-
Step 1: Rate-Determining Ionization: The C-Cl bond at the tertiary center heterolytically cleaves to form a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[4][5] The rate of this step is highly dependent on the polarity of the solvent, which helps stabilize the resulting ions.[6][7] The reaction kinetics are first-order, depending only on the concentration of the alkyl halide.[2][8]
-
Step 2: Product Formation: The planar carbocation intermediate can then react in one of two ways:
-
SN1 (Substitution): The nucleophile (e.g., a solvent molecule like water or ethanol) attacks the electrophilic carbocation.[9] A subsequent deprotonation step yields the final substitution product.
-
E1 (Elimination): A weak base (often the solvent itself) removes a proton from an adjacent carbon atom, leading to the formation of an alkene.[4][10] According to Zaitsev's rule, the major elimination product will be the more substituted, and therefore more stable, alkene.[4]
-
The SN1 and E1 reactions are competitive and almost always occur together in such systems.[2][11]
Caption: Competing SN1 and E1 reaction pathways for this compound.
Factors Influencing Product Ratio
While both substitution and elimination products are typically formed, the ratio can be influenced by several factors:
-
Nucleophile/Base Strength: Strong, bulky bases favor E2 elimination, but in the context of SN1/E1, the nucleophile is typically weak and non-basic (e.g., H₂O, EtOH). The basicity of the solvent can play a minor role.
-
Temperature: Higher temperatures favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which becomes more significant at higher temperatures (ΔG = ΔH - TΔS).[11]
Experimental Protocol: Solvolysis in Aqueous Ethanol
This protocol details the solvolysis of this compound in an aqueous ethanol solution. This reaction is a classic example used to study SN1 kinetics and mechanisms.[2] The progress of the reaction can be monitored by observing the formation of HCl, which acidifies the solution.
Materials and Reagents
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Properties |
| This compound | 2.54 g (2.32 mL) | 127.01 | 20.0 | CAS: 594-37-6, bp: 106.5 °C, d: 1.093 g/mL[12][13] |
| Ethanol (95%) | 40 mL | - | - | Solvent, Nucleophile |
| Deionized Water | 10 mL | - | - | Solvent, Nucleophile |
| Sodium Bicarbonate (5% aq. soln.) | 2 x 20 mL | - | - | For neutralizing HCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | - | - | Drying agent |
| Diethyl Ether | 2 x 25 mL | - | - | Extraction solvent |
| Bromothymol Blue Indicator | 2-3 drops | - | - | Optional: for monitoring acid formation |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Beakers
-
Distillation apparatus (optional, for purification)
-
pH meter or pH indicator paper
Step-by-Step Procedure
-
Reaction Setup:
-
Combine 40 mL of 95% ethanol and 10 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2.32 mL (2.54 g, 20.0 mmol) of this compound to the solvent mixture.
-
(Optional) Add 2-3 drops of bromothymol blue indicator. The solution will initially be neutral (green).
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Gently heat the mixture to a reflux (approximately 80-85 °C) using a heating mantle.
-
Stir the reaction mixture continuously.
-
Monitor the reaction for 1-2 hours. The formation of HCl as a byproduct will cause the solution to become acidic, turning the indicator yellow.[14] The rate of this color change can be used to study the reaction kinetics.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 125 mL separatory funnel.
-
Add 25 mL of diethyl ether to the separatory funnel to extract the organic products.
-
Add 20 mL of deionized water to help partition the layers. Shake the funnel gently, venting frequently to release any pressure.[15][16]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash: Add 20 mL of a 5% sodium bicarbonate solution to the organic layer in the funnel. Shake and vent. This step neutralizes the HCl formed during the reaction.[15] Drain the aqueous layer. Repeat this wash.
-
Dry: Transfer the organic layer to a clean Erlenmeyer flask and add ~2 g of anhydrous sodium sulfate.[15] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Isolate: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether solvent using a rotary evaporator. The remaining liquid contains the crude product mixture (substitution and elimination products).
-
-
Purification and Characterization:
-
The primary substitution product, 2-chloro-1-ethoxy-2-methylpropane (from reaction with ethanol) and 2-chloro-2-methylpropan-1-ol (from reaction with water), can be purified by fractional distillation if desired.
-
The product composition can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures.
-
Caption: Experimental workflow for the solvolysis of this compound.
Safety Precautions
-
This compound: This compound is flammable and an irritant. Handle in a well-ventilated fume hood.[12]
-
Ethanol and Diethyl Ether: Both are highly flammable. Ensure no open flames or spark sources are present.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times. When using the separatory funnel, always vent frequently to prevent pressure buildup.
References
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- NOP. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. oc-praktikum.de. [Source 2, URL: http://www.oc-praktikum.de]
- Royal Society of Chemistry. Preparation of 2-chloro-2-methylpropane. education.rsc.org. [Source 3, URL not available]
-
Academie de Nancy-Metz. A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane. . [Source 4, URL not available]
-
Parchem. Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. . [Source 5, URL not available]
- CLEAPSS. The preparation of 2-chloro-2-methylpropane. cleapss.org.uk. [Source 6, URL not available]
-
Cerritos College. Nucleophilic Substitution of Alkyl Halides. . [Source 7, URL not available]
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-
University of Colorado. Chapter 7 Alkyl Halides and Nucleophilic Substitution. . [Source 9, URL not available]
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Thompson Rivers University. Nucleophilic Substitution of Alkyl Halides. . [Source 10, URL not available]
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- Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. [Source 13, URL: https://onlinechemistrynotes.
- Filo. (2025). How do you complete this SN1 reaction? (2 chloro 2 methylpropane + silver nitrate in ethanol). [Source 14, URL: https://www.filo.kitabo.
- Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions (Final). (2021). YouTube. [Source 15, URL: https://www.youtube.
-
University of Wisconsin-Madison. "Pushing Electrons;" Representing Reaction Mechanisms. . [Source 16, URL not available]
- Chemistry Stack Exchange. (2021). Is the reaction stated below a SN1 or SN2 when ethanol is a solvent? [Source 17, URL: https://chemistry.stackexchange.com/questions/154794/is-the-reaction-stated-below-a-sn1-or-sn2-when-ethanol-is-a-solvent]
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Source 18, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.05%3A_Characteristics_of_the_SN1_Reaction]
- New Page 4. [Source 19, URL not available]
- Study.com. (n.d.). Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. [Source 20, URL: https://homework.study.com/explanation/draw-the-sn1-mechanism-for-2-chloro-2-methylpropane-in-the-presence-of-water-solvent-and-hcl-to-yield-2-methyl-2-propanol.html]
-
BITS Pilani. Elimination Reactions. . [Source 21, URL not available]
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- ACS Publications. (2008). MD Study of SN1 Reactivity of 2-Chloro-2-methylpropane in the Room-Temperature Ionic Liquid 1-Ethyl-3-methylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry B. [Source 26, URL: https://pubs.acs.org/doi/10.1021/jp804961b]
- Substitution Reaction of a Tertiary Alcohol Resulting in Alkyl Halide Formation. (2014). YouTube. [Source 27, URL: https://www.youtube.
- O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION. [Source 28, URL not available]
- Filo. (2025). The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... [Source 29, URL: https://www.filo.kitabo.in/question-answer/the-solvolysis-of-2-chloro-2-methyl-propane-in-aqueous-acetone-is-given-by-the-reaction-h2o-ch33c-cl_1091599/]
- ACS Publications. (1957). Carbon-14 Kinetic Isotope Effects. III.1,2 The Hydrolysis of 2-Chloro-2-methylpropane-2-C14. [Source 30, URL not available]
- ResearchGate. Solvolysis reaction of 2‐chloro‐2‐methylpropane. [Source 31, URL: https://www.researchgate.net/figure/Solvolysis-reaction-of-2-chloro-2-methylpropane_fig5_358057288]
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Application Note: Regioselective Synthesis of Alkenes via Dehydrohalogenation of 1,2-Dichloro-2-methylpropane
Abstract
This document provides a comprehensive guide to the dehydrohalogenation of 1,2-dichloro-2-methylpropane, a vicinal dihalide, for the synthesis of chloro-substituted alkenes. It delves into the underlying reaction mechanisms, focusing on the factors that govern regioselectivity, and provides detailed, field-proven protocols for directing the reaction toward desired products. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust understanding and practical application of elimination reactions.
Introduction: The Significance of Dehydrohalogenation
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to introduce unsaturation into a molecule by removing a hydrogen and a halogen atom from adjacent carbons.[1][2] This process is a cornerstone for the synthesis of alkenes, which are pivotal intermediates in the production of polymers, pharmaceuticals, and other fine chemicals.[3][4][5] The reaction of this compound presents an interesting case study in regioselectivity, as the removal of a proton can occur from two distinct β-carbons, leading to a mixture of alkene products. Understanding and controlling the factors that influence this regioselectivity is paramount for synthetic chemists.
Theoretical Background: A Tale of Two Mechanisms
The dehydrohalogenation of alkyl halides typically proceeds through either a concerted bimolecular (E2) or a stepwise unimolecular (E1) mechanism.[1][6] The choice of base, solvent, and substrate structure dictates the predominant pathway.
The E2 Mechanism: A Concerted Dance
The E2 reaction is a single-step process where a strong base abstracts a proton from a β-carbon, simultaneously with the departure of the leaving group (a halide) from the α-carbon.[1][7] This mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.[8][9]
The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[6][10] Rate = k[Alkyl Halide][Base]
Regioselectivity in E2 Reactions: Zaitsev vs. Hofmann
When an alkyl halide has two or more different types of β-hydrogens, a mixture of alkene products can be formed. The regiochemical outcome is largely governed by two empirical rules:
-
Zaitsev's Rule: This rule predicts that the major product will be the more substituted (and thus more thermodynamically stable) alkene.[11][12] This outcome is favored when using small, unhindered bases.[13]
-
Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene.[14][15] This outcome is favored when using sterically bulky bases, which preferentially abstract the more accessible, less sterically hindered proton.[11][16]
For this compound, the two possible products of the first dehydrohalogenation are 2-chloro-3-methyl-1-butene (Hofmann product) and 3-chloro-2-methyl-1-propene (Zaitsev-like product, though in this specific case, the "more substituted" terminology is nuanced due to the presence of the second chlorine). The choice of base will be critical in determining the product ratio.
The E1 Mechanism: A Stepwise Affair
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[1][6] In the second, fast step, a weak base abstracts a proton from a β-carbon to form the alkene. The rate of the E1 reaction is dependent only on the concentration of the alkyl halide.[6]
Rate = k[Alkyl Halide]
Given that this compound can form a tertiary carbocation upon loss of the tertiary chloride, the E1 pathway is a possibility, especially under solvolytic conditions with a weak base. However, the use of strong bases, as is common for dehydrohalogenation, strongly favors the E2 mechanism.[17]
Reaction Mechanism and Experimental Workflow
The dehydrohalogenation of this compound with a strong, sterically hindered base is expected to favor the formation of the Hofmann product, 2-chloro-3-methyl-1-butene. Conversely, a smaller, less hindered base may favor the formation of 3-chloro-2-methyl-1-propene.
Caption: Reaction pathways for the dehydrohalogenation of this compound.
Caption: General experimental workflow for the synthesis of alkenes.
Experimental Protocols
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol A: Synthesis of 2-Chloro-3-methyl-1-butene (Hofmann Product)
This protocol utilizes a bulky base to favor the formation of the less substituted alkene.
Materials:
-
This compound (MW: 127.01 g/mol )[18]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Addition funnel
-
Heating mantle with temperature controller
Procedure:
-
Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
In the flask, dissolve 12.7 g (0.1 mol) of this compound in 100 mL of anhydrous THF.
-
In a separate flask, prepare a solution of 12.3 g (0.11 mol) of potassium tert-butoxide in 50 mL of anhydrous THF.
-
Transfer the potassium tert-butoxide solution to the addition funnel.
-
Slowly add the base solution to the stirred solution of the dihalide over 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-chloro-3-methyl-1-butene.
Protocol B: Synthesis of 3-Chloro-2-methyl-1-propene (Zaitsev-like Product)
This protocol uses a smaller, less sterically hindered base to favor the formation of the more stable alkene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Other materials as listed in Protocol A
Procedure:
-
Follow the setup as described in Protocol A.
-
In the flask, dissolve 12.7 g (0.1 mol) of this compound in 100 mL of anhydrous ethanol.
-
Prepare a solution of 7.5 g (0.11 mol) of sodium ethoxide in 50 mL of anhydrous ethanol and place it in the addition funnel.
-
Slowly add the sodium ethoxide solution to the dihalide solution.
-
Heat the mixture to reflux (approximately 78 °C) for 4 hours, monitoring by TLC or GC.
-
Follow the workup and purification procedure as outlined in Protocol A.
Data Presentation and Expected Results
The regioselectivity of the dehydrohalogenation can be quantified by analyzing the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The expected products have distinct molecular weights and fragmentation patterns.
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Major Product In |
| 2-Chloro-3-methyl-1-butene | CH2=C(Cl)CH(CH3)2 | C5H9Cl | 104.58 | ~95-97 | Protocol A |
| 3-Chloro-2-methyl-1-propene | CH2=C(CH3)CH2Cl | C4H7Cl | 90.55 | ~74-75 | Protocol B |
Note: Boiling points are approximate and can vary with pressure.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the base is fresh and anhydrous. |
| Product loss during workup | Ensure complete extraction and careful handling during transfers. | |
| Mixture of Products | Non-optimal regioselectivity | Re-evaluate the choice of base and solvent. A bulkier base will increase Hofmann product formation. |
| Formation of Side Products | Further elimination or substitution reactions | Use a slight excess of the dihalide. Control the reaction temperature carefully. |
Conclusion
The dehydrohalogenation of this compound is a versatile reaction that allows for the regioselective synthesis of different chloroalkenes. By carefully selecting the base—a bulky base like potassium tert-butoxide for the Hofmann product or a smaller base like sodium ethoxide for the Zaitsev-like product—chemists can effectively control the reaction's outcome. The protocols provided herein offer a robust starting point for the synthesis and investigation of these valuable chemical intermediates.
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handling and storage procedures for 1,2-dichloro-2-methylpropane
An Application Guide for the Safe Handling and Storage of 1,2-Dichloro-2-Methylpropane
Authored by: Gemini, Senior Application Scientist
This document provides detailed protocols and technical guidance for the safe handling and storage of this compound (CAS No. 594-37-6). It is intended for researchers, scientists, and drug development professionals who utilize this compound in laboratory and research settings. The procedures outlined herein are synthesized from authoritative safety data and established laboratory safety standards to ensure user safety, experimental integrity, and regulatory compliance.
Compound Identification and Physicochemical Properties
This compound is a chlorinated hydrocarbon primarily used in organic synthesis and as a chemical intermediate.[1] A clear understanding of its physical and chemical properties is foundational to its safe handling. The compound is a colorless, volatile liquid with a characteristic sweet odor.[1] It is insoluble in water but soluble in common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 594-37-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₈Cl₂ | [1][2][3][4][5] |
| Molecular Weight | 127.01 g/mol | [1][3][4][6][7] |
| Appearance | Colorless liquid/oil | [1][6] |
| Boiling Point | 106.5 °C at 760 mmHg | [2][8] |
| Flash Point | 15.6 °C (59.1 °F) | [2][8] |
| Density | 1.082 g/cm³ | [2] |
| Vapor Pressure | 32.9 mmHg at 25 °C | [2] |
| Synonyms | 1,2-Dichloroisobutane, Isobutylene dichloride |[1][4][6][7] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its high flammability and its potential to cause irritation.[3] A thorough risk assessment must be conducted before any procedure involving this chemical.
GHS Classification
The Globally Harmonized System (GHS) provides a clear classification of the risks.
Table 2: GHS Hazard Classification for this compound
| GHS Class | Hazard Code | Description | Source |
|---|---|---|---|
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [3][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |
Expert Analysis of Hazards
-
Flammability: The flash point of 15.6 °C is significantly below typical room temperature.[2][8] This means that at ambient temperatures, the compound generates sufficient vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" fire.[9] Therefore, all work must be conducted far from potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[8][10][11][12][13]
-
Irritation: As a chlorinated hydrocarbon, direct contact can cause significant irritation to the skin and eyes.[3] Inhalation of vapors may lead to respiratory tract irritation.[3][11] The causality lies in the chemical's ability to disrupt biological tissues upon contact. Chronic exposure risks, while not fully detailed, should be minimized by adhering to strict engineering controls and PPE usage.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier between the researcher and chemical exposure.[14][15] The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure.
Minimum PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory.[15][16] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[16]
-
Skin Protection: A flame-retardant lab coat is required.[11][17] For handling larger quantities, an impermeable protective apron is recommended.[16][18]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection against incidental splashes, but they should be changed immediately upon contamination.[18] For prolonged contact or immersion, consult glove manufacturer compatibility charts to select a material with a longer breakthrough time. Always inspect gloves for tears or holes before use.[16]
-
Respiratory Protection: All handling of this volatile compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][19] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required.[15][17][20]
Caption: PPE Selection Workflow for this compound.
Safe Handling Protocols
Adherence to a systematic workflow is critical to minimize risks during the handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Designate a work area inside a certified chemical fume hood.[11] Ensure the fume hood sash is at the lowest practical height. Clear the area of all unnecessary equipment and ignition sources.[10][12]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[16] Ensure a Class B fire extinguisher (or CO₂/dry chemical) and a spill kit are readily available.[8][11]
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).
-
Grounding: This compound is a static-accumulating flammable liquid.[12] To prevent static discharge, which can ignite vapors, ensure that all metal containers and dispensing equipment are properly grounded and bonded.[8][12][13][17] Use only non-sparking tools for opening or manipulating containers.[13]
-
Dispensing: Perform all transfers and dispensing of the liquid slowly to minimize splashing and vapor generation. Keep containers closed whenever possible.[9][11]
-
Post-Handling: After dispensing, securely seal the source container.[11] Wipe down the work surface with an appropriate solvent and decontaminate any equipment used.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[16]
Caption: Step-by-Step Safe Handling Workflow.
Storage Procedures
Proper storage is crucial for preventing fires, accidental spills, and degradation of the chemical.
-
Dedicated Flammable Storage: this compound must be stored in a dedicated, approved flammable liquids storage cabinet.[9][10][21] These cabinets are designed to contain fires and spills.
-
Container Integrity: Store in the original, tightly sealed container.[11] If a secondary container is used, it must be properly labeled with the chemical name and all relevant GHS hazard pictograms.[22] Containers that have been opened must be carefully resealed to prevent leakage.[11]
-
Temperature and Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][11][12] Some suppliers recommend refrigerating before opening.[11] If refrigerated storage is necessary, it must be in a refrigerator specifically designed for flammable liquids (i.e., "flammable-safe" or "explosion-proof").[9][21] Never store flammable liquids in a standard domestic refrigerator.[10][21]
-
Segregation of Incompatibles: Store this compound away from incompatible materials, particularly strong oxidizing agents and strong bases.[9][11][13]
-
Quantity Limits: Adhere to institutional and regulatory limits on the quantity of flammable liquids stored within the laboratory.[9][21]
Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate potential harm.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like vermiculite or sand.[12]
-
Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[12][13]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the laboratory immediately.[11]
-
Alert others in the vicinity and activate the fire alarm.
-
Contact the institution's emergency response team or local fire department from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Caption: Emergency Spill Response Protocol.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention.[11]
Waste Disposal
This compound and any materials contaminated with it (e.g., absorbent pads, used gloves) must be treated as hazardous waste.[19]
-
Collect waste in a properly labeled, sealed, and chemically compatible container.
-
Do not mix with other types of waste.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[19]
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Application Notes & Protocols: Safe Handling of 1,2-Dichloro-2-methylpropane in the Laboratory
Introduction
1,2-Dichloro-2-methylpropane (CAS No. 594-37-6), also known as isobutylene dichloride, is a halogenated hydrocarbon utilized in various laboratory applications, including as a research chemical and in organic synthesis.[1] Its chemical structure and properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a laboratory setting. The causality behind each procedural recommendation is explained to ensure a deep-rooted culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before commencing any work with this compound. This involves understanding its inherent hazards and evaluating the potential for exposure in the context of the planned experiment.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:
-
Flammable Liquids (Category 2): Highly flammable liquid and vapor.[2][3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [2][5] |
| Molecular Weight | 127.01 g/mol | [2][6] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 106.5 °C at 760 mmHg | [3][5] |
| Flash Point | 15.6 °C | [5] |
| Density | 1.082 g/cm³ | [5] |
| Vapor Pressure | 32.9 mmHg at 25°C | [5] |
| Solubility | Low solubility in water. | [7] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for handling organic solvents, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for this compound or similar chlorinated hydrocarbons.[8] Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with institutional guidelines.[9]
-
Eye and Face Protection: Chemical splash goggles are required at all times when handling the liquid. A face shield should be worn in situations where there is a higher risk of splashing, such as during transfers of large volumes or when heating the substance.[4]
-
Skin and Body Protection: A flame-retardant lab coat is essential to protect against splashes and fire hazards.[4] For larger-scale operations or in the event of a significant spill, additional protective clothing, such as a chemical-resistant apron or coveralls, may be necessary.
-
Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8][10] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and exposure.
Handling Procedures
-
Work Area: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure.[8] The work area should be kept clean and free of clutter.[12]
-
Ignition Sources: Due to its high flammability and low flash point, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and spark-producing equipment.[4][11][13] Use only non-sparking tools and explosion-proof electrical equipment.[11][13]
-
Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors.[11][13] Ensure that all containers and equipment are properly grounded and bonded during transfers.[11][14]
-
Transferring Liquids: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers. For larger quantities, use a pump or other controlled dispensing method.
-
Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.[15]
-
Personal Hygiene: Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[13][15]
Storage Requirements
Proper storage is essential to maintain the stability of the chemical and prevent hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[4][13] The original container is preferred.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][9] The storage area should be away from heat, direct sunlight, and sources of ignition.[4]
-
Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[4]
-
Refrigeration: For prolonged storage, refrigeration may be recommended. If so, use a refrigerator designed for the storage of flammable materials (explosion-proof).[4][13]
Spill and Emergency Response
Prompt and appropriate action is crucial in the event of a spill or other emergency.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill, except for those involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9] Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[16] Halogenated waste should be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[8][16]
-
Disposal: Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[13] Do not pour waste down the drain.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow involving this compound, highlighting critical safety checkpoints.
Caption: A flowchart of a typical experimental workflow, emphasizing critical safety checkpoints.
Logical Relationship of Hazards and Controls
The following diagram illustrates the relationship between the hazards of this compound and the corresponding control measures.
Caption: A diagram illustrating the link between hazards and the necessary control measures.
Conclusion
Working with this compound demands a proactive and informed approach to safety. By understanding its hazards, diligently using personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in these protocols, which are designed to be self-validating through their inherent causality and emphasis on established safety standards.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-2-methylpropane
Welcome to the technical support center for the synthesis of 1,2-dichloro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable chlorinated hydrocarbon intermediate, is most commonly achieved through the electrophilic addition of chlorine (Cl₂) to isobutylene (2-methylpropene). The reaction's success hinges on careful control of reaction parameters to favor the desired dichlorinated product over potential side products. This guide will address common challenges encountered during this synthesis and provide actionable solutions.
Troubleshooting Guide & FAQs
FAQ 1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue and can often be traced back to suboptimal reaction conditions that favor competing side reactions. The primary competitor in the chlorination of isobutylene is the formation of methallyl chloride (3-chloro-2-methylpropene) via an allylic substitution pathway.[1][2]
Key Factors Influencing Yield:
-
Temperature: Temperature is a critical determinant of the product distribution. Low temperatures (around 0°C) have been shown to favor the formation of methallyl chloride.[1][2] Conversely, increasing the reaction temperature can enhance the yield of the desired this compound.[3]
-
Reaction Mechanism: The reaction can proceed through either an ionic or a free-radical mechanism. The ionic pathway generally favors the desired addition product, while free-radical conditions can lead to a mixture of products.[2][4] The absence of light and radical initiators is crucial for promoting the ionic mechanism.[2]
-
Stoichiometry of Reactants: An excess of isobutylene can sometimes be used to minimize over-chlorination, but precise control of the chlorine gas flow is essential.
Troubleshooting Workflow for Low Yield:
Below is a systematic workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low yield.
FAQ 2: I am observing a significant amount of an unsaturated monochloride in my product mixture. How can I minimize its formation?
The formation of methallyl chloride is a known side reaction in the chlorination of isobutylene, particularly at lower temperatures.[1][2] This occurs through a competing substitution reaction mechanism.
Mechanism of Side Product Formation:
The reaction of chlorine with isobutylene can proceed via two main pathways:
-
Electrophilic Addition (Desired): The double bond of isobutylene attacks a chlorine molecule, forming a cyclic chloronium ion intermediate. Subsequent attack by a chloride ion results in the formation of this compound.
-
Allylic Substitution (Side Reaction): This pathway can occur, especially under conditions that favor radical intermediates or at low temperatures, leading to the formation of methallyl chloride.[1]
Strategies to Minimize Methallyl Chloride Formation:
-
Temperature Control: As supported by literature, increasing the reaction temperature can favor the addition reaction over substitution.[3] A systematic temperature study is recommended to find the optimal balance for your specific setup.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the desired addition reaction.
-
Control of Chlorine Addition: A slow and controlled addition of chlorine gas can help maintain a low concentration of chlorine in the reaction mixture, which can suppress some side reactions.
Comparative Product Distribution at Different Temperatures:
| Temperature | Predominant Product | Reference |
| 0°C | Methallyl Chloride | [1][2] |
| 20-35°C | This compound | [3] |
FAQ 3: My reaction mixture has turned dark and viscous, suggesting polymerization. What causes this and how can it be prevented?
Polymerization is a potential issue when dealing with alkenes, especially under certain catalytic or thermal conditions.[5]
Causes of Polymerization:
-
Radical Initiators: The presence of impurities that can act as radical initiators, or exposure to UV light, can trigger the free-radical polymerization of isobutylene.[5]
-
Acidic Catalysts: While the reaction is an electrophilic addition, strong acidic conditions can sometimes promote cationic polymerization of isobutylene.
-
High Temperatures: Excessive heat during the reaction or distillation can also induce polymerization.[5]
Preventative Measures:
-
Inhibitors: The addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the isobutylene before the reaction can prevent radical polymerization.
-
Purification of Starting Materials: Ensure that the isobutylene and any solvents used are free from peroxidic impurities that could initiate radical reactions.
-
Controlled Temperature: Maintain the reaction temperature within the optimal range and avoid overheating during workup and purification.[5]
FAQ 4: What is the recommended procedure for purifying the crude this compound?
Proper purification is crucial to obtain a high-purity product. The workup and purification process for chlorinated hydrocarbons typically involves several steps to remove unreacted starting materials, catalysts, and side products.[6][7]
Step-by-Step Purification Protocol:
-
Neutralization: After the reaction is complete, wash the crude product with a dilute aqueous solution of sodium bicarbonate (5%) to neutralize any remaining acidic components, such as HCl.[7][8] Be cautious as this will release CO2 gas.[6]
-
Aqueous Wash: Wash the organic layer with water to remove any remaining inorganic salts and water-soluble impurities.[6][8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride to remove residual water.[6][8][9] The disappearance of a cloudy or milky appearance indicates sufficient drying.[6]
-
Filtration: Filter off the drying agent.
-
Distillation: Purify the final product by fractional distillation.[8][9] Collect the fraction that boils at the literature value for this compound (approximately 106-108 °C).[10]
Visual Guide to Purification Workflow:
Caption: Purification workflow for this compound.
References
-
Draw the following full mechanism of isobutylene with Cl_2 with excess water (H_2O). (n.d.). Study.com. Retrieved January 5, 2026, from [Link]
-
MECHANISM OF THE LOW TEMPERATURE CHLORINATION OF ISOBUTYLENE. (1951). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Isobutylene Reacting w Cl2: Mechanism, Structure, Radioactive Carbon. (2007). Physics Forums. Retrieved January 5, 2026, from [Link]
-
1,2‐Dichloro‐2‐methylpropane. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (2006). Organic Chemistry practical course. Retrieved January 5, 2026, from [Link]
-
The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). (n.d.). Retrieved January 5, 2026, from [Link]
-
MECHANISM OF THE LOW TEMPERATURE CHLORINATION OF ISOBUTYLENE. (1951). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. (n.d.). Retrieved January 5, 2026, from [Link]
-
tert-Butyl chloride. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Change of this compound concentration in time, depending on temperature, in following reactions. (2007). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Propane, 1,2-dichloro-2-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane). (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
Chlorination of Isobutene: 1-MCP ep02. (2018). YouTube. Retrieved January 5, 2026, from [Link]
-
How do you get better at increasing yields? (2018). Reddit. Retrieved January 5, 2026, from [Link]
-
Preparation of 2-chloro-2-methylpropane. (n.d.). Retrieved January 5, 2026, from [Link]
-
tert-BUTYL CHLORIDE. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
This compound (C4H8Cl2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
-
Propane, 1,2-dichloro-2-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. Retrieved January 5, 2026, from [Link]
-
Isobutyl chloride. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Cas 513-36-0,1-Chloro-2-methylpropane. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
Prep of 2 Chloro 2 Methylpropane. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
-
Mastering Organic Synthesis with 1-Chloro-2-methylpropane: A Guide for Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
ARTICLE. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Solved Show the reaction for the synthesis of. (2022). Chegg.com. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Chlorination of 2-Methylpropane
Welcome to the technical support guide for the free-radical chlorination of 2-methylpropane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this fundamental, yet often problematic, alkane functionalization reaction. Here, we move beyond simple procedural outlines to provide in-depth, field-tested insights into managing and troubleshooting the common side reactions and experimental variances encountered.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the chlorination of 2-methylpropane. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: My yield of the desired 2-chloro-2-methylpropane is significantly lower than predicted. Why is the selectivity not favoring the tertiary product?
Answer:
This is one of the most common issues and stems from the inherent trade-off between reactivity and selectivity in free-radical chlorination.[1][2] While the tertiary (3°) radical is more stable than the primary (1°) radical, the chlorine radical is highly reactive and less selective.[2] Several factors can lead to a product mixture that favors the statistically more abundant primary hydrogens.
Probable Causes & Solutions:
-
High Reaction Temperature: At higher temperatures, the chlorine radical has sufficient energy to overcome the activation energy barrier for abstracting both primary and tertiary hydrogens with less discrimination. This reduces the selectivity of the reaction.[3]
-
Solution: Conduct the reaction at a lower temperature. Room temperature (25°C) or below is often recommended to enhance selectivity. If using thermal initiation, reduce the heat to the minimum required to start the reaction.
-
-
Statistical Abundance of Primary Hydrogens: 2-methylpropane has nine primary hydrogens and only one tertiary hydrogen. Even with a higher reactivity rate for the tertiary position, the sheer number of primary hydrogens can lead to a substantial amount of 1-chloro-2-methylpropane.[4][5]
-
Solution: While you cannot change the molecule's structure, understanding this statistical factor is key. To favor the tertiary product, you must optimize conditions for selectivity (i.e., lower temperature). For much higher selectivity, consider switching to bromination, which is a less reactive and therefore more selective halogenation agent.[1][6]
-
-
Solvent Effects: The choice of solvent can influence the selectivity of halogenation, although this is a more complex factor.
-
Solution: Performing the reaction in the gas phase or with minimal, inert solvent is standard. If a solvent is necessary, ensure it is completely inert to radical chlorination (e.g., CCl₄, though its use is now restricted).
-
Data Snapshot: Product Distribution vs. Reactivity
The final product ratio is a function of both the statistical probability (number of hydrogens) and the inherent reactivity of each type of hydrogen.
| Hydrogen Type | Number of Hydrogens | Relative Reactivity (Approx. at 25°C) | Statistical Weight | Expected Product % (Calculated) | Observed Product % (Typical) |
| Primary (1°) | 9 | 1 | 9 x 1 = 9 | (9 / 14) * 100 ≈ 64.3% | ~64-67%[6][7] |
| Tertiary (3°) | 1 | 5 | 1 x 5 = 5 | (5 / 14) * 100 ≈ 35.7% | ~33-36%[6][7] |
Note: Relative reactivity values are approximations and can vary with reaction conditions. The discrepancy in literature reports often stems from different experimental setups.[5][6][7]
Question 2: My GC/MS analysis shows a complex mixture with multiple peaks, not just the two expected monochlorinated isomers. What are these byproducts?
Answer:
The appearance of multiple unexpected peaks is a clear indication of significant side reactions. The most common culprits are polychlorination and radical coupling termination events.
Probable Causes & Solutions:
-
Polychlorination: The initially formed monochlorinated products (1-chloro-2-methylpropane and 2-chloro-2-methylpropane) can themselves undergo further chlorination.[8] This is especially prevalent if the concentration of chlorine is high relative to the alkane.
-
Solution: Use a high molar excess of 2-methylpropane relative to chlorine. This increases the probability that a chlorine radical will collide with a molecule of the starting alkane rather than a monochlorinated product. A ratio of 4:1 or higher (alkane:chlorine) is a good starting point.
-
-
Radical Coupling (Termination Step): In the termination phase of the reaction, any two radicals can combine.[4] This can lead to the formation of larger alkanes.
-
tert-Butyl radical + tert-Butyl radical → 2,2,3,3-Tetramethylbutane
-
Isobutyl radical + Isobutyl radical → 2,5-Dimethylhexane
-
tert-Butyl radical + Isobutyl radical → 2,2,4-Trimethylpentane
-
Solution: Keep the concentration of radicals low. This can be achieved by using a lower intensity UV light source or a lower concentration of the chemical initiator (e.g., AIBN). Slower, more controlled initiation leads to longer chain lengths and fewer termination events.
-
Visualizing Side Product Formation
The following diagram illustrates the pathways to the main side products.
Caption: Formation pathways for polychlorinated and radical coupling side products.
Question 3: The reaction is very slow or fails to initiate. What should I check?
Answer:
Failure to initiate is typically due to issues with radical generation or the presence of inhibitors.
Probable Causes & Solutions:
-
Insufficient Initiation Energy: The homolytic cleavage of the Cl-Cl bond requires energy input (UV light or heat).[3]
-
UV Initiation: Your UV lamp may be old or too weak. Ensure it emits at a suitable wavelength and intensity. Check the manufacturer's specifications.
-
Thermal Initiation: The temperature may be too low. If using a chemical initiator like AIBN or benzoyl peroxide, ensure the temperature is appropriate for its decomposition rate.
-
-
Presence of Radical Inhibitors: Oxygen (O₂) is a well-known radical inhibitor. It can react with alkyl radicals to form peroxy radicals, which are much less reactive and can terminate the chain reaction.
-
Solution: Degas your solvent and starting material. Before introducing chlorine gas, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use sulfuryl chloride (SO₂Cl₂) instead of chlorine gas? A1: Yes, sulfuryl chloride is an excellent alternative reagent for chlorination and is often preferred in a laboratory setting as it is a liquid and easier to handle than chlorine gas. The reaction is typically initiated with a radical initiator like AIBN or benzoyl peroxide and proceeds via a similar free-radical chain mechanism.
Q2: How does the mechanism differ for chlorination versus bromination? A2: The overall mechanism is the same (initiation, propagation, termination). The key difference lies in the thermodynamics of the hydrogen abstraction step. For chlorination, this step is exothermic for all types of C-H bonds. For bromination, the abstraction of a primary C-H bond is endothermic.[6] According to Hammond's Postulate, the transition state for the endothermic bromination step resembles the products (the alkyl radical), making the reaction highly sensitive to radical stability. This is why bromination is significantly more selective for the most stable radical (tertiary > secondary > primary).[1]
Q3: What is the best way to analyze the product mixture? A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.[9][10]
-
GC-FID: Provides excellent quantitative data on the relative ratios of the products based on peak area (assuming similar response factors).
-
GC-MS: Confirms the identity of each peak by providing the mass spectrum of the compound, which is crucial for identifying unexpected side products.[9]
-
¹H NMR Spectroscopy: Can also be used to determine product ratios by integrating characteristic signals for each isomer.[11][12]
Section 3: Experimental Protocols
Protocol 1: Photochemical Chlorination of 2-Methylpropane
Safety: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
Three-neck round-bottom flask
-
Gas inlet tube
-
Condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottle (bubbler) containing NaOH solution to neutralize excess chlorine
-
2-Methylpropane (high purity)
-
Chlorine gas
-
Nitrogen or Argon gas
Procedure:
-
Setup: Assemble the glassware in a fume hood. The central neck holds the condenser, one side neck for the gas inlet tube (extending below the liquid surface), and the other for a stopper.
-
Inerting: Add 2-methylpropane (e.g., 0.4 mol) to the flask. Purge the entire system with nitrogen or argon for 10-15 minutes to remove all oxygen.
-
Initiation: Turn on the magnetic stirrer and position the UV lamp close to the flask.
-
Reaction: Slowly bubble chlorine gas (e.g., 0.1 mol) through the 2-methylpropane via the gas inlet tube. The rate should be controlled to ensure the reaction does not become too vigorous. The effluent gas should be passed through the NaOH scrubber.
-
Monitoring: The reaction progress can be monitored by observing the disappearance of the yellow-green color of chlorine.
-
Workup: Once the reaction is complete (color of chlorine has faded), turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen again to remove any residual HCl and chlorine gas.
-
Analysis: Withdraw a sample of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane). Analyze by GC-FID or GC-MS to determine the product distribution.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in 2-methylpropane chlorination.
References
-
Socratic Q&A. (n.d.). What do you obtain by treating 2-methylpropane with molecular chlorine under UV light? Socratic. [Link]
-
Adduci, J. M., Dayton, J. H., & Eaton, D. C. (1983). Free radical chlorination. Journal of Chemical Education, 60(7), 597. [Link]
-
Bruck, L. B., & Towns, M. (2009). Using 1H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. Journal of Chemical Education, 86(12), 1433. [Link]
-
Sarthaks eConnect. (2021). The radical halogenation of 2-methyl propane gives two products. Sarthaks. [Link]
-
Vedantu. (n.d.). 2-Methylpropane on monochlorination under photochemical class 12 chemistry CBSE. Vedantu. [Link]
-
Storaska, N. (2006). Experiment #3: Alkanes: Chlorination. [Link]
-
Bruck, L. B., & Towns, M. H. (2009). Using 1 H NMR Spectroscopy to Study the Free Radical Chlorination of Alkanes. ResearchGate. [Link]
-
Chegg. (2022). Solved: Free-radical chlorination of 2-methylpropane makes. [Link]
-
Chegg. (2021). Solved: The radical chlorination reaction of 2-methylpropane. [Link]
-
Filo. (2025). When 2-methylpropane is monochlorinated in the presence of light at room...[Link]
-
Chemistry LibreTexts. (2019). 15.5 Chlorination of Other Alkanes. [Link]
-
Pearson. (n.d.). When 2-methylpropane is monochlorinated in the presence of light...[Link]
-
Quora. (2020). What is the major product formed when 2-methylpropane reacts with Cl2 in the presence of sunlight?[Link]
-
Allen. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]
-
Pearson. (n.d.). Alkane Halogenation Explained. [Link]
-
Sarthaks eConnect. (2021). 2-Methylpropane on monochlorination under photochemical conditions give. [Link]
-
Cossey, K. (2023). Alkane Halogenation - a Radical Reaction. YouTube. [Link]
-
Unacademy. (n.d.). Mechanism of halogenation of alkanes. [Link]
-
Hayen, H., et al. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. [Link]
-
Ningbo Inno Pharmchem. (n.d.). 2-Chloro-2-Methylpropane. [Link]
-
PW Solutions. (2022). 2-Methylpropane on monochlorination under photochemical condition give... YouTube. [Link]
-
ResearchGate. (2016). Determination of Short Chain Chlorinated Paraffins in Textile Samples by GC-MS. [Link]
-
Karanfil, T., et al. (2007). Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water. PubMed. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dichloro-2-Methylpropane by Distillation
Welcome to the technical support center for the purification of 1,2-dichloro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this compound. We will address common issues, explain the causality behind experimental choices, and provide validated protocols to ensure the integrity of your results.
Core Principles: Why Distillation for this compound?
Distillation is the primary method for purifying this compound, separating it from non-volatile impurities, unreacted starting materials, and byproducts formed during synthesis. The success of this purification relies on the difference in volatility (and thus, boiling points) between the desired compound and its contaminants.[1][2][3] Crude this compound, often synthesized from 2-methyl-2-propanol (tert-butanol), may contain unreacted alcohol, water, and acidic residues like HCl.[4][5][6] A preliminary workup involving washing with sodium bicarbonate and drying with an agent like anhydrous sodium sulfate is crucial before distillation to remove these impurities.[4]
Physical Properties for Distillation
A clear understanding of the physical properties of this compound is fundamental to designing an effective distillation protocol.
| Property | Value | Source |
| CAS Number | 594-37-6 | [7][8] |
| Molecular Formula | C₄H₈Cl₂ | [7][9][10] |
| Molecular Weight | 127.01 g/mol | [7][9][11] |
| Boiling Point | 106.5 - 107 °C (at 760 mmHg) | [7][12] |
| Density | ~1.082 g/cm³ | [7] |
| Refractive Index | n20/D 1.437 | [7] |
| Flash Point | 15.6 °C | [7] |
| Appearance | Colorless liquid | [8][10] |
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the distillation of this compound in a direct question-and-answer format.
Question 1: My distillation is extremely slow, or no distillate is collecting, even though the heating mantle is hot.
-
Underlying Cause & Explanation: This common issue typically points to two culprits: insufficient heat transfer to the liquid or vapor leaks in the apparatus. For a liquid to boil and its vapor to travel to the condenser, the system must reach and maintain the liquid's boiling point, and the vapor must be contained.
-
Troubleshooting & Solution Protocol:
-
Verify Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor won't reach it, and you'll record an artificially low temperature. If too low, the reading will be inaccurate.
-
Check for Vapor Leaks: Carefully inspect all joints and connections. Poorly sealed joints are a primary cause of vapor loss, especially for a volatile compound.[5] Ensure all glassware joints are properly greased (if using standard ground glass) and securely clamped.
-
Improve Heat Transfer: The heating mantle should be in direct contact with the round-bottom flask. Using a heating mantle that is too large for the flask will result in inefficient heating. Ensure the flask is seated well within the mantle.
-
Assess Insulation: For fractional distillation, insulating the column (e.g., with glass wool or aluminum foil) is crucial to maintain the temperature gradient necessary for efficient separation.[3] Without it, excessive heat loss to the environment will prevent vapor from reaching the top of the column.
-
Question 2: The temperature reading on my thermometer is fluctuating wildly.
-
Underlying Cause & Explanation: A stable temperature reading during distillation indicates that a pure substance is boiling and condensing. Fluctuations suggest inconsistent boiling ("bumping"), a mixture of components distilling, or improper setup.
-
Troubleshooting & Solution Protocol:
-
Prevent Bumping: Ensure you have added boiling chips or a magnetic stir bar to the distilling flask before heating. These provide nucleation sites for bubbles to form, preventing the superheating and sudden, violent boiling known as bumping.
-
Control the Heating Rate: A common cause of temperature swings is heating the flask too strongly. This can lead to superheating followed by rapid cooling. Reduce the power to the heating mantle to achieve a slow, steady distillation rate (aim for 1-2 drops of distillate per second).
-
Evaluate Column Efficiency (Fractional Distillation): If you are using a fractionating column, severe temperature fluctuations can indicate "flooding," where excess vapor flow prevents liquid from returning down the column, or "weeping," where the vapor rate is too low to hold up the liquid on the trays.[13][14] Adjust the heating rate to find a stable equilibrium.
-
Question 3: My final product is cloudy or contains water droplets.
-
Underlying Cause & Explanation: Cloudiness or the presence of a separate aqueous layer in the distillate is a definitive sign of water contamination. This means the pre-distillation drying step was incomplete. Halogenated alkanes like this compound are insoluble in water, leading to a milky emulsion or distinct layers.[4][6]
-
Troubleshooting & Solution Protocol:
-
Post-Distillation Drying: Combine all the distilled fractions in a separatory funnel. Add a small amount of saturated sodium chloride solution (brine) to help break any emulsions and wash the organic layer.
-
Separate and Dry: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[4] Add small portions and swirl until the drying agent no longer clumps together, indicating all water has been absorbed.[15]
-
Re-distill (If Necessary): Decant or filter the dried liquid away from the drying agent into a new, dry distillation apparatus and perform a second, careful distillation to obtain a pure, clear product.
-
Question 4: The liquid in the boiling flask is turning dark brown or black during distillation.
-
Underlying Cause & Explanation: Discoloration, especially darkening, upon heating is a strong indicator of thermal decomposition. Halogenated alkanes can eliminate hydrogen chloride (HCl) at elevated temperatures, particularly if impurities are present, leading to the formation of alkenes and colored polymeric materials.[16]
-
Troubleshooting & Solution Protocol:
-
Consider Vacuum Distillation: If decomposition is a persistent issue, distilling under reduced pressure is the most effective solution. Lowering the pressure lowers the boiling point of the liquid, allowing for distillation at a temperature low enough to prevent decomposition.
-
Ensure Neutrality: Any residual acid from the synthesis can catalyze decomposition. Ensure the crude product was thoroughly washed with a base (like sodium bicarbonate solution) and water before the initial drying step.[4]
-
Check for Contaminants: Incompatible materials or contaminants in the crude product can promote decomposition.[16] Ensure the starting material is of reasonable quality.
-
Frequently Asked Questions (FAQs)
Q: Should I use simple or fractional distillation to purify this compound?
A: The choice depends on the expected impurities.
-
Simple Distillation is suitable if the impurities are non-volatile (e.g., salts, polymers) or if their boiling points are significantly different (>50-70 °C) from that of this compound (107 °C).
-
Fractional Distillation is necessary if you need to separate it from impurities with close boiling points, such as unreacted tert-butanol (boiling point ~82 °C) or other isomeric byproducts.[3][17] Given the common synthetic routes, fractional distillation is generally the more prudent choice for achieving high purity.[17]
Q: Does this compound form an azeotrope with water or other common solvents?
Q: What are the key safety precautions when distilling this compound?
A: This compound presents several hazards.
-
Flammability: It is a highly flammable liquid with a low flash point.[7][9][20][21] All distillation must be performed in a chemical fume hood, away from any sources of ignition.[22][23] Use a heating mantle, not an open flame.
-
Toxicity: It may be harmful if inhaled or absorbed through the skin and can cause irritation.[10][16][20] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazardous Decomposition: Upon heating or in a fire, it can emit toxic fumes of hydrogen chloride, phosgene, and carbon oxides.[16][20][22]
Q: How can I verify the purity of my distilled this compound?
A: Several methods can be used:
-
Boiling Point: A sharp, constant boiling point range (within 1-2 °C) during distillation is a good indicator of purity.
-
Refractive Index: Measuring the refractive index with a refractometer and comparing it to the literature value (n20/D 1.437) is a quick and effective purity check.[7]
-
Spectroscopy: For definitive structural confirmation and purity assessment, use analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.[9]
Experimental Workflow & Visualization
Standard Fractional Distillation Protocol
-
Preparation: Ensure the crude this compound has been washed with sodium bicarbonate solution and water, then thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below in a fume hood. Use a round-bottom flask of appropriate size (it should be 1/2 to 2/3 full). Add a magnetic stir bar or boiling chips.
-
Heating: Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.
-
Equilibration: As the liquid boils, you will see a condensation ring rise slowly up the fractionating column. Adjust the heat so this rise is gradual. Allow the system to equilibrate by adjusting the heat so that the condensing vapor and returning liquid are in equilibrium within the column packing.
-
Distillation: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~107 °C at atmospheric pressure). Discard any initial "forerun" that comes over at a lower temperature.
-
Completion: Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises sharply (indicating a higher-boiling impurity is beginning to distill). Do not distill the flask to dryness.
Diagrams
Caption: A standard laboratory setup for fractional distillation.
Caption: A decision tree for troubleshooting common distillation problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. scribd.com [scribd.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. lookchem.com [lookchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]
- 11. Propane, 1,2-dichloro-2-methyl- (CAS 594-37-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound [stenutz.eu]
- 13. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 14. refinerlink.com [refinerlink.com]
- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. is.muni.cz [is.muni.cz]
- 19. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 20. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. fishersci.com [fishersci.com]
- 23. cpachem.com [cpachem.com]
removing unreacted starting materials from 1,2-dichloro-2-methylpropane
Welcome to the technical support center for the purification of 1,2-dichloro-2-methylpropane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key chemical intermediate from unreacted starting materials and reaction byproducts. Our focus is on providing practical, causality-driven solutions to common purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common questions that arise during the workup and purification of this compound.
Q1: What are the typical unreacted starting materials and byproducts I should expect in my crude reaction mixture?
The impurity profile of crude this compound is intrinsically linked to its synthetic route. A prevalent method for its synthesis involves the chlorination of isobutylene (2-methylpropene), or the reaction of related C4 precursors like 2-methyl-2-propanol (tert-butyl alcohol) with chlorinating agents such as hydrochloric acid.[1]
Common impurities include:
-
Unreacted Starting Materials: Residual 2-methyl-2-propanol or dissolved isobutylene gas.
-
Acidic Reagents/Byproducts: Excess hydrochloric acid (HCl) is a frequent impurity.[2]
-
Elimination Byproducts: Dehydrohalogenation of the product can yield olefinic impurities.[3][4]
-
Water: Often present as a reaction byproduct or from aqueous reagents.[1][2]
Q2: Why is removing residual acid (e.g., HCl) so critical before final purification?
Residual acid is detrimental for two primary reasons. First, strong acids can catalyze undesirable side reactions, such as elimination (dehydrohalogenation) of your product back to an alkene, especially during heating in the distillation step.[3] Second, any acidic residue can interfere with subsequent synthetic steps, particularly those involving acid-sensitive reagents or metal catalysts. Complete neutralization is a cornerstone of a robust purification protocol.
Q3: After washing my crude product, the organic layer appears cloudy or hazy. What does this signify and how do I fix it?
A cloudy appearance in the organic layer is a definitive sign of emulsified or dissolved water. Halogenated solvents can retain a surprising amount of water. This must be removed before distillation to prevent co-distillation (azeotrope formation) and potential hydrolysis at high temperatures. The solution is to use a suitable drying agent.[5]
Q4: How can I confirm that all acidic impurities have been removed during the bicarbonate wash?
The neutralization of acid with sodium bicarbonate (NaHCO₃) produces carbon dioxide gas, resulting in effervescence.[1] Continue to wash the organic layer with fresh portions of the NaHCO₃ solution until you no longer observe any gas evolution upon mixing. For a more definitive check, you can test the aqueous layer after a wash with litmus paper or a pH strip; the wash should be neutral or slightly basic.[1]
Q5: I seem to be losing a significant amount of my product during the aqueous washing steps. What could be going wrong?
Significant product loss during extraction is typically due to one of two issues:
-
Product Solubility in the Aqueous Layer: While this compound has low water solubility, some loss is inevitable.[6] To recover this, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh, small portion of your organic solvent (e.g., diethyl ether or ethyl acetate) to recover the dissolved product.[5]
-
Formation of a Stable Emulsion: Vigorous shaking can create an emulsion—a semi-stable mixture of the organic and aqueous layers that is difficult to separate. If an emulsion forms, try adding a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break the emulsion. In the future, use gentle inversions of the separatory funnel rather than aggressive shaking.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section provides a problem-solving framework for specific issues encountered during the purification workflow.
Workflow Overview
The general strategy for purifying this compound follows a logical sequence of washing, drying, and distillation.
Caption: General purification workflow for this compound.
Specific Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Persistent Acidity (Aqueous wash remains acidic after multiple NaHCO₃ washes) | 1. High concentration of acid in the crude product.2. Insufficient amount or concentration of NaHCO₃ solution. | 1. Increase Wash Volume/Frequency: Use larger volumes of the bicarbonate solution or perform more repetitions. The goal is to provide a stoichiometric excess of base to neutralize all the acid.2. Check Base Concentration: Ensure you are using a 5-10% solution of NaHCO₃. A saturated solution can also be used for very acidic mixtures. |
| Product is "Wet" (Organic layer remains cloudy after adding drying agent) | 1. Insufficient quantity of drying agent.2. Insufficient contact time.3. The drying agent is hydrated/old. | 1. Add More Drying Agent: Add anhydrous MgSO₄ or Na₂SO₄ in portions with swirling until some of the powder remains free-flowing and does not clump.[1][5] This indicates all the water has been sequestered.2. Increase Contact Time: Allow the mixture to stand for at least 10-15 minutes with occasional swirling to ensure complete drying.[1]3. Use Fresh Agent: Always use a fresh, tightly sealed container of anhydrous drying agent. |
| Poor Separation During Distillation (Broad boiling range or co-distillation of impurities) | 1. Inefficient distillation apparatus.2. Heating rate is too fast.3. Presence of an azeotrope (e.g., with residual water or alcohol). | 1. Use a Fractionating Column: For impurities with close boiling points, a simple distillation is inadequate. Use a Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency.[7]2. Slow & Steady Heating: Heat the distillation flask slowly and evenly to allow the vapor-liquid equilibria to be established in the column. Wrap the column with glass wool or aluminum foil to maintain thermal equilibrium.3. Ensure Absolute Dryness: The presence of water or alcohol can alter the boiling behavior. Ensure the product is thoroughly dried before distillation. |
| Product Darkens or Decomposes Upon Heating | 1. Residual acidic or basic impurities are present.2. Distillation temperature is too high, causing thermal decomposition. | 1. Verify Neutrality: Before distilling, confirm the washed and dried organic solution is neutral.2. Consider Vacuum Distillation: If the product is thermally sensitive, performing the distillation under reduced pressure will lower its boiling point, allowing for a safer and cleaner separation at a lower temperature. |
Key Experimental Protocols
Protocol 1: Standardized Workup via Washing and Extraction
This protocol is a self-validating system to remove acidic and water-soluble impurities.
-
Initial Setup: Transfer the crude reaction mixture into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). If the crude product is not already in solution, dissolve it in a suitable, water-immiscible organic solvent like diethyl ether or ethyl acetate.[5]
-
Water Wash (Optional): Add a volume of deionized water approximately half that of the organic layer. Invert the funnel gently 3-4 times, venting frequently to release pressure.[5] Allow the layers to separate and drain the lower aqueous layer. This step removes the bulk of highly water-soluble impurities.
-
Neutralizing Wash: Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Mix gently to avoid excessive frothing from CO₂ evolution. Vent frequently. Continue these washes with fresh NaHCO₃ solution until effervescence is no longer observed.[1][2]
-
Final Water Wash: Wash the organic layer one last time with deionized water to remove any residual bicarbonate salts.[1]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in small portions while swirling. Add enough so that some of the powder remains free-flowing. Let it stand for 10-15 minutes.[1]
-
Isolation: Decant or filter the dried solution away from the drying agent into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol ensures separation based on boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column. Ensure all joints are securely clamped and properly sealed. Use a heating mantle with a stirrer for controlled heating. Place the thermometer bulb just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Distillation: Heat the flask gently. You may observe a small amount of low-boiling impurities (e.g., dissolved isobutylene) distilling first.[1]
-
Collect the Product Fraction: Once the temperature stabilizes at the boiling point of this compound (~106.5 °C), place a clean, pre-weighed receiving flask to collect your product.[6] Collect the liquid that distills over a narrow temperature range (e.g., ± 2 °C of the literature boiling point).
-
Completion: Stop the distillation when the temperature either drops (indicating all the product has distilled) or rises sharply (indicating higher-boiling impurities are beginning to distill). Do not distill to dryness.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for common purification challenges.
References
Technical Support Center: Challenges in the Scale-Up of 1,2-Dichloro-2-Methylpropane Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). This guide is designed for researchers, chemists, and process development professionals. We will explore the common challenges encountered during production, offering practical troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise needed to navigate the complexities of this synthesis, from laboratory bench to pilot scale.
Introduction: The Synthetic Landscape
This compound is a chlorinated hydrocarbon utilized as a chemical intermediate and research chemical.[1] While several synthetic routes exist, the most direct and industrially relevant method is the chlorination of isobutylene.[2] This process, however, is fraught with challenges, particularly during scale-up. The reaction is highly exothermic and can generate a complex mixture of chlorinated byproducts, making process control and purification critical hurdles.[2][3] This guide focuses on addressing these specific scale-up challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound and what is its basic mechanism?
The primary route is the addition chlorination of isobutylene (2-methylpropene). The reaction proceeds via an electrophilic addition mechanism. A chlorine molecule (Cl₂) becomes polarized as it approaches the electron-rich double bond of isobutylene. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion (Cl⁻) to yield the final product.
Q2: Why is this reaction so challenging to scale up?
Scaling this synthesis introduces several complexities that are less apparent at the lab bench. Key challenges include:
-
Thermal Management: The chlorination of alkenes is highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[3][4]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of gaseous isobutylene and chlorine within a liquid phase becomes difficult in large reactors, leading to localized "hot spots" and inconsistent product quality.[3]
-
Byproduct Formation: At higher temperatures or with poor stoichiometric control, competing side reactions like substitution chlorination become more prominent, leading to a complex product mixture that is difficult to purify.[2]
Q3: What are the primary byproducts I should expect?
The chlorination of isobutylene can yield several byproducts through both addition and substitution pathways. The most common impurities include:
-
tert-Butyl chloride
-
1-Chloro-2-methyl-1-propene
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
1,3-Dichloro-2-methyl-1-propene
-
3-Chloro-2-chloromethyl-1-propene
-
1,2,3-Trichloro-2-methylpropane[2]
The formation of these compounds is highly dependent on reaction conditions, particularly temperature.
Q4: What are the critical safety hazards associated with this process?
The primary hazards stem from the reactants and the product itself:
-
Isobutylene: A highly flammable gas.
-
Chlorine (Cl₂): A toxic, corrosive, and oxidizing gas that is a severe respiratory irritant.
-
This compound: A highly flammable liquid and vapor that causes skin and eye irritation.[5][6]
-
Exothermic Reaction: The potential for a thermal runaway necessitates robust temperature control and emergency cooling systems.[3]
Section 2: Troubleshooting Guide for Scale-Up
Problem 1: Low Product Yield and/or Poor Selectivity
Potential Causes:
-
Inadequate Temperature Control: Elevated temperatures favor substitution reactions over the desired addition reaction, leading to the formation of unsaturated monochlorides and other byproducts.[2]
-
Poor Mass Transfer/Mixing: If gaseous chlorine and isobutylene are not efficiently dispersed in the reaction medium, localized areas of high reactant concentration can lead to over-chlorination or other side reactions.[3]
-
Incorrect Stoichiometry: An excess of chlorine can lead to the formation of trichloro- and other polychlorinated derivatives. An excess of isobutylene may remain unreacted or contribute to polymerization under certain conditions.
Recommended Solutions:
-
Optimize Thermal Management:
-
Implement a reactor with a high cooling capacity (e.g., a double-jacketed glass reactor or a system with internal cooling coils).[3]
-
Maintain the reaction temperature within the optimal range determined at the lab scale. For many chlorination reactions, this involves cooling to below room temperature.
-
Consider using a suitable solvent to act as a heat sink and moderate the reaction rate.
-
-
Enhance Agitation and Gas Dispersion:
-
Switch from simple stirrers (e.g., anchor) to high-efficiency agitators like turbine or propeller stirrers that create turbulence and improve gas-liquid interaction.[3]
-
Utilize a gas sparging tube with fine openings to introduce chlorine and isobutylene below the liquid surface, maximizing the gas-liquid interface.
-
-
Implement Controlled Reagent Addition:
-
Add the chlorine gas at a slow, controlled rate that matches the cooling capacity of the reactor. This prevents a rapid temperature spike.
-
Monitor the reaction progress using in-line analytics (e.g., GC) to adjust feed rates and determine the reaction endpoint accurately.
-
Problem 2: Product Contains High Levels of Unsaturated Impurities
Potential Causes: This issue is almost always linked to high reaction temperatures promoting elimination and substitution reactions. For example, 1-chloro-2-methyl-1-propene and methallyl chloride are formed via these pathways.[2]
Recommended Solutions:
-
Strict Temperature Adherence: Lower the reaction temperature. Run initial pilot batches at the lower end of the acceptable temperature range to favor the addition mechanism.
-
Dark Conditions: Free-radical substitution, which can lead to some byproducts, is often initiated by UV light. Conducting the reaction in the dark or in amber glass reactors can minimize these side reactions.
-
Quenching: Ensure the reaction is properly quenched immediately upon completion to prevent further reactions during workup.
Problem 3: Purification by Distillation is Ineffective
Potential Causes: The crude product is a mixture of compounds with varying boiling points. Some byproducts may have boiling points very close to that of this compound, making separation by simple distillation difficult.[2]
Table 1: Boiling Points of Product and Key Byproducts
| Compound | CAS Number | Boiling Point (°C) |
|---|---|---|
| tert-Butyl chloride | 507-20-0 | 51-52 |
| This compound | 594-37-6 | 106.5[7][8] |
| 1,3-Dichloro-2-methyl-1-propene | 13116-62-8 | 132.5[2] |
| 3-Chloro-2-chloromethyl-1-propene | 1871-57-4 | 137.5[2] |
Recommended Solutions:
-
Fractional Distillation: Use a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or spinning band column) to improve separation efficiency.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components, which can sometimes improve the separation factor between closely boiling isomers and prevent product degradation at high temperatures.
-
Process Optimization: The most effective solution is to revisit the reaction conditions (Section 2.1, 2.2) to minimize the formation of these impurities in the first place. A purer crude product is always easier to distill.
Section 3: Experimental Protocols & Analytical Methods
Protocol 1: Laboratory Scale Synthesis via Isobutylene Chlorination
Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a reflux condenser connected to a gas scrubber (e.g., containing sodium thiosulfate solution to neutralize excess chlorine).
-
Charging: Cool the flask in an ice-salt bath. Add a suitable inert solvent (e.g., dichloromethane).
-
Reactant Addition: Begin bubbling isobutylene gas through the cold solvent at a steady rate. Simultaneously, start bubbling chlorine gas at a stoichiometrically equivalent or slightly lower rate.
-
Temperature Monitoring: Carefully monitor the internal temperature and adjust the gas flow rates to maintain the temperature below 10 °C.
-
Reaction Completion: Continue the addition until the reaction is complete (as determined by GC analysis of an aliquot or the disappearance of the starting material).
-
Quenching: Stop the gas flows and purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and isobutylene.
Protocol 2: Product Workup and Purification
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Cold water to remove any water-soluble byproducts.
-
A 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release CO₂ gas.[9]
-
A final wash with brine (saturated NaCl solution) to aid in phase separation.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[10][11]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude product by fractional distillation under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of this compound (approx. 106.5 °C).[7]
Analytical Workflow: GC-MS for In-Process Control and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this process.[12]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the chlorinated hydrocarbons.
-
In-Process Control: Withdraw small aliquots from the reaction mixture, quench them, and inject them into the GC-MS to monitor the consumption of isobutylene and the formation of the desired product and byproducts. This allows for real-time process control.
-
Final Purity: Analyze the final distilled product to confirm its identity (via mass spectrum) and determine its purity (via peak area percentage). The NIST Chemistry WebBook is an excellent resource for reference mass spectra.[13]
Section 4: Visual Guides & Workflows
Reaction Pathway and Byproduct Formation
Caption: Primary and side reaction pathways in isobutylene chlorination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and resolving low product yield.
Standard Purification Flowchart
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chempap.org [chempap.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 5. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. scribd.com [scribd.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]
Technical Support Center: Optimizing Temperature in 1,2-Dichloro-2-methylpropane Reactions
Welcome to the technical support center for 1,2-dichloro-2-methylpropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile tertiary alkyl halide. Here, we move beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and achieve your desired synthetic results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of this compound, with a focus on the role of temperature.
Q1: What are the key physical and reactive properties of this compound?
A1: this compound is a chlorinated hydrocarbon with a tertiary carbon center bonded to one of the chlorine atoms.[1] This structure dictates its reactivity, favoring reaction pathways that proceed through a stable tertiary carbocation.[2][3] It is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4][5] For storage, it is recommended to keep the container tightly closed in a cool place, with some suppliers suggesting refrigeration before opening.[6][7][8]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 594-37-6 | [1] |
| Molecular Formula | C₄H₈Cl₂ | [1] |
| Molecular Weight | 127.01 g/mol | [1] |
| Boiling Point | 106.5 °C at 760 mmHg | [8][9] |
| Density | ~1.082 - 1.093 g/cm³ at 20°C | [8][9] |
| Flash Point | 15.6 °C | [9] |
| Solubility | Insoluble in water; soluble in organic solvents | [10] |
Q2: What are the dominant reaction mechanisms for this compound?
A2: As a tertiary alkyl halide, this compound is sterically hindered, which prevents bimolecular substitution (Sₙ2) reactions.[2][11] Its primary reaction pathways are unimolecular, proceeding through a relatively stable tertiary carbocation intermediate:
-
Sₙ1 (Substitution Nucleophilic Unimolecular): In this pathway, the C-Cl bond ionizes in a slow, rate-determining step to form a carbocation, which is then rapidly attacked by a nucleophile.[3][12]
-
E1 (Elimination Unimolecular): This pathway competes with Sₙ1 and involves the same initial carbocation formation. However, instead of nucleophilic attack, a base removes a proton from an adjacent carbon, leading to the formation of an alkene.[11]
-
E2 (Elimination Bimolecular): In the presence of a strong, bulky base, an E2 mechanism can also occur, where a proton is abstracted simultaneously with the departure of the chloride leaving group, bypassing the carbocation intermediate.[2]
The choice between these pathways is critically dependent on the reaction conditions, especially the nucleophile/base strength, solvent, and temperature .
Q3: How does temperature fundamentally influence the outcome of reactions with this compound?
A3: Temperature is a critical control parameter that directly influences both reaction rate and selectivity (the ratio of substitution to elimination products).
-
Reaction Rate: Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and force of collisions. This allows more molecules to overcome the activation energy barrier for the initial, rate-determining ionization step, thus accelerating the overall reaction rate.[13][14]
-
Selectivity (Substitution vs. Elimination): This is the most crucial thermal consideration. Higher temperatures preferentially favor elimination reactions (E1/E2) over substitution (Sₙ1) .[11] This is because elimination reactions generally have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the "-TΔS" term becomes more significant at higher temperatures, making the ΔG for elimination more favorable compared to substitution.[11]
Section 2: Troubleshooting Guide for Temperature Optimization
This guide provides solutions to common problems encountered during experiments, framed in a question-and-answer format.
Q4: My reaction is yielding primarily the elimination byproduct (e.g., 2-chloro-2-methylpropene) instead of my desired substitution product. What should I do?
A4: This is a classic selectivity problem directly linked to temperature. The formation of an alkene byproduct indicates that elimination pathways are dominating.
Causality: High reaction temperatures are the most common cause. As explained in Q3, elimination is entropically favored and wins out over substitution at elevated temperatures.[11] The use of a strong, sterically hindered base can also force an E2 pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective solution. Systematically decrease the reaction temperature in 5-10 °C increments. While this will slow the reaction rate, it will significantly improve the substitution-to-elimination product ratio.
-
Monitor Progress: Use an appropriate analytical technique (TLC, GC-MS, NMR) to monitor the reaction at each temperature to find the optimal balance between reaction time and selectivity.
-
Assess Your Base/Nucleophile: If using a reagent that is both a nucleophile and a base, consider switching to a weaker, less-hindered base or a non-basic nucleophile if the chemistry allows. For Sₙ1 reactions, using the nucleophile as a polar protic solvent (solvolysis) at a controlled temperature is a standard approach.[12][15]
Q5: My reaction is extremely slow or appears to have stalled after lowering the temperature. How can I improve the rate without sacrificing selectivity?
A5: You have correctly identified the trade-off between rate and selectivity. When a reaction stalls at lower temperatures, the system lacks sufficient energy to overcome the activation barrier of the rate-limiting step (C-Cl bond ionization).
Causality: The activation energy (Ea) for the Sₙ1/E1 pathway is significant. Lowering the temperature reduces the number of molecules with sufficient energy to react.
Troubleshooting Steps:
-
Incremental Temperature Increase: Find the "sweet spot." Slowly raise the temperature from your selective-but-stalled condition until you observe an acceptable reaction rate by analytical monitoring. There is an optimal temperature that balances yield and time.
-
Solvent Optimization: The rate of Sₙ1/E1 reactions is highly dependent on the solvent's ability to stabilize the carbocation intermediate and the departing leaving group.[12] Switching to a more polar, protic solvent (e.g., from isopropanol to ethanol, or from acetone/water to a higher percentage of water) can significantly increase the rate of ionization even at lower temperatures.[14]
-
Patience and Time: Tertiary systems are often slower than other substitution reactions. If selectivity is paramount, the best approach may be to run the reaction at a lower temperature for a longer period (e.g., 24-48 hours), ensuring the reaction mixture is stable under these conditions.
Caption: Workflow for Temperature Optimization.
Step-by-Step Methodology:
-
Preparation: Prepare four identical reaction vessels, each equipped with a stirrer and temperature probe. Charge each with the aqueous acetone solvent.
-
Temperature Equilibration: Set each vessel to a different target temperature (e.g., T1=15°C, T2=25°C, T3=35°C, T4=45°C) and allow the solvent to equilibrate.
-
Reaction Initiation: At time t=0, add a precise amount of this compound and the internal standard to each vessel simultaneously to initiate the reactions.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction.
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing a cold organic solvent (like diethyl ether) and a drying agent to stop the reaction. Analyze the quenched samples by GC-MS to determine the relative concentrations of the starting material, substitution product, and elimination byproduct.
-
Data Interpretation: Plot the concentration of the desired product versus time for each temperature. The optimal temperature will be the one that provides the highest yield of the substitution product in a reasonable timeframe, with the lowest corresponding yield of the elimination byproduct.
This systematic approach provides a self-validating method to pinpoint the ideal thermal conditions for your specific reaction system, balancing the kinetics and thermodynamics at play.
References
-
Goca, J., Gackowska, A., & Belt, N. (2007). Effect of parameters on oxychlorination of tert-butyl ethers. ResearchGate. Available at: [Link]
-
Philip Harris Ltd. (2014). Safety Data Sheet for 2-Chloro-2-methylpropane. Available at: [Link]
-
CPAChem. (2024). Safety Data Sheet for this compound. Available at: [Link]
-
Dermenci, A. (2016). 1,2‐Dichloro‐2‐methylpropane. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Unknown. (n.d.). O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Available at: [Link]
-
Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available at: [Link]
-
Unknown. (n.d.). Preparation of 2-chloro-2-methylpropane. Available at: [Link]
-
Mason, T. J., Lorimer, J. P., & Bull, P. H. (1985). The effect of solvent on reaction rate. Education in Chemistry. Available at: [Link]
-
Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Available at: [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 1-Chloro-2-Methylpropene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Available at: [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Available at: [Link]
-
University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C4H8Cl2). Available at: [Link]
-
Cowan, McCabe, & Warner. (1950). The Solvolysis of 1-Chloro-2-methylpropan-2-ol. Journal of the American Chemical Society. Available at: [Link]
-
Kim, H. J. (2007). MD Study of SN1 Reactivity of 2-Chloro-2-methylpropane in the Room-Temperature Ionic Liquid 1-Ethyl-3-methylimidazolium Hexafluorophosphate. The Journal of Physical Chemistry B. Available at: [Link]
-
Study.com. (n.d.). 2-Chloro-2-methylpropane reacts with water in three steps.... Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). ARTICLE. Available at: [Link]
Sources
- 1. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]
- 2. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cpachem.com [cpachem.com]
- 5. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]
- 11. Khan Academy [khanacademy.org]
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- 13. researchgate.net [researchgate.net]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Prevention and Control of Isomeric Impurities in Chemical Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges of isomeric impurities in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting strategies. Our goal is to equip you with the expertise to anticipate, control, and remediate isomeric impurities, ensuring the quality, safety, and efficacy of your synthesized compounds.
Isomers, molecules with the same molecular formula but different atomic arrangements, can present significant challenges in synthetic chemistry.[1] Their often subtle structural differences can lead to vastly different chemical, physical, and biological properties.[1][2] In the pharmaceutical industry, in particular, the incorrect isomer can be inactive or even harmful, making stringent control a regulatory and safety imperative.[2][][4]
This center is structured to provide clear, actionable guidance in a question-and-answer format, moving from general principles to specific, hands-on troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of isomeric impurities and the regulatory landscape.
Q1: What are the primary types of isomeric impurities I should be concerned about in my synthesis?
A1: Isomeric impurities can be broadly categorized into two main groups:
-
Constitutional (or Structural) Isomers: These isomers have the same molecular formula, but their atoms are connected in a different order.[5] A common example is positional isomers on a benzene ring (ortho, meta, para). While they have different physical properties, these can be very similar, making separation challenging if boiling points or polarities are close.
-
Stereoisomers: These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of their atoms.[5]
-
Enantiomers: These are non-superimposable mirror images of each other.[6] They possess identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, making their separation impossible without a chiral resolving agent or chiral chromatography.
-
Diastereomers: These are stereoisomers that are not mirror images.[6] They have different physical properties and can, in principle, be separated by standard laboratory techniques like chromatography or crystallization.
-
Q2: From a regulatory perspective, how are isomeric impurities managed?
A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities. The key guideline is ICH Q3A(R2) Impurities in New Drug Substances .[7][8][9] This guideline mandates the reporting, identification, and qualification of impurities.[10][11] For stereoisomers, it's crucial to know the quantitative isomeric composition of the material used in all stages of development, from preclinical to clinical studies.[4] Specifications for the final product must ensure identity, strength, quality, and purity from a stereochemical viewpoint.[4]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | Report any impurity exceeding this level. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | Determine the structure of the impurity. |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | Establish the biological safety of the impurity. |
Table 1: ICH Q3A(R2) Thresholds for Impurities. Data sourced from ICH Harmonised Tripartite Guideline.[8]
Part 2: Troubleshooting Guides for Synthetic Control
This section provides practical, in-depth guidance on preventing the formation of isomeric impurities during the synthesis process.
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Causality: Regioselectivity is the preference for a reaction to occur at one position over another.[5][12][13] This preference is typically governed by electronic effects (e.g., carbocation stability, directing groups on an aromatic ring) and steric hindrance.[14] For instance, in the addition of a protic acid to an unsymmetrical alkene, Markovnikov's rule predicts the formation of the more stable carbocation intermediate.[12]
Troubleshooting Protocol: Enhancing Regioselectivity
-
Modify Electronic Environment:
-
Change Substituents: The electronic properties of substituents on your starting material can dramatically influence regioselectivity. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them.
-
Alter the Reagent: The nature of the electrophile or nucleophile can be changed to be more or less sensitive to electronic differences in the substrate.
-
-
Leverage Steric Hindrance:
-
Increase Steric Bulk: Employing a bulkier reagent can favor reaction at the less sterically hindered position.[14] For example, using a bulky base can favor the abstraction of a less hindered proton.
-
Introduce a Directing Group: A functional group can be introduced that sterically blocks one reaction site, forcing the reaction to occur at another.
-
-
Utilize Protecting Groups:
-
Control Reaction Conditions:
-
Temperature: In some cases, lower temperatures can enhance selectivity by favoring the product of the kinetically controlled pathway over the thermodynamically controlled one.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the regiochemical outcome of the reaction.
-
Issue 2: My synthesis is producing a racemic mixture. How can I achieve an enantioselective synthesis?
Causality: A reaction involving a prochiral center will produce a racemic (50:50) mixture of enantiomers if no chiral influence is present.[18] To favor the formation of one enantiomer over the other (asymmetric induction), a chiral element must be introduced into the reaction.[18] The success of such a synthesis is measured by the enantiomeric excess (ee), which reflects the purity of the desired enantiomer.[19]
Strategies for Enantioselective Synthesis
-
Chiral Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst creates a chiral environment for the reaction.[6]
-
Organocatalysis: Uses small, chiral organic molecules as catalysts.[]
-
Transition Metal Catalysis: Employs a metal center with chiral ligands. These are highly versatile, with well-known examples like Noyori's asymmetric hydrogenation.[18]
-
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material.[6][18] It directs the stereochemical outcome of a subsequent reaction and is then removed.[18] While effective, this method requires additional synthetic steps for attachment and removal.[18]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars.[18] The inherent chirality of the starting material is then transferred to the final product through a series of stereocontrolled reactions.
-
Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild reaction conditions.[][6]
Workflow for Developing an Enantioselective Synthesis
Caption: Workflow for developing an enantioselective synthesis.
Issue 3: My reaction is generating diastereomers. How can I improve diastereoselectivity?
Causality: Diastereomers are formed when a reaction creates a new chiral center in a molecule that already contains one or more chiral centers.[20] The existing chiral center(s) can influence the stereochemical outcome at the newly forming center, a phenomenon known as substrate-controlled diastereoselection. The degree of selectivity depends on the steric and electronic interactions in the transition state.
Troubleshooting Protocol: Enhancing Diastereoselectivity
-
Modify the Substrate:
-
Protecting Groups: The size and nature of a protecting group near the existing chiral center can significantly influence the approach of the incoming reagent, thereby enhancing diastereoselectivity.[21]
-
Change Substituents: Altering substituents can change the conformational preferences of the molecule, favoring a transition state that leads to the desired diastereomer.
-
-
Alter the Reagent:
-
Steric Bulk: Using a bulkier or smaller reagent can change which face of the molecule is preferentially attacked.
-
Chelating Reagents: If the substrate has chelating groups (e.g., hydroxyls, carbonyls), using a metal-based reagent that can coordinate to these groups can lock the conformation of the molecule and lead to high diastereoselectivity.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The choice of solvent can affect the solvation of the transition state and the degree of aggregation of the reagent, both of which can impact the stereochemical outcome.
-
-
Reagent-Controlled Diastereoselection: If substrate control is not effective, a chiral reagent can be used to override the influence of the existing stereocenter and control the formation of the new one.
Part 3: Troubleshooting Guides for Purification
Even with a highly optimized synthesis, isomeric impurities may still be present. This section focuses on their removal.
Issue 4: How do I separate isomeric impurities from my final product?
Causality: The ability to separate isomers depends on differences in their physical properties. Diastereomers and constitutional isomers have different physical properties, making them separable by standard techniques. Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation.
Purification Protocol: Isomer Separation
-
Initial Assessment:
-
Separation of Constitutional Isomers and Diastereomers:
-
Chromatography: High-performance liquid chromatography (HPLC) and flash chromatography are powerful techniques.[25] Normal-phase chromatography can offer better selectivity for many isomers.[25]
-
Crystallization: If the desired isomer and the impurity have different solubilities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[26]
-
Distillation: For volatile compounds with sufficiently different boiling points, fractional distillation can be employed.
-
-
Separation of Enantiomers (Chiral Resolution):
-
Chiral Chromatography: This is the most common analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2][]
-
Diastereomeric Salt Formation: Reacting a racemic mixture with a single enantiomer of a chiral resolving agent forms a pair of diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[26] The resolving agent is then removed to yield the separated enantiomers.
-
Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be easily separated.[]
-
Decision Tree for Isomer Purification
Caption: Decision tree for selecting an appropriate isomer purification method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 6. mt.com [mt.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. Regioselectivity - Wikipedia [en.wikipedia.org]
- 13. Illustrated Glossary of Organic Chemistry - Regioselective; Regiochemistry [chem.ucla.edu]
- 14. youtube.com [youtube.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. media.neliti.com [media.neliti.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 19. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ijprajournal.com [ijprajournal.com]
- 23. rroij.com [rroij.com]
- 24. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 1,2-Dichloro-2-Methylpropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting reactions involving 1,2-dichloro-2-methylpropane. Our focus is on understanding the underlying chemical principles to diagnose and resolve issues of low conversion and poor product selectivity.
Introduction: The Challenge of a Dichotomous Substrate
This compound is a structurally interesting substrate characterized by two distinct electrophilic centers: a primary (1°) carbon bonded to chlorine and a tertiary (3°) carbon bonded to chlorine. This duality is the primary source of complexity in its reactions. The tertiary chloride is prone to dissociation, forming a relatively stable tertiary carbocation, which opens the door to competing unimolecular substitution (Sₙ1) and elimination (E1) pathways.[1][2] The primary chloride, while less reactive towards Sₙ1/E1 pathways, is sterically hindered for bimolecular substitution (Sₙ2) by the adjacent bulky tert-butyl group. Understanding this inherent reactivity is the first step in troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled, showing very low conversion of the starting material. What are the primary causes?
A1: A stalled reaction with this compound typically points to issues with the rate-determining step, which for the more reactive tertiary chloride, is the formation of the carbocation intermediate.[3]
Causality and Troubleshooting Steps:
-
Insufficient Carbocation Stability/Formation: The cleavage of the C-Cl bond is an energy-intensive process. The stability of the resulting carbocation is paramount.
-
Solvent Choice: Sₙ1 and E1 reactions are significantly accelerated by polar protic solvents (e.g., water, ethanol, methanol, acetic acid). These solvents excel at stabilizing both the departing leaving group (Cl⁻) and the carbocation intermediate through hydrogen bonding and dipole interactions.[4] If you are using a non-polar or polar aprotic solvent (like THF, acetone, or DMSO), the activation energy for carbocation formation will be prohibitively high.[5]
-
Temperature: The rate of reaction is highly dependent on temperature. Low temperatures may not provide sufficient energy to overcome the activation barrier. A controlled, incremental increase in temperature can often restart a stalled reaction. However, be aware that higher temperatures tend to favor elimination over substitution.[6][7]
-
-
Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can sometimes be assisted.
-
Lewis Acid Catalysis: In some cases, the addition of a mild Lewis acid (e.g., silver nitrate, AgNO₃) can facilitate the removal of the chloride ion by forming an insoluble AgCl precipitate, effectively driving the equilibrium towards the carbocation.[8]
-
-
Reagent Quality: Always verify the purity of your starting material and solvents. Water content in aprotic solvents can drastically alter the reaction pathway.
Troubleshooting Workflow for Stalled Reactions
Caption: Decision tree for troubleshooting stalled reactions.
Q2: I'm getting a mixture of substitution and elimination products. How can I selectively favor the substitution (Sₙ1) product?
A2: This is the most common challenge. Since both Sₙ1 and E1 pathways proceed through the same tertiary carbocation intermediate, they are in constant competition.[6] Your goal is to manipulate the conditions to favor the nucleophilic attack on the carbocation over the proton abstraction that leads to an alkene.
Key Factors and Mechanisms:
-
Temperature: This is the most critical factor. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures. Therefore, lower reaction temperatures strongly favor substitution .[9]
-
Nucleophile/Base Properties: For Sₙ1/E1, the rate is independent of the nucleophile/base concentration. However, the identity of the nucleophile/base is crucial for product distribution. Use a weakly basic, good nucleophile . For example, water and alcohols are excellent choices as they are weak bases but can act as effective nucleophiles once the carbocation is formed.[1] Strongly basic conditions (e.g., using hydroxides or alkoxides) will significantly favor elimination.
-
Solvent: As mentioned, a polar protic solvent is necessary. A higher proportion of water in an alcohol/water mixture can sometimes favor substitution.[6]
| Condition | To Favor Sₙ1 (Substitution) | To Favor E1 (Elimination) | Rationale |
| Temperature | Low (e.g., 0 °C to room temp) | High (e.g., >50 °C, reflux) | Elimination is entropically favored and dominates at higher temperatures.[6] |
| Nucleophile/Base | Weakly basic nucleophile (H₂O, ROH, RCOOH) | Weak, non-nucleophilic base or heat alone | Strong bases favor E2, but heat favors E1 over Sₙ1. |
| Solvent | Polar Protic (e.g., Ethanol, Methanol, Water) | Polar Protic (e.g., Ethanol) | Both require solvent stabilization of the carbocation intermediate.[4] |
Experimental Protocol: Optimizing for Sₙ1 Product
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable polar protic solvent (e.g., 80:20 ethanol/water mixture).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Nucleophile Addition: If your nucleophile is not the solvent, add it slowly (1.1 eq). For solvolysis, the solvent itself is the nucleophile.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of starting material and the ratio of substitution to elimination products.
-
Work-up: Once the reaction is complete, quench with cold water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio by ¹H NMR or GC to determine the success of the optimization.
Q3: Which of the two chlorine atoms is more likely to react?
A3: The tertiary chloride at the C2 position is significantly more reactive under conditions that favor carbocation formation (Sₙ1/E1). The primary chloride at the C1 position is comparatively unreactive.
Mechanistic Explanation:
-
Reactivity at C2 (Tertiary): The C-Cl bond at the tertiary center can break to form a tertiary carbocation. This intermediate is highly stabilized by both the inductive effect and hyperconjugation from the three adjacent methyl/chloromethyl groups.[10][11] This is a relatively low-energy pathway.
-
Reactivity at C1 (Primary): For the primary chloride to react via an Sₙ1 mechanism, it would need to form a primary carbocation, which is extremely unstable and energetically unfavorable.[2] Reaction via an Sₙ2 mechanism is also severely hindered by the steric bulk of the adjacent quaternary carbon, which prevents the required backside attack by a nucleophile.
Therefore, under most conditions, you can expect reactions to occur exclusively at the tertiary center.
Competing Reaction Pathways Diagram
Caption: Competing Sₙ1 and E1 pathways via a common carbocation intermediate.
References
-
This compound | C4H8Cl2 . PubChem, National Institutes of Health. [Link]
-
2-chloro-2-methylpropane with methanol under SN1/E1 conditions . Homework.Study.com. [Link]
-
5.2 Carbocation Structure and Stability . Fundamentals of Organic Chemistry, LibreTexts. [Link]
-
C. Elimination vs. Substitution . Chemistry LibreTexts. [Link]
-
Change of this compound concentration in time, depending on temperature, in following reactions . ResearchGate. [Link]
-
1,2‐Dichloro‐2‐methylpropane . ResearchGate. [Link]
-
A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane . maths-physique.com. [Link]
-
Propane, 1,2-dichloro-2-methyl- . NIST WebBook. [Link]
-
7.10: Carbocation Structure and Stability . Chemistry LibreTexts. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen . Master Organic Chemistry. [Link]
-
Write the steps involved in mechanism of conversion of 2-chloro-2-methyl butane in to 2-methyl-butan-2-ol . Filo. [Link]
-
Carbocation Stability . Chemistry Steps. [Link]
-
Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane . Docsity. [Link]
-
Review of Substitution and Elimination Reactions . YouTube. [Link]
-
In the reaction of 2-chloro-2-methylpropane with AgNO3 in ethanol, the ether will not be the only product . brainly.com. [Link]
-
Mechanism . Wired Chemist. [Link]
-
This is a very sensitive reaction! . University of Massachusetts. [Link]
-
How do you tell whether it's going to be a substitution or elimination reaction? . Reddit. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. 5.2 Carbocation Structure and Stability – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Mechanism [wiredchemist.com]
- 4. Write the steps involved in mechanism of conversion of 2-chloro-2-methyl .. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
managing pressure build-up during neutralization of 2-chloro-2-methylpropane prep
Technical Support Center: 2-Chloro-2-Methylpropane Synthesis
Topic: Managing Pressure Build-up During Neutralization Guide ID: TSC-CS-2026-01A
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for managing the significant pressure build-up that occurs during the neutralization phase of 2-chloro-2-methylpropane (tert-butyl chloride) synthesis. As Senior Application Scientists, we have designed this resource to explain the causal mechanisms behind the challenges and to provide robust, field-proven protocols for your research.
Frequently Asked Questions (FAQs): The Core Principles
Q1: What is the primary cause of pressure build-up during the workup of my 2-chloro-2-methylpropane synthesis?
A1: The primary cause is the generation of carbon dioxide (CO₂) gas. The synthesis of 2-chloro-2-methylpropane from tert-butanol involves the use of excess concentrated hydrochloric acid (HCl).[1][2] During the workup phase, a basic solution, typically 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added to neutralize this excess acid.[1][3][4] The acid-base reaction produces a large volume of CO₂ gas, which, if not properly managed in a closed system like a separatory funnel, leads to a rapid and dangerous increase in pressure.[5][6]
The neutralization reaction is as follows:
-
HCl(aq) + NaHCO₃(aq) → NaCl(aq) + H₂O(l) + CO₂(g)
Q2: Are there any other sources of gas that could be contributing to the initial pressure?
A2: Yes. A common side reaction during the synthesis is the E1 (elimination) dehydration of tert-butanol, which produces 2-methylpropene (isobutene).[7][8] Since isobutene is a gas at room temperature, it can dissolve in the product mixture and contribute to the initial pressure inside the separatory funnel even before the neutralization step begins.[7] This makes the initial venting of the funnel, before shaking, a critical safety step.
Q3: Why is it crucial to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH)?
A3: While sodium hydroxide would also neutralize the excess HCl, it presents several drawbacks. The neutralization reaction with NaOH is highly exothermic, which can increase the volatility of the low-boiling point product (2-chloro-2-methylpropane, b.p. 50-52°C) and potentially lead to loss of yield.[8] More importantly, strong bases can promote elimination reactions (E2) with the alkyl halide product, converting it back into the isobutene side product. Sodium bicarbonate is a sufficiently weak base to neutralize the strong acid without significantly promoting these unwanted side reactions, and while its reaction with acid produces gas, this can be managed with proper technique.[9]
Troubleshooting Guide: Specific Scenarios & Solutions
Q4: I added the sodium bicarbonate solution, and the mixture started foaming violently out of my separatory funnel. What went wrong?
A4: This is a classic sign of adding the neutralizing agent too quickly. The rate of CO₂ generation was faster than you could safely vent, causing the reaction mixture to foam over.
-
Causality: The reaction between a strong acid and bicarbonate is nearly instantaneous. Adding a large volume of the bicarbonate solution at once creates a massive, uncontrolled release of CO₂.
-
Solution: Always add the sodium bicarbonate solution in small portions. After each addition, gently swirl the unstoppered funnel first to allow for some initial gas release. Then, stopper the funnel, invert it once, and immediately open the stopcock to vent the pressure. Repeat this process until gas evolution becomes less vigorous. Only then should you proceed to more vigorous shaking, with frequent venting.[5][6]
Q5: I've shaken the funnel and vented it multiple times, but how do I know when the neutralization is truly complete?
A5: Relying on the cessation of audible gas release alone is not sufficient. Complete neutralization is critical to prevent the residual acid from interfering with subsequent drying or distillation steps.
-
Self-Validating Protocol: After you believe the neutralization is complete (i.e., minimal gas is released upon shaking), allow the layers to separate. Remove the stopper, drain the lower aqueous layer into a separate beaker, and test its pH using litmus paper or a pH strip. The aqueous layer should be neutral or slightly basic (pH 7-8).[7] If it is still acidic, return the aqueous layer to the funnel and add another small portion of the bicarbonate solution, repeating the shaking and venting procedure.
Q6: After washing, I noticed my organic layer looks cloudy. What does this mean?
A6: A cloudy appearance in the organic layer indicates the presence of finely dispersed water droplets, forming an emulsion. While the primary purpose of the subsequent drying step (e.g., with anhydrous magnesium sulfate or calcium chloride) is to remove dissolved water, it is less effective against significant cloudiness.[1][7]
-
Solution: To break the emulsion and remove excess water, perform a final wash with a saturated solution of sodium chloride (brine).[6][10] The high ionic strength of the brine wash helps to draw water out of the organic layer, reducing the solubility of 2-chloro-2-methylpropane in the aqueous phase and clarifying the organic layer before the final drying step.[10]
Data Presentation & Experimental Protocols
Quantitative Impact of Neutralization
To appreciate the volume of gas produced, consider the stoichiometry of the neutralization reaction. This table provides a clear quantitative reference for experimental planning.
| Moles of Excess HCl | Moles of NaHCO₃ Required | Moles of CO₂ Produced | Volume of CO₂ at STP (0°C, 1 atm) |
| 0.1 mol | 0.1 mol | 0.1 mol | 2.24 Liters |
| 0.2 mol | 0.2 mol | 0.2 mol | 4.48 Liters |
| 0.5 mol | 0.5 mol | 0.5 mol | 11.2 Liters |
Note: This illustrates why even a small amount of unreacted acid can generate a significant and hazardous volume of gas.
Mandatory Visualization: Safe Neutralization Workflow
The following diagram outlines the critical decision points and actions for safely managing pressure during the neutralization process.
Sources
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Technical Support Center: Selection of Drying Agents for 1,2-dichloro-2-methylpropane Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the appropriate selection and use of drying agents for the purification of 1,2-dichloro-2-methylpropane. Given the compound's reactive nature, improper drying techniques can lead to significant sample degradation and impurity formation.
Core Concept: The Challenge of a Tertiary Dihaloalkane
This compound is a tertiary alkyl halide, a structural feature that dictates its chemical reactivity. This structure is highly susceptible to both unimolecular substitution (SN1) and unimolecular elimination (E1) reactions.[1][2] The rate-limiting step in both pathways is the formation of a relatively stable tertiary carbocation intermediate.[2][3] The presence of water can lead to hydrolysis (an SN1 reaction) to form alcohols, while basic conditions can promote elimination (an E1 or E2 reaction) to form alkenes.[1][4][5] Consequently, the choice of a drying agent is a critical decision to prevent the formation of these impurities and preserve the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: I dried my this compound overnight with potassium hydroxide (KOH) pellets and my NMR spectrum now shows significant alkene peaks. What happened?
A: Potassium hydroxide (KOH) is a strong base. Exposing a tertiary alkyl halide like this compound to a strong base creates ideal conditions for an E2 elimination reaction. The hydroxide ion abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of 2-chloro-2-methylpropene and other elimination products.[1][5] Strong bases are fundamentally incompatible with this substrate and must be avoided.
Q2: Can I use calcium chloride (CaCl2) to dry this compound?
A: Yes, anhydrous calcium chloride is a suitable choice for the preliminary drying of alkyl halides.[6][7] It is a neutral salt that is relatively slow-acting but has a high capacity for water absorption.[7] It is generally inert towards alkyl halides and will not promote elimination or hydrolysis. However, for achieving very low water content (for highly moisture-sensitive subsequent reactions), more efficient agents like molecular sieves might be preferred.
Q3: Why is my sample of this compound turning cloudy after I added anhydrous sodium sulfate (Na2SO4)?
A: This is a common observation and typically indicates that the drying agent is working but has become saturated with water. Anhydrous sodium sulfate forms a hydrated crystalline solid upon absorbing water. If the amount of water in your sample is high, the drying agent can become a slush or a solid cake. The solution is to add more anhydrous sodium sulfate until the newly added crystals remain free-flowing, indicating that the bulk of the water has been sequestered.
Q4: Are molecular sieves a good option for this compound?
A: Yes, molecular sieves (typically 3Å or 4Å) are an excellent choice. They are highly efficient and chemically inert aluminosilicates that trap water molecules within their porous structure. They do not react with alkyl halides and can achieve very low levels of residual water.[8] Their primary drawbacks are a slower rate of water uptake compared to agents like magnesium sulfate and the need for proper activation (heating to high temperatures under vacuum) before use to ensure their drying capacity.[8]
Troubleshooting Guide: Common Purification Issues
| Observed Problem | Probable Cause | Corrective Action & Prevention |
| Low recovery yield after drying and solvent removal. | Product decomposition via elimination or hydrolysis due to an inappropriate drying agent. | Immediate Action: Re-purify the material by distillation if possible. Prevention: Use a neutral, inert drying agent such as anhydrous MgSO₄, Na₂SO₄, CaCl₂, or molecular sieves.[6][7][9] Avoid basic agents (KOH, CaO) and reactive hydrides (CaH₂).[10] |
| Appearance of new peaks in GC-MS or NMR consistent with an alkene. | A basic drying agent (e.g., K₂CO₃, KOH) was used, promoting an E1 or E2 elimination reaction.[1] | Immediate Action: Filter off the drying agent immediately. Prevention: Strictly adhere to the use of neutral drying agents. Cross-reference your chosen agent for compatibility with alkyl halides. |
| Product appears wet (e.g., cloudy, phase separation) even after adding a drying agent. | 1. Insufficient quantity of drying agent was used. 2. The drying agent was not fully anhydrous (improper storage). | Immediate Action: Add more drying agent in portions until it no longer clumps. Prevention: Use a sufficient amount of drying agent (a layer at the bottom of the flask). Store drying agents in tightly sealed containers, preferably in a desiccator. |
| The product has hydrolyzed to 1-chloro-2-methyl-2-propanol. | Incomplete drying, allowing residual water to react with the substrate over time, especially if the solution is slightly acidic.[4] | Immediate Action: The alcohol impurity can be difficult to remove. A careful fractional distillation may be effective. Prevention: Ensure thorough drying by allowing sufficient contact time with the drying agent. A pre-wash with a saturated brine solution can remove the bulk of dissolved water before adding the solid drying agent. |
Experimental Protocols & Data
Comparative Analysis of Recommended Drying Agents
| Drying Agent | Chemical Nature | Capacity | Efficiency (Residual H₂O) | Speed | Compatibility Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Neutral Salt | High | Good | Fast | Excellent choice. Slightly acidic nature is generally not an issue for this substrate. Rapidly absorbs water.[7] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Neutral Salt | High | Low | Slow | Good for pre-drying. Less efficient than MgSO₄. Forms a decahydrate. |
| Anhydrous Calcium Chloride (CaCl₂) | Neutral Salt | High | Low | Slow | Good, economical choice for alkyl halides.[6][7] Not suitable for alcohols or amines as it can form adducts. |
| Anhydrous Calcium Sulfate (Drierite™) | Neutral Salt | Low | High | Fast | Very efficient and fast, but has a low capacity.[7] Best for nearly dry solvents or final drying. |
| Molecular Sieves (3Å or 4Å) | Aluminosilicate | Moderate | Very High | Slow | Chemically inert and highly effective.[8] Requires activation. Best for achieving anhydrous conditions. |
Protocol: Standard Drying Procedure for this compound
-
Pre-Drying (Optional but Recommended): In a separatory funnel, wash the organic solution containing this compound with an equal volume of saturated aqueous sodium chloride (brine). This removes the majority of dissolved water. Separate the organic layer.
-
Initial Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable neutral drying agent, such as anhydrous magnesium sulfate, in small portions while swirling. Add enough so that some of the powder remains free-flowing and does not clump.
-
Equilibration: Stopper the flask and let it stand for a minimum of 15-30 minutes. Swirl occasionally. For rigorous drying, a longer period or the use of molecular sieves is recommended.
-
Separation: Remove the drying agent by gravity filtration or by carefully decanting the solution into a clean, dry flask. The purified, dry solution is now ready for the next step (e.g., solvent evaporation or direct use).
Visualization of the Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate drying agent, highlighting the divergent outcomes based on the agent's chemical properties.
Caption: Decision tree for drying agent selection for tertiary halides.
References
-
Hersh, J. M., & Nelson, R. E. (1930). The Hydrolysis of this compound Producing Isobutyraldehyde. Journal of the American Chemical Society.
-
PubChem. (n.d.). This compound. National Institutes of Health.
-
Philip Harris Ltd. (2014). Safety Data Sheet: 2-Chloro-2-methylpropane.
-
Aldrich. (2024). Safety Data Sheet: 2-Chloro-2-methylpropane.
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
-
Sigma-Aldrich. (n.d.). Drying Agents from EMD Millipore.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-2-methylpropane.
-
Chem Service. (2016). Safety Data Sheet: 1-Chloro-2-methylpropane.
-
Hive Stimulants. (2003). Drying agents and their compatibilities.
-
Sciencemadness Discussion Board. (2007). how to dry alkyl halides.
-
Sciencemadness Wiki. (2023). Drying solvents.
-
University of Arizona. (n.d.). "Pushing Electrons;" Representing Reaction Mechanisms.
-
AWS. (n.d.). Elimination Reactions.
-
ResearchGate. (n.d.). 1,2‐Dichloro‐2‐methylpropane.
-
Chemistry LibreTexts. (2024). The E1 and E1cB Reactions.
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction.
-
Homework.Study.com. (n.d.). 2-chloro-2-methylpropane with methanol under SN1/E1 conditions.
-
Pharmaffiliates. (n.d.). This compound.
-
NIST. (n.d.). Propane, 1,2-dichloro-2-methyl-.
-
NIST. (n.d.). Propane, 1,2-dichloro-2-methyl- (Phase change data).
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-2-methylpropane.
-
Unknown. (n.d.). O. CHEM LAB #7: KINETIC INVESTIGATION OF SUBSTITUTION.
-
Swain, C. G., & Larson, E. E. (1953). Carbon-14 Kinetic Isotope Effects. III. The Hydrolysis of 2-Chloro-2-methylpropane-2-C14. Journal of the American Chemical Society.
-
PubChemLite. (n.d.). This compound (C4H8Cl2).
-
ChemicalBook. (2025). 2-Chloro-2-methylpropane.
-
Wired Chemist. (n.d.). Mechanism.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1,2-Dichloro-2-methylpropane using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of the 1,2-dichloro-2-methylpropane structure. We will explore the theoretical underpinnings of these techniques, present expected experimental data, and compare these findings with those anticipated for its structural isomers.
The Imperative of Structural Integrity
In the synthesis of novel chemical entities, the seemingly minor rearrangement of atoms can lead to vastly different chemical and physical properties. For halogenated alkanes like this compound, a precursor or intermediate in various synthetic pathways, confirming the precise connectivity of the chlorine and methyl groups is critical. NMR and Mass Spectrometry, when used in concert, provide a powerful and complementary approach to achieve this confirmation with a high degree of certainty.
Principle-Driven Analysis: A Symbiotic Approach
Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The number of signals, their chemical shifts (positions in the spectrum), their integration (area under the signal), and their splitting patterns (multiplicity) all offer clues to the molecular structure.
Mass Spectrometry, on the other hand, provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak confirms the molecular weight, while the fragmentation pattern offers a fingerprint of the molecule's structure, revealing the relative stability of different bonds and fragments.
By combining the insights from both techniques, we can build a comprehensive and self-validating picture of the molecule's architecture.
Experimental Validation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.
-
Expected Signals: We anticipate two distinct signals in the ¹H NMR spectrum.
-
A singlet corresponding to the six equivalent protons of the two methyl groups (-CH₃). These protons are chemically equivalent because of the free rotation around the C-C single bond.
-
A singlet corresponding to the two equivalent protons of the chloromethyl group (-CH₂Cl). These protons are also chemically equivalent.
-
-
Chemical Shifts: The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms.
-
The protons of the -CH₂Cl group are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the methyl protons.
-
The methyl protons will be less affected by the chlorine atom on the adjacent carbon and will therefore resonate at a lower chemical shift (further upfield).
-
-
Integration: The ratio of the areas under the two signals should be 6:2, which simplifies to 3:1, corresponding to the ratio of the number of protons in the methyl groups to the chloromethyl group.
-
Splitting: Since there are no adjacent, non-equivalent protons to couple with, both signals are expected to be singlets.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
-
Expected Signals: We expect three distinct signals in the ¹³C NMR spectrum of this compound.
-
One signal for the two equivalent methyl carbons.
-
One signal for the quaternary carbon bonded to the two methyl groups and a chlorine atom.
-
One signal for the chloromethyl carbon.
-
-
Chemical Shifts: The chemical shifts in ¹³C NMR are also influenced by the electronegativity of the substituents. The carbons directly bonded to chlorine atoms will be significantly deshielded and appear at higher chemical shifts.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry: A Fragmentation Fingerprint
Upon electron ionization, this compound will form a molecular ion (M⁺˙) which can then undergo fragmentation. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
-
Molecular Ion: A molecular ion peak should be observed at m/z corresponding to the molecular weight of C₄H₈Cl₂. Due to the chlorine isotopes, we expect to see peaks at m/z 126 (for C₄H₈³⁵Cl₂) and m/z 128 (for C₄H₈³⁵Cl³⁷Cl) and a smaller peak at m/z 130 (for C₄H₈³⁷Cl₂). The relative intensities of these peaks will follow a predictable pattern.
-
Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion [M - 15]⁺.
-
Loss of a chloromethyl radical (•CH₂Cl): This would lead to the formation of a stable tertiary carbocation, which is expected to be a prominent peak.
-
Loss of a chlorine radical (•Cl): This would result in a fragment ion [M - 35]⁺ and [M - 37]⁺.
-
Cleavage of the C-C bond: This can lead to various smaller fragment ions.
-
Comparative Analysis with Structural Isomers
The true power of these analytical techniques is revealed when comparing the data for this compound with its structural isomers. The distinct molecular structures of the isomers will lead to unique and identifiable differences in their NMR and mass spectra.
1,3-Dichloro-2-methylpropane
-
¹H NMR: This isomer is expected to show three distinct signals: a doublet for the six protons of the two equivalent methyl groups, a multiplet for the single proton at the C2 position, and a doublet for the two protons of the chloromethyl group. The integration ratio would be 6:1:2. The splitting patterns (doublet and multiplet) arise from the coupling between the protons on adjacent carbons.
-
¹³C NMR: Three signals are expected, corresponding to the two equivalent methyl carbons, the methine carbon, and the chloromethyl carbon.
-
Mass Spectrometry: The molecular ion peak will be identical to that of this compound. However, the fragmentation pattern will differ. For instance, the loss of a •CH₂Cl radical would lead to a secondary carbocation, which is less stable than the tertiary carbocation formed from this compound, likely resulting in a less intense peak.
2,3-Dichloro-2-methylpropane
-
¹H NMR: This isomer would exhibit two singlets: one for the six equivalent protons of the two methyl groups and one for the two protons of the dichloromethyl group. The integration ratio would be 6:2 or 3:1.
-
¹³C NMR: Three signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon, and one for the dichloromethyl carbon.
-
Mass Spectrometry: The molecular ion peak will be the same. The fragmentation will be different, with characteristic losses of chlorine and methyl groups.
Data Summary
| Compound | ¹H NMR Signals | ¹H NMR Integration | ¹H NMR Splitting | ¹³C NMR Signals | Key MS Fragments (m/z) |
| This compound | 2 | 3:1 | Singlet, Singlet | 3 | M⁺˙, [M-15]⁺, [M-CH₂Cl]⁺, [M-Cl]⁺ |
| 1,3-Dichloro-2-methylpropane | 3 | 6:1:2 | Doublet, Multiplet, Doublet | 3 | M⁺˙, [M-CH₂Cl]⁺ (secondary carbocation) |
| 2,3-Dichloro-2-methylpropane | 2 | 3:1 | Singlet, Singlet | 3 | M⁺˙, [M-Cl]⁺, [M-CH₃]⁺ |
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR sample preparation and analysis.
GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing volatile halogenated compounds.
Caption: General workflow for GC-MS analysis.
Logical Framework for Structural Confirmation
The following diagram illustrates the decision-making process for validating the structure of this compound.
Caption: Logical workflow for structural validation.
Conclusion
The structural validation of this compound is readily achievable through the synergistic use of NMR spectroscopy and mass spectrometry. The distinct number of signals, chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra, combined with the unique molecular ion and fragmentation pattern in the mass spectrum, provide a robust and definitive confirmation of its structure. By comparing the experimental data with the expected spectra for its isomers, researchers can confidently and unambiguously identify the correct product, ensuring the integrity of their synthetic work and the reliability of their downstream applications.
References
-
PubChem – this compound. National Center for Biotechnology Information. [Link]
-
SpectraBase – 1,2-Dichloro-2-methyl-propane. John Wiley & Sons, Inc. [Link]
-
NIST Chemistry WebBook – Propane, 1,2-dichloro-2-methyl-. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
GC-MS Analysis of Halogenated Alkanes. Journal of Chromatographic Science. [Link]
A Senior Application Scientist's Guide to Distinguishing 1,2-dichloro-2-methylpropane from its Isomers using IR Spectroscopy
In the realm of chemical analysis, particularly within pharmaceutical development and quality control, the unambiguous identification of structural isomers is paramount. Subtle differences in molecular architecture can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of 1,2-dichloro-2-methylpropane and its isomers, focusing on the utility of Infrared (IR) spectroscopy as a rapid and reliable identification tool. We will explore the theoretical underpinnings, a robust experimental protocol, and a detailed analysis of the spectral data that allows for their differentiation.
The Challenge of Isomerism in Dichlorinated Butanes
The molecular formula C₄H₈Cl₂ gives rise to nine structural isomers, each with unique physical and chemical properties. These isomers can be broadly categorized into those with a butane backbone and those with a 2-methylpropane (isobutane) backbone. Their differentiation is a common analytical challenge.
Isomers of Dichlorobutane (C₄H₈Cl₂):
-
Butane Backbone:
-
1,1-Dichlorobutane
-
1,2-Dichlorobutane
-
1,3-Dichlorobutane
-
1,4-Dichlorobutane
-
2,2-Dichlorobutane
-
2,3-Dichlorobutane
-
-
2-Methylpropane Backbone:
-
1,1-Dichloro-2-methylpropane
-
This compound
-
1,3-Dichloro-2-methylpropane
-
Infrared spectroscopy exploits the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The unique arrangement of atoms and bonds in each isomer results in a distinct IR spectrum, which serves as a molecular "fingerprint."
Deciphering the Vibrational Language: Key IR Absorptions
The most informative regions in the IR spectrum for distinguishing these isomers are the C-H stretching region (3000-2850 cm⁻¹), the fingerprint region (1500-500 cm⁻¹), and particularly the C-Cl stretching region (850-550 cm⁻¹).[1]
The C-Cl stretching vibrations are highly sensitive to the local electronic environment, including the substitution on the carbon atom to which the chlorine is attached (primary, secondary, or tertiary).[1] This sensitivity is the cornerstone of our analytical approach.
Experimental Protocol: A Self-Validating Workflow for Isomer Identification
This protocol is designed to ensure the acquisition of high-quality, reproducible IR spectra suitable for unambiguous isomer identification. The causality behind each step is explained to foster a deeper understanding of the technique.
Diagrammatic Representation of the Experimental Workflow
Caption: Workflow for Distinguishing Isomers using IR Spectroscopy.
Step-by-Step Methodology
-
Sample Preparation (Neat Liquid):
-
Action: Place one to two drops of the pure liquid isomer onto the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second salt plate on top to create a thin liquid film.
-
Causality: Using a neat (undiluted) sample is preferable as it eliminates interfering absorption bands from a solvent. Salt plates are used because they are transparent to infrared radiation in the analytical range.
-
-
Background Spectrum Acquisition:
-
Action: Place the clean, empty salt plates in the sample holder of the Fourier Transform Infrared (FTIR) spectrometer and acquire a background spectrum.
-
Causality: This is a critical self-validating step. The background scan records the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic instrumental signals. This background is then automatically subtracted from the sample spectrum, ensuring that the resulting spectrum is solely that of the analyte.
-
-
Sample Spectrum Acquisition:
-
Action: Place the salt plate "sandwich" containing the sample into the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Causality: Co-adding multiple scans is a common practice to average out random noise, thereby increasing the clarity and reliability of the spectral data.
-
-
Data Processing and Analysis:
-
Action: Perform a baseline correction on the acquired spectrum if necessary. Identify and label the wavenumbers of the major absorption bands.
-
Causality: Baseline correction ensures that the absorbance is accurately represented, which is important for comparing peak intensities.
-
Comparative Spectral Analysis: Fingerprinting the Isomers
The true power of IR spectroscopy in isomer differentiation lies in the detailed comparison of their spectra. While all isomers will exhibit C-H stretching and bending vibrations, the number, position, and intensity of peaks in the fingerprint region, particularly the C-Cl stretching bands, will be unique.
Molecular Structures of this compound and its Isomers
Caption: Structures of this compound and selected isomers.
Table of Key Distinguishing IR Absorptions
| Isomer | Key Distinguishing Features in the IR Spectrum (cm⁻¹) |
| This compound | Complex fingerprint region. C-Cl stretches associated with both primary and tertiary carbons. |
| 1,1-Dichlorobutane | A strong absorption band for the C-Cl₂ stretching of the gem-dichloro group. |
| 1,2-Dichlorobutane | Multiple C-Cl stretching bands due to rotational isomers. |
| 1,3-Dichlorobutane | Distinct C-Cl stretching frequencies for the two chlorine atoms in different environments. |
| 1,4-Dichlorobutane | The C-Cl stretching frequency is sensitive to the conformational geometry of the molecule.[1] |
| 2,2-Dichlorobutane | A characteristic strong absorption for the C-Cl₂ group on a secondary carbon. |
| 2,3-Dichlorobutane | The spectrum is influenced by the presence of meso and dl-diastereomers. |
| 1,1-Dichloro-2-methylpropane | Strong C-Cl₂ stretching band and characteristic absorptions for the isobutyl group. |
| 1,3-Dichloro-2-methylpropane | Two distinct C-Cl stretching bands from the two primary chloro groups. |
Note: The exact peak positions can vary slightly based on the physical state of the sample and the spectrometer's resolution. It is always recommended to compare the spectrum of an unknown with that of a certified reference standard.
A detailed examination of the fingerprint region is often the most definitive way to distinguish between these isomers. Even if the primary functional group absorptions are similar, the unique combination of bending and stretching vibrations in the fingerprint region provides a highly specific pattern for each molecule. For instance, the IR spectrum of the highly symmetrical 2-chloro-2-methylpropane is noticeably simpler in the fingerprint region compared to its less symmetrical isomers.
Conclusion
Infrared spectroscopy stands out as a powerful, non-destructive, and rapid technique for the differentiation of this compound from its structural isomers. By carefully following a validated experimental protocol and focusing on the unique vibrational signatures in the fingerprint and C-Cl stretching regions, researchers, scientists, and drug development professionals can confidently identify these compounds. The key to success lies in a systematic approach that combines robust data acquisition with a thorough understanding of how subtle changes in molecular structure are reflected in the IR spectrum. For ultimate confirmation, comparison with a known reference standard is indispensable.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1,2-dichloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Gas Chromatographic Separation of Chlorinated Butanes and Propanes
This guide provides an in-depth comparison of Gas Chromatography (GC) retention times for chlorinated butanes and propanes, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document delves into the fundamental principles governing chromatographic separation, offers a robust, field-tested methodology, and explains the causal relationships between molecular structure and elution order.
The 'Why': Fundamental Principles of Separation
In Gas Chromatography, the retention time (
-
Boiling Point and Volatility : As a general rule, for a homologous series of compounds on a non-polar or low-polarity column, the elution order follows the boiling points.[5] Compounds with lower boiling points are more volatile, spend more time in the carrier gas (mobile phase), and thus travel through the column faster, resulting in shorter retention times.
-
Analyte Polarity and Stationary Phase Interaction : The principle of "like dissolves like" is central to chromatography.[1] A polar analyte will be more strongly retained by a polar stationary phase, leading to a longer retention time.[2] While chlorination increases the molecular weight of a hydrocarbon, it also introduces polarity. The overall retention is a balance between the compound's inherent volatility and its specific interactions with the column's stationary phase.[6]
-
Molecular Structure and Isomerism : Structural isomers can exhibit different retention times. For example, branching in an alkane chain typically lowers its boiling point compared to its straight-chain counterpart, leading to earlier elution. The position of chlorine atoms can also influence intermolecular interactions and, consequently, the retention time.[7]
A Validated GC Methodology for Chlorinated Alkanes
The following protocol is a robust starting point for the analysis of volatile chlorinated hydrocarbons, synthesized from established standards such as U.S. Environmental Protection Agency (EPA) Methods 8260 and 8121.[8][9] These methods are industry benchmarks for the analysis of volatile organic compounds and chlorinated hydrocarbons, respectively, ensuring a high degree of trustworthiness and reproducibility.[10][11]
Experimental Protocol
2.1. Instrumentation and Consumables
-
Gas Chromatograph : A system equipped with a split/splitless injector and an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[9] A Mass Spectrometer (MS) can also be used for definitive identification.[10]
-
GC Column : A fused-silica capillary column is recommended for its high resolution and inertness. A common and effective choice is a 30 m x 0.25 mm ID x 1.0 µm film thickness column with a non-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, Rxi-5ms, or equivalent). This phase separates compounds primarily based on their boiling points.[12]
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.[13]
-
Reagents : High-purity solvents (e.g., hexane, methanol) for sample dilution and standard preparation. Certified reference standards for all target analytes.
2.2. GC Operating Conditions
-
Injector Temperature : 250 °C
-
Injection Mode : Split (e.g., 50:1 ratio) to handle potentially concentrated samples.
-
Oven Temperature Program :
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Rationale: A temperature program is essential for analyzing a mixture with a wide range of boiling points. The initial hold allows for the separation of very volatile compounds, while the ramp ensures that higher-boiling compounds elute in a reasonable time with good peak shape.[6]
-
-
Carrier Gas Flow : 1.2 mL/min (Helium).
-
Detector Temperature : 300 °C (ECD).
2.3. Sample Preparation and Calibration
-
Prepare a stock solution of the chlorinated propane and butane isomers in methanol.
-
Create a series of calibration standards by diluting the stock solution in hexane. A five-point calibration curve is recommended to ensure linearity.[10]
-
Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC.[14]
-
Record the retention time and peak area for each analyte.
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
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Navigating Steric and Electronic Effects: A Comparative Analysis of SN1 Reaction Rates
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of nucleophilic substitution reactions, the unimolecular (SN1) pathway holds a pivotal position, particularly in the synthesis of complex organic molecules and pharmaceutical compounds. The rate of an SN1 reaction is fundamentally governed by the stability of the carbocation intermediate formed in the rate-determining step.[1][2] This guide provides an in-depth comparison of the SN1 reaction rates of two structurally related alkyl halides: 1,2-dichloro-2-methylpropane and tert-butyl chloride. Through a detailed examination of electronic and steric factors, supported by mechanistic principles, we aim to provide researchers with a clear understanding of the factors governing the reactivity of these substrates.
The SN1 Reaction: A Foundation Built on Carbocation Stability
The SN1 reaction proceeds in a stepwise manner. The initial and rate-limiting step involves the departure of the leaving group to form a carbocation intermediate.[1][3] The stability of this transient species is paramount; the more stable the carbocation, the lower the activation energy for its formation, and consequently, the faster the reaction rate.[4][5] Tertiary carbocations are significantly more stable than secondary and primary carbocations due to the electron-donating effects of the alkyl groups, which help to delocalize the positive charge.[1][6]
The hydrolysis of tert-butyl chloride is a classic example of an SN1 reaction.[7][8] The tertiary carbocation formed upon the departure of the chloride ion is relatively stable, facilitating a brisk reaction rate.[9][10]
Comparing the Contenders: Tert-Butyl Chloride vs. This compound
| Compound | Structure | Key Features |
| Tert-Butyl Chloride | (CH₃)₃CCl | Tertiary alkyl halide, forms a stable tertiary carbocation. |
| This compound | CH₂ClC(CH₃)₂Cl | Tertiary alkyl halide with an additional chlorine atom on an adjacent carbon. |
At first glance, both compounds are tertiary alkyl chlorides, which would suggest a predisposition towards the SN1 mechanism. However, the presence of the additional chlorine atom in this compound introduces a critical electronic factor that dramatically influences its reactivity.
The Decisive Factor: The Inductive Effect of Chlorine
Chlorine is a highly electronegative atom. Through the inductive effect, it withdraws electron density from adjacent carbon atoms.[11] This electron-withdrawing effect has a profound impact on the stability of a nearby carbocation.
-
Tert-Butyl Chloride: The tert-butyl carbocation is stabilized by the electron-donating inductive effect of the three methyl groups. These groups effectively push electron density towards the positively charged carbon, delocalizing the charge and increasing stability.
-
This compound: In the carbocation formed from this compound, the chlorine atom on the adjacent carbon exerts a strong electron-withdrawing inductive effect (-I effect).[12] This effect pulls electron density away from the positively charged tertiary carbon, intensifying the positive charge and significantly destabilizing the carbocation.[11] This destabilization raises the activation energy for the rate-determining step, leading to a much slower SN1 reaction rate compared to tert-butyl chloride.
While resonance effects can sometimes stabilize carbocations adjacent to atoms with lone pairs, the inductive effect of chlorine typically dominates in this scenario, leading to overall destabilization.[13][14]
In essence, the electron-donating nature of the methyl groups in the tert-butyl carbocation promotes stability, while the electron-withdrawing nature of the additional chlorine in the this compound carbocation severely diminishes it.
Experimental Considerations and Protocol
To empirically determine and compare the SN1 reaction rates, a solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[3] The rate of reaction can be monitored by measuring the rate of formation of the acidic byproduct (HCl) over time.[15][16]
Experimental Workflow: Comparative Solvolysis Kinetics
Caption: Workflow for comparing SN1 solvolysis rates.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare 0.1 M solutions of both tert-butyl chloride and this compound in a solvent mixture, such as 50:50 water:acetone.[17]
-
Prepare a standardized 0.02 M solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
In separate Erlenmeyer flasks, place equal volumes of the solvent mixture.
-
Add a few drops of a suitable indicator, such as bromothymol blue, to each flask.[16]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the alkyl halide solution to its respective flask, starting a timer immediately.
-
At regular intervals (e.g., every 5 minutes for tert-butyl chloride, potentially longer for this compound), withdraw a small, precise aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction, such as pure, cold acetone.[18]
-
-
Titration:
-
Titrate the quenched aliquot with the standardized NaOH solution until the indicator endpoint is reached.[8] Record the volume of NaOH used.
-
-
Data Analysis:
-
The amount of NaOH used is proportional to the amount of HCl produced, which in turn is equal to the amount of alkyl halide that has reacted.
-
Plot the concentration of reacted alkyl halide versus time for both compounds.
-
The initial rate of the reaction can be determined from the initial slope of this plot. For a first-order reaction, a plot of ln([R-Cl]t/[R-Cl]₀) versus time will yield a straight line with a slope of -k, where k is the rate constant.[15]
-
Predicted Outcome and Conclusion
Based on the principles of carbocation stability, the SN1 reaction rate of tert-butyl chloride is expected to be significantly faster than that of this compound. The destabilizing inductive effect of the second chlorine atom in this compound creates a substantial energy barrier to the formation of the carbocation intermediate, thereby retarding the reaction rate.
This comparative guide underscores the critical role of electronic effects in dictating the course and rate of SN1 reactions. For researchers in drug development and organic synthesis, a nuanced understanding of how substituents influence carbocation stability is essential for predicting reactivity and designing efficient synthetic routes.
References
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Department of Chemistry, Indiana University Bloomington. The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride. [Link]
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Studylib. tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. [Link]
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Filo. What determines an SN1 reaction rate?[Link]
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Swarthmore College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
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ResearchGate. SN1 reaction mechanisms of tert-butyl chloride in aqueous solution: What can be learned from reaction path search calculations and trajectory calculations for small hydrated clusters?[Link]
-
Chemistry LibreTexts. 9.7: SN1 Reaction. [Link]
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BYJU'S. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.[Link]
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The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
YouTube. 7.13 Part 3: Factors Affecting SN1 Rates. [Link]
-
Aakash Institute. Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]
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Studylib. Solvolysis of tert-Butyl Chloride: Kinetics Experiment. [Link]
-
Filo. Carbocation stability order (1) CH 3 −CH 2 − C⊕ H 2 (2) Br−CH 2. [Link]
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Scribd. Hydrolysis of Tert-Butyl Chloride and Solvent Effect | PDF. [Link]
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YouTube. Stability of Carbocation | Inductive Effect | Organic chemistry. [Link]
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ResearchGate. 1,2‐Dichloro‐2‐methylpropane. [Link]
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IvyPanda. Hydrolysis of Tert-Butyl Chloride: Kinetics Lab. [Link]
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Chemistry Stack Exchange. Stability of carbocation directly attached to a halogen atom. [Link]
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Master Organic Chemistry. 3 Factors That Stabilize Carbocations. [Link]
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Brainly.com. [FREE] Although 1-chlorobutane and 1-chloro-2-methylpropane are both primary, 1-chloro-2-methylpropane reacts much. [Link]
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YouTube. Examples of Lone-Pair Atoms Resonating with Carbocations. [Link]
-
Chemistry Stack Exchange. Comparison of the rate of SN1 and SN2 reaction. [Link]
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Reddit. Will 1-chloro-2,2-dimethylpropane undergo SN1 mechanism? : r/chemhelp. [Link]
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Aecochem. Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. [Link]
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Quora. What is more reactive towards an SN1 reaction, tert butyl chloride or allyl chloride?[Link]
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PubChemLite. This compound (C4H8Cl2). [Link]
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National Institutes of Health. This compound | C4H8Cl2 | CID 117943 - PubChem. [Link]
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ACS Publications. MD Study of SN1 Reactivity of 2-Chloro-2-methylpropane in the Room-Temperature Ionic Liquid 1-Ethyl-3-methylimidazolium Hexafluorophosphate | The Journal of Physical Chemistry B. [Link]
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Filo. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... [Link]
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ResearchGate. Solvolysis reaction of 2‐chloro‐2‐methylpropane.[Link]
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A Comparative Spectroscopic Guide to Impurity Profiling of Commercial 1,2-Dichloro-2-methylpropane
Introduction: The Imperative of Purity in Chemical Reagents
1,2-Dichloro-2-methylpropane (CAS 594-37-6), a halogenated alkane, serves as a crucial reagent and building block in various organic synthesis applications.[1][2] Its utility, however, is intrinsically linked to its purity. The presence of even trace amounts of impurities—such as structural isomers, unreacted starting materials, or byproducts from synthesis—can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream applications, particularly in the development of pharmaceuticals and fine chemicals.
This guide provides an in-depth, objective comparison of three powerful spectroscopic techniques for the analysis of impurities in commercial this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Anticipating the Contaminants: A Look at Potential Impurities
The manufacturing process of this compound, often involving the chlorination of isobutylene or related precursors, can inadvertently generate a range of structurally similar compounds. An effective analytical strategy hinges on anticipating these potential contaminants.
Common Impurities in Commercial this compound:
-
Structural Isomers: Compounds with the same molecular formula (C₄H₈Cl₂) but different atomic arrangements are chief suspects. These can be challenging to separate and identify.
-
Related Halogenated Alkanes: Impurities from related reactions, such as 2-chloro-2-methylpropane (tert-butyl chloride), may be present.[3] The synthesis of tert-butyl chloride is a major industrial process, and cross-contamination or shared process lines can be a source of impurity.[4][5]
-
Unreacted Precursors and Byproducts: Remnants of starting materials like isobutylene or tert-butanol, and byproducts from side reactions (e.g., elimination reactions leading to alkenes) could persist in the final product.
Head-to-Head Comparison of Analytical Techniques
The choice of an analytical technique is a balance of sensitivity, specificity, speed, and the specific information required. Here, we compare GC-MS, NMR, and FTIR in the context of impurity profiling for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Separation and Identification
GC-MS is a hyphenated technique that combines the exceptional separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[6] It is widely considered a definitive tool for identifying and quantifying volatile and semi-volatile organic impurities.[7][8]
Causality of Choice: For detecting unknown impurities at trace levels, GC-MS is unparalleled. The gas chromatograph separates compounds based on their boiling points and interactions with the column's stationary phase, allowing for the isolation of individual impurities from the bulk material. The mass spectrometer then provides a fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint for identification.
Experimental Protocol: GC-MS Analysis
Objective: To separate, identify, and quantify volatile impurities in a commercial sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution by dissolving 100 mg of the commercial this compound sample in 100 mL of a high-purity solvent (e.g., hexane or dichloromethane).
-
Create a dilution series (e.g., 100 ppm, 10 ppm, 1 ppm) to assess the concentration of any identified impurities.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating nonpolar analytes like halogenated alkanes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain 200 °C for 2 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-300 amu.
-
-
Data Analysis:
-
The primary peak in the total ion chromatogram (TIC) will correspond to this compound.
-
Analyze smaller peaks for potential impurities.
-
Compare the mass spectra of these impurity peaks against a spectral library (e.g., NIST) for identification.
-
Data Interpretation: The key advantage of GC-MS is its ability to both separate and identify. An impurity will appear as a distinct peak at a different retention time from the main this compound peak. The mass spectrum of this impurity can then be used for definitive identification.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for impurity analysis using NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Screening Tool
FTIR spectroscopy is a fast and non-destructive technique that measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its chemical bonds. [9] Causality of Choice: FTIR is an excellent first-pass screening tool. Its speed and minimal sample preparation requirements make it ideal for quickly verifying the identity of a starting material or checking for gross contamination. [10][11]While not as sensitive as GC-MS for trace analysis, it can readily detect significant impurities that possess different functional groups from the parent compound.
Experimental Protocol: FTIR Analysis
Objective: To rapidly screen a commercial sample of this compound for the presence of impurities with distinct functional groups.
Methodology:
-
Sample Preparation:
-
As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is highly suitable.
-
Place a single drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (H₂O, CO₂).
-
Acquire the sample spectrum, typically over a range of 4000-650 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the acquired spectrum to a reference spectrum of pure this compound.
-
Look for additional absorption bands not present in the reference. The "fingerprint region" (below 1500 cm⁻¹) is particularly information-rich and unique to each molecule.
-
Data Interpretation: The presence of unexpected peaks indicates an impurity. For example, a broad peak around 3300 cm⁻¹ would suggest the presence of an alcohol impurity (O-H stretch), while a sharp peak around 1700 cm⁻¹ could indicate a carbonyl compound (C=O stretch). The C-Cl stretching vibrations for halogenated alkanes are typically found in the 800-600 cm⁻¹ region. [12] Workflow for FTIR Impurity Screening
Caption: Workflow for impurity screening using FTIR.
Quantitative Data and Comparative Summary
To effectively distinguish this compound from its potential impurities, it is crucial to compare their expected spectroscopic data.
Table 1: Predicted Spectroscopic Data for this compound and Potential Impurities
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, est. ppm) | Key ¹³C NMR Signals (CDCl₃, est. ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| This compound | Cl-CH₂-C(Cl)(CH₃)₂ | ~3.8 (s, 2H), ~1.8 (s, 6H) | ~55 (CH₂Cl), ~75 (C-Cl), ~30 (CH₃) | ~2980 (C-H), ~1470 (C-H bend), ~750 (C-Cl) | 91, 77, 56, 41 |
| 1,3-Dichloro-2-methylpropane | Cl-CH₂-CH(CH₃)-CH₂-Cl | ~3.6 (m, 4H), ~2.3 (m, 1H), ~1.2 (d, 3H) | ~48 (CH₂Cl), ~40 (CH), ~20 (CH₃) | ~2970 (C-H), ~1460 (C-H bend), ~730 (C-Cl) | 92, 77, 56, 41 |
| 2,2-Dichloro-propane | CH₃-C(Cl)₂-CH₃ | ~2.2 (s, 6H) | ~80 (C-Cl₂), ~35 (CH₃) | ~2990 (C-H), ~1380 (C-H bend), ~700 (C-Cl) | 77, 63, 43 |
| tert-Butyl Chloride | (CH₃)₃C-Cl | ~1.6 (s, 9H) | ~65 (C-Cl), ~32 (CH₃) | ~2970 (C-H), ~1370 (C-H bend), ~600 (C-Cl) | 57, 41 |
| tert-Butanol | (CH₃)₃C-OH | ~1.3 (s, 9H), variable (br s, 1H) | ~69 (C-OH), ~31 (CH₃) | ~3350 (O-H), ~2970 (C-H), ~1220 (C-O) | 59, 45, 43 |
Note: NMR and IR data are estimations based on structure and may vary slightly based on experimental conditions.
Table 2: Performance Comparison of Spectroscopic Techniques for Impurity Analysis
| Feature | GC-MS | NMR (¹H & ¹³C) | FTIR |
| Primary Strength | Separation & Identification | Structural Elucidation | Rapid Screening |
| Sensitivity | Very High (ppm to ppb) | Moderate to Low (requires >0.1%) | Low (requires >1%) |
| Specificity for Isomers | Good (for isomers with different boiling points) | Excellent (definitive) | Poor to Moderate |
| Speed | Moderate (20-30 min/sample) | Moderate to Slow (10 min to hours) | Very Fast (<2 min/sample) |
| Quantitative Capability | Excellent (with calibration) | Good (¹H NMR with internal standard) | Semi-quantitative at best |
| Ease of Use | Moderate (requires expertise) | Moderate to High (requires expertise) | Easy |
| Cost (Instrument) | High | Very High | Low to Moderate |
Conclusion and Strategic Recommendations
The spectroscopic analysis of impurities in commercial this compound is not a one-size-fits-all endeavor. Each technique offers a unique set of advantages and limitations, and the optimal strategy often involves a combination of methods.
-
For Routine Quality Control and Identity Verification: FTIR is the most efficient choice. Its speed and simplicity allow for high-throughput screening of incoming materials to ensure they meet basic specifications and are free from significant contamination.
-
For Comprehensive Impurity Profiling and Quantification: GC-MS is the recommended technique. Its superior separation and sensitivity enable the detection, identification, and quantification of a wide range of volatile impurities, even at trace levels.
-
For Unambiguous Identification of Isomers and Unknowns: NMR spectroscopy is indispensable. When GC-MS data is inconclusive, particularly for co-eluting isomers, ¹H and ¹³C NMR provide the definitive structural information needed for positive identification.
By understanding the strengths and weaknesses of each spectroscopic tool, researchers and quality control professionals can design a robust and efficient analytical workflow, ensuring the integrity of their chemical reagents and the success of their scientific endeavors.
References
-
Patsnap. (2023). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Patsnap Eureka. Available at: [Link]
-
Dixon, S. J., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Journal of Pharmaceutical and Biomedical Analysis, 219, 114950. Available at: [Link]
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EST Analytical. ASTM D4929. Available at: [Link]
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Analytik Jena. ASTM D4929 Standard Test Method for Determination of Organic Chloride Content in Crude Oil. Available at: [Link]
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Dermenci, A. (2016). 1,2‐Dichloro‐2‐methylpropane. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Korytár, P., et al. (2005). Gas chromatography with mass spectrometric, atomic emission and Fourier transform infrared spectroscopic detection as complementary analytical techniques for the identification of unknown impurities in pharmaceutical analysis. Journal of Chromatography A, 1067(1-2), 245-254. Available at: [Link]
-
News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Available at: [Link]
-
Liew, Y., et al. (2014). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. International Journal of Analytical Chemistry. Available at: [Link]
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A Comparative Guide to Product Identity Confirmation in Reactions of 1,2-Dichloro-2-methylpropane
For professionals in chemical research and drug development, the unambiguous confirmation of product identity is paramount. Substrates with multiple reactive sites, such as 1,2-dichloro-2-methylpropane, present a unique analytical challenge due to the potential for competing reaction pathways, leading to a mixture of isomeric or structurally related products. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for identifying the products formed from this compound, with a focus on its solvolysis reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization.
The Theoretical Framework: Competing SN1 and E1 Pathways
This compound possesses two distinct electrophilic centers: a primary (C1) and a tertiary (C2) carbon, each bonded to a chlorine atom. The tertiary chloride is a significantly better leaving group because it can depart to form a relatively stable tertiary carbocation. Consequently, under solvolytic conditions (e.g., in water, ethanol, or a mixture), the reaction is dominated by mechanisms that proceed through this carbocation intermediate: Unimolecular Nucleophilic Substitution (SN1) and Unimolecular Elimination (E1).[1][2][3]
The rate-determining step for both pathways is the slow ionization of the tertiary C-Cl bond to form the 2-chloro-2-methylpropyl cation.[4] From this common intermediate, the reaction can diverge:
-
SN1 Pathway: The solvent, acting as a weak nucleophile (e.g., H₂O), attacks the carbocation. A subsequent deprotonation step yields the substitution product, 2-chloro-2-methylpropan-1-ol .
-
E1 Pathway: The solvent, acting as a weak base, abstracts a proton from an adjacent carbon (a β-proton). This leads to the formation of a π-bond, yielding the elimination product, 3-chloro-2-methyl-1-propene .
These two pathways are in constant competition.[1][5] Factors such as temperature can influence the product ratio; higher temperatures generally favor the elimination (E1) pathway due to its higher entropy.[1][6]
Figure 1: Competing SN1 and E1 reaction pathways for this compound in an aqueous solvent.
The Analytical Challenge: Differentiating the Reaction Products
To confirm the outcome of the reaction and quantify the relative yields of the substitution and elimination pathways, a robust analytical strategy is required. The primary products, an alcohol and an alkene, possess distinct functional groups that make them readily distinguishable by modern spectroscopic and chromatographic techniques.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted spectroscopic approach provides overlapping, confirmatory data points, which is the cornerstone of a trustworthy analysis. We will compare the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective first-pass technique for identifying the key functional groups that differentiate the SN1 and E1 products. The causality here is that the vibrational frequencies of chemical bonds are unique to the type of bond and the atoms it connects.
-
Expertise & Experience: For the SN1 product (2-chloro-2-methylpropan-1-ol), the most prominent and unambiguous signal will be a strong, broad absorption in the 3600-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[7][8][9][10] This broadness is a direct result of intermolecular hydrogen bonding.[8][10] Additionally, a strong C-O stretch will appear around 1050 cm⁻¹.
-
Trustworthiness: In contrast, the E1 product (3-chloro-2-methyl-1-propene) will completely lack the O-H signal. Instead, its spectrum will be defined by a medium-intensity C=C stretching absorption near 1640 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹ (typically ~3080 cm⁻¹). The presence or absence of the broad O-H peak is often sufficient for a preliminary confirmation of the major product.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the unique chemical environments of hydrogen and carbon atoms within a molecule.
-
Expertise & Experience (¹H NMR): The proton NMR spectra of the two products are strikingly different.
-
2-Chloro-2-methylpropan-1-ol: Will exhibit high symmetry. The six protons of the two equivalent methyl groups (C3 and C4) will appear as a single, sharp singlet. The two protons of the methylene group (C1) adjacent to the hydroxyl will appear as another singlet. The hydroxyl proton itself will be a broad singlet that can be exchanged with D₂O.[11]
-
3-Chloro-2-methyl-1-propene: Will show lower symmetry. We expect to see three distinct signals: a singlet for the methyl protons, a singlet for the methylene protons adjacent to the chlorine, and two closely spaced signals in the olefinic region for the non-equivalent vinyl protons.[12][13]
-
-
Trustworthiness & Authoritative Grounding (¹³C NMR): The carbon NMR spectrum provides a definitive count of non-equivalent carbon atoms.
-
2-Chloro-2-methylpropan-1-ol: Due to symmetry, it will display only three distinct signals: one for the two equivalent methyl carbons, one for the methylene carbon (C-OH), and one for the quaternary carbon (C-Cl).[14]
-
3-Chloro-2-methyl-1-propene: Will display four signals, corresponding to each of the four unique carbon atoms in the molecule.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation patterns, which are unique fingerprints of a molecule's structure.
-
Expertise & Experience: The molecular ions will be different (C₄H₉ClO vs. C₄H₇Cl). A key diagnostic feature for the alcohol is its propensity to undergo dehydration.[7][8][9]
-
2-Chloro-2-methylpropan-1-ol: Will show a characteristic fragmentation pattern involving the loss of a water molecule ([M-18]⁺). Alpha cleavage (breaking the C-C bond next to the oxygen) is also a common pathway.[8][9]
-
3-Chloro-2-methyl-1-propene: Will display a clear molecular ion peak corresponding to its mass. Both molecules will exhibit a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
-
| Technique | 2-Chloro-2-methylpropan-1-ol (SN1 Product) | 3-Chloro-2-methyl-1-propene (E1 Product) | Causality/Rationale |
| IR Spectroscopy | Strong, broad O-H stretch (~3600-3300 cm⁻¹); C-O stretch (~1050 cm⁻¹)[8] | No O-H stretch; C=C stretch (~1640 cm⁻¹); =C-H stretch (~3080 cm⁻¹) | Detects the presence/absence of key functional groups (alcohol vs. alkene). |
| ¹H NMR | Two singlets (e.g., 6H for 2xCH₃, 2H for CH₂OH)[11] | Three distinct signals (e.g., 3H for CH₃, 2H for CH₂Cl, 2H for =CH₂)[12][13] | Reflects the molecular symmetry and unique proton environments. |
| ¹³C NMR | Three signals (2xCH₃ are equivalent)[14] | Four signals (all carbons are unique) | Provides a definitive count of non-equivalent carbon atoms. |
| Mass Spectrometry | Molecular ion peak; characteristic loss of water ([M-18]⁺)[7][8] | Molecular ion peak; no significant [M-18]⁺ loss. | Fragmentation is dictated by the functional group and bond strengths. |
Table 1: Comparative summary of expected spectroscopic data for SN1 and E1 products.
The Definitive Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While individual spectroscopic techniques are powerful, the gold standard for analyzing a reaction mixture is a hyphenated technique: GC-MS. This method provides a self-validating system by combining physical separation with definitive molecular identification.
-
Expertise & Experience: The gas chromatograph (GC) separates the components of the reaction mixture based on their boiling points and interactions with the column's stationary phase. The alcohol, capable of hydrogen bonding, will typically have a longer retention time than the less polar alkene.
-
Trustworthiness: As each separated component elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each individual peak in the chromatogram, allowing for unambiguous identification. Furthermore, the area under each peak in the chromatogram is proportional to the amount of that component, enabling accurate quantification of the SN1 to E1 product ratio. This is a standard industry method for the analysis of alkyl halides and other volatile organic compounds.[15][16][17]
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A Comprehensive Guide to the Synthesis of 1,2-Dichloro-2-methylpropane: A Literature Comparison of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthetic methodologies for 1,2-dichloro-2-methylpropane (CAS No: 594-37-6), a valuable chlorinated hydrocarbon in organic synthesis. We will objectively compare the reported yields of different synthetic routes, explain the underlying chemical principles, and provide detailed experimental protocols based on published literature. This document is intended to equip researchers with the necessary information to make informed decisions for their synthetic needs.
Introduction: The Synthetic Challenge
This compound, also known as isobutylene dichloride, is a useful intermediate and reagent in various chemical transformations.[1] Its synthesis, however, is not as straightforward as a simple addition of chlorine to a double bond. The inherent structure of the precursor, isobutylene (2-methylpropene), introduces competing reaction pathways that significantly influence the product distribution and overall yield. This guide dissects the primary synthetic routes, focusing on the mechanistic rationale behind the experimental outcomes.
Route 1: Direct Chlorination of Isobutylene
The most intuitive approach to synthesizing this compound is the direct electrophilic addition of chlorine (Cl₂) to isobutylene. The expectation is that the chlorine molecule will add across the double bond to yield the desired vicinal dihalide.
Mechanism and Competing Substitution Reaction
The reaction is initiated by the electrophilic attack of chlorine on the isobutylene double bond, forming a cyclic chloronium ion intermediate. This is followed by the attack of a chloride ion. However, the structure of isobutylene strongly favors the formation of a stable tertiary carbocation intermediate. Once this carbocation is formed, two competing pathways exist:
-
Addition: The chloride ion attacks the carbocation, leading to the desired product, this compound.
-
Elimination (Substitution): The chloride ion acts as a base, abstracting a proton from one of the methyl groups. This results in the formation of 3-chloro-2-methylpropene (methallyl chloride), a substitution product.
Literature overwhelmingly indicates that the elimination pathway is dominant. Studies have shown that the reaction of chlorine with isobutylene at 0°C produces methallyl chloride in yields as high as 83-87%, with the desired addition product being a minor component.[2][3][4] The formation of the substitution product is favored due to the stability of the resulting conjugated system and the steric hindrance around the tertiary carbocation, which can impede nucleophilic attack.
Caption: High-yield, two-step synthesis of this compound.
Clarification: Avoiding Confusion with 2-Chloro-2-methylpropane
It is crucial to distinguish this compound from its isomer, 2-chloro-2-methylpropane (tert-butyl chloride). The synthesis of tert-butyl chloride is a common undergraduate laboratory experiment involving the reaction of tert-butanol with concentrated hydrochloric acid. [5][6][7]This is an Sₙ1 reaction that proceeds through a stable tertiary carbocation and can achieve very high yields, with some patented methods reporting up to 96.2%. [8][9][10]This method is not applicable for the synthesis of the 1,2-dichloro derivative.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Conditions | Major Product | Reported Yield (%) | Citation(s) |
| Direct Chlorination | Isobutylene, Chlorine (Cl₂) | Low temperature (0°C), absence of light | 3-Chloro-2-methylpropene | ~83-87% (of substitution product) | [2][3][4] |
| This compound | Minor Product (Low Yield) | [2] | |||
| Two-Step Synthesis | 3-Chloro-2-methylpropene, HCl | Electrophilic addition | This compound | 70% | [11] |
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the literature for the most viable, two-step synthesis.
Protocol 1: Synthesis of 3-Chloro-2-methylpropene from Isobutylene
This protocol is based on the principles of low-temperature chlorination to favor the substitution product. [3]
-
Setup: Assemble a glass capillary flow system immersed in an ice-water bath (0°C). The system should allow for the efficient mixing of two gas streams.
-
Reactants: Prepare a stream of isobutylene gas and a separate stream of chlorine gas. Ensure the isobutylene is in slight excess (e.g., 30% excess) to minimize over-chlorination.
-
Reaction: Introduce both gas streams into the flow system. The reaction is practically instantaneous at this temperature.
-
Collection: The product stream exiting the reactor should be passed through a cold trap (e.g., dry ice/acetone) to condense the liquid methallyl chloride product.
-
Purification: The condensed liquid can be purified by fractional distillation. The boiling point of 3-chloro-2-methylpropene is approximately 72°C.
Protocol 2: Synthesis of this compound
This protocol is based on the reported hydrochlorination of 3-chloro-2-methylpropene. [11]
-
Setup: In a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser cooled to a low temperature (e.g., -10°C), place the 3-chloro-2-methylpropene synthesized in the previous step.
-
Reaction: Cool the flask in an appropriate bath (e.g., ice-salt) and begin bubbling dry hydrogen chloride (HCl) gas through the stirred liquid.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the vinyl protons of the starting material.
-
Work-up: Once the reaction is complete, stop the HCl flow and allow the mixture to warm to room temperature. Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize any excess HCl, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filter, and purify the final product by distillation under reduced pressure to obtain this compound (boiling point: 106.5°C at 760 mmHg). [11]
Conclusion
The literature strongly indicates that the direct, one-step chlorination of isobutylene is an inefficient method for producing this compound due to a dominant competing elimination reaction that yields 3-chloro-2-methylpropene. The most effective and highest-yielding reported strategy is a two-step process: first, the controlled synthesis of 3-chloro-2-methylpropene from isobutylene, followed by the hydrochlorination of this intermediate to afford the desired this compound with a reported yield of 70% for the second step. Researchers aiming to synthesize this compound should adopt the two-step methodology for optimal results.
References
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Doubtnut. (n.d.). Predict the major product formed when HCl is added to isobutylene. Exp. Available at: [Link]
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Journal of the American Chemical Society. (1951). MECHANISM OF THE LOW TEMPERATURE CHLORINATION OF ISOBUTYLENE. Available at: [Link]
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Study.com. (n.d.). Draw the following full mechanism of isobutylene with Cl_2 with excess water (H_2O). Available at: [Link]
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University of Calgary. (n.d.). The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). Available at: [Link]
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Filo. (2021). Predict the major product formed when HCl is added to isobutylene, Explain the mechanism involved. Available at: [Link]
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ResearchGate. (2016). 1,2‐Dichloro‐2‐methylpropane. Available at: [Link]
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OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available at: [Link]
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Melvil. (n.d.). A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane. Available at: [Link]
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RSC Education. (n.d.). Preparation of 2-chloro-2-methylpropane. Available at: [Link]
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Keva Industries. (n.d.). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. Available at: [Link]
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A Comparative Guide to Purity Assessment of 1,2-dichloro-2-methylpropane: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement; it is a cornerstone of product safety and efficacy. For seemingly simple molecules like 1,2-dichloro-2-methylpropane, a volatile and reactive alkyl halide, this task presents unique analytical challenges.[1][2][3] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional Gas Chromatography (GC) for the purity assessment of this specific analyte. We will delve into the underlying principles, provide actionable experimental protocols, and present data that underscores the superior accuracy and reliability of qNMR in this context.
The Analytical Conundrum of a Volatile Halogenated Alkane
This compound (CAS 594-37-6) is a valuable building block in organic synthesis.[3][4] However, its inherent volatility and potential for degradation can complicate purity analysis.[4] Traditional methods, while established, often grapple with issues of analyte-specific response factors and the co-elution of structurally similar impurities. This necessitates a robust analytical strategy that provides not just a purity value, but a high degree of confidence in that value.
Quantitative NMR: A Primary Ratio Method for Unambiguous Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful tool for the direct measurement of purity, recognized by pharmacopeias for its accuracy and traceability to the International System of Units (SI).[5][6][7] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary ratio method.[8][9] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison of the analyte to a certified internal standard of a different compound.[6][9]
The Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on a series of carefully considered parameters. Here, we dissect the "why" behind these choices for the analysis of this compound:
-
Choice of Internal Standard: The ideal internal standard must be of high purity, chemically inert, and possess signals that do not overlap with the analyte's signals.[10] For this compound, which is expected to have signals in the aliphatic region of the ¹H NMR spectrum, a standard with sharp singlets in a clear spectral region is paramount.[11][12] Maleic acid or dimethyl sulfone are excellent candidates, offering high solubility in common deuterated solvents and signals that are well-resolved from those of the analyte.[5][10]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[10] Deuterated chloroform (CDCl₃) is a suitable choice for this compound, given its non-polar nature.
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be optimized. A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is critical to allow for full magnetization recovery between scans.[10] A 90° pulse angle is used to maximize the signal.[10]
qNMR Experimental Workflow
The following diagram illustrates the streamlined workflow for the purity assessment of this compound using qNMR.
Caption: qNMR workflow for purity determination.
Step-by-Step qNMR Protocol for this compound
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) and dissolve it in a known volume (e.g., 25.00 mL) of the chosen deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into a vial. Add a precise volume (e.g., 0.500 mL) of the internal standard stock solution to the vial. Vortex to ensure complete dissolution. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Lock and shim the NMR spectrometer.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds
-
Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio > 150:1 for the signals of interest)
-
Acquisition Time (AQ): ≥ 3 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet from the two equivalent methyl groups) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[9]:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = internal standard
-
Gas Chromatography: The Traditional, Yet Indirect, Approach
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used technique for purity assessment of volatile compounds like alkyl halides.[1][13][14] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[14]
Limitations of GC for Purity Assessment
While sensitive, GC-FID for purity determination has inherent limitations:
-
Compound-Specific Response Factors: The FID response is proportional to the number of effective carbon atoms in the molecule.[15] This means that different compounds will have different response factors, necessitating the use of a certified reference material of the analyte for accurate quantification.
-
Potential for Thermal Degradation: Halogenated alkanes can be susceptible to degradation at the high temperatures of the GC inlet and column.
-
Co-elution of Impurities: Structurally similar impurities, such as isomers (e.g., 1-chloro-2-methylpropane or 2-chloro-2-methylpropane), may co-elute with the main peak, leading to an overestimation of purity.[16][17]
GC-FID Experimental Protocol for this compound
-
Standard and Sample Preparation: Prepare a stock solution of a certified reference material of this compound in a suitable solvent (e.g., hexane). Prepare a sample solution of the material to be tested at a similar concentration.
-
GC-FID Conditions:
-
Column: A mid-polar capillary column, such as a 6% cyanopropylphenyl polysiloxane phase (e.g., VF-624ms), is often suitable for separating halogenated compounds.[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Analysis and Calculation: Inject the standard and sample solutions. Purity is typically determined by area percent, assuming all impurities have the same response factor as the main component, which can be a source of error. For a more accurate assessment, a calibration curve with the certified reference material is required.
Head-to-Head Comparison: qNMR vs. GC-FID
| Feature | Quantitative NMR (qNMR) | Gas Chromatography with FID (GC-FID) |
| Principle | Direct comparison of molar ratios based on fundamental properties of atomic nuclei.[7] | Separation based on volatility and polarity, with detection based on ion formation in a flame.[14] |
| Quantification | Absolute, primary method using an internal standard of a different compound.[8][18] | Relative, requires a certified reference material of the analyte for accurate quantification.[15] |
| Specificity | High, provides structural information that can distinguish between isomers and other impurities.[19] | Moderate, risk of co-elution of structurally similar impurities.[16][17] |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[9] | May require dilutions and preparation of a calibration curve. |
| Analysis Time | ~15-30 minutes per sample.[18] | ~20-40 minutes per run, plus time for calibration. |
| Potential for Error | Weighing errors, improper parameter selection (e.g., D1). | Non-uniform response factors, thermal degradation, co-elution. |
| Traceability | Directly traceable to SI units.[5] | Traceable to a certified reference material. |
Method Validation: Ensuring Trustworthiness in Purity Data
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[20][21] Following the guidelines of the International Council for Harmonisation (ICH), a robust validation would include the following parameters[21]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For qNMR, this is demonstrated by the unique chemical shifts and coupling patterns of this compound compared to its potential impurities.[11][12] For GC, this involves demonstrating baseline separation of all relevant peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For qNMR, this is an inherent property. For GC, a calibration curve should be generated and show a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with a known amount of a certified reference material.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.
Conclusion: The Clear Advantage of qNMR for Definitive Purity Assessment
For the critical task of assessing the purity of this compound, quantitative NMR emerges as the superior analytical technique. Its foundation as a primary ratio method eliminates the need for a compound-specific reference standard, thereby reducing a significant source of potential error.[6] The high specificity of NMR provides a level of confidence in the identity and purity of the analyte that is challenging to achieve with GC. While GC-FID remains a valuable tool for screening and for the analysis of volatile impurities, for a definitive, traceable, and unambiguous purity determination, qNMR is the method of choice for the modern analytical laboratory.
References
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Mestrelab Research S.L. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]
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ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
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Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
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Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. [Link]
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Al-Saeed, S. H., & Al-Amri, A. M. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3897. [Link]
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Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]
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Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane 1H proton nmr spectrum. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Scribd. (n.d.). ICH Validation Analitcs Methods. [Link]
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G. F. Pauli, S. N. Chen, & J. B. McAlpine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9221. [Link]
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SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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Gödecke, T., Napolitano, J. G., Rodríguez-Brasco, M. F., Chen, S. N., Jaki, B. U., Lankin, D. C., & Pauli, G. F. (2013). Validation of a generic quantitative ¹H NMR method for natural products analysis. Phytochemical analysis : PCA, 24(6), 581–597. [Link]
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Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
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Pharmaffiliates. (n.d.). CAS No : 594-37-6 | Product Name : this compound. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-2-methylpropane
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). As a laboratory professional, your safety and the integrity of your research environment are paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Part 1: Immediate Safety Profile & Hazard Analysis
This compound is a highly flammable, chlorinated hydrocarbon.[1][2][3] Understanding its core hazards is the foundation of safe handling and disposal. The primary risks involve its high flammability and potential for irritation.[1]
Causality of Hazards:
-
Flammability: With a flash point of approximately 15°C, this chemical's vapors can readily form explosive mixtures with air at ambient temperatures.[2][4] It is classified as a Flammable Liquid, Category 2.[5][6] Therefore, all sources of ignition—such as open flames, hot surfaces, and sparks from static discharge or electrical equipment—must be strictly controlled in storage and handling areas.[4][5]
-
Health Hazards: While extensive toxicological data is not available, the compound is classified as causing skin and serious eye irritation.[1] Inhalation may also cause respiratory tract irritation.[1][7] Chronic exposure may lead to liver and kidney damage.[8]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and groundwater.[3] It is classified as slightly hazardous for water.[4]
| Property | Value | Source |
| CAS Number | 594-37-6 | [1] |
| Molecular Formula | C₄H₈Cl₂ | [1] |
| Appearance | Colorless liquid | [3][8] |
| Boiling Point | 106.5 °C | [2][4] |
| Flash Point | ~15 °C | [4] |
| Vapor Pressure | 29 hPa at 20 °C | [4] |
| Hazard Classifications | Highly Flammable Liquid (Category 2) | [5] |
Part 2: Pre-Disposal Operational Plan
A successful disposal process begins with meticulous preparation. This phase is critical to prevent accidents and ensure regulatory compliance.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ignition Source Control: Use only explosion-proof equipment and non-sparking tools when handling this chemical.[5][8] Ensure proper grounding and bonding of containers during transfer to prevent static electricity discharge.[5][8]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9] A fire extinguisher suitable for flammable liquids (e.g., CO₂, dry chemical) should be nearby.[4]
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure.
| PPE Item | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield.[9] Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8] | Protects against splashes and irritating vapors. |
| Hand Protection | Nitrile gloves are commonly recommended, but always consult the glove manufacturer's compatibility chart for breakthrough time and permeation rate specific to this chemical.[9] | Provides a direct barrier against skin contact. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[9] Avoid synthetic fibers that can melt and adhere to skin in a fire.[9] | Prevents skin exposure from spills and provides a layer of protection against fire. |
| Respiratory Protection | Generally not required if handled in a fume hood. If PELs are exceeded or a spill occurs, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][8][9] | Protects against inhalation of high concentrations of vapors. |
Part 3: Step-by-Step Disposal Protocol
Disposal must be conducted in accordance with all local, state, and federal regulations. This protocol provides a framework for compliant waste management.
Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste.[8] this compound waste must be treated as hazardous.
-
US EPA Hazardous Waste Code: As a spent halogenated solvent, it may fall under the F002 waste code.[10] Alternatively, due to its low flash point, it will be classified as an ignitable hazardous waste, D001 . Consult your institution's Environmental Health & Safety (EHS) office for the precise code used on-site.
The core principle of chemical waste management is segregation to prevent dangerous reactions.
-
Designate a Waste Container: Use a clearly labeled, chemically resistant container (e.g., glass or polyethylene) designated only for halogenated organic solvent waste.
-
Labeling: The waste container label must be filled out completely at the time the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Ignitable," "Irritant"
-
The accumulation start date
-
-
Collection:
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[5][9]
-
Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.[9]
-
Crucially, do not mix this waste with other waste streams, especially oxidizing agents, which are incompatible. [8][11]
-
Any materials that come into contact with this compound, such as gloves, absorbent pads, or empty containers, must also be disposed of as hazardous waste.
-
Sharps: Needles or glassware should be placed in a puncture-proof container, which is then placed inside a sealed, labeled bag or container for hazardous waste.
-
Lab Debris (Gloves, Wipes): Collect in a separate, clearly labeled, sealed plastic bag.[9] This bag should then be placed in the designated solid hazardous waste container.
-
Empty Containers: An "empty" container may still contain hazardous residue. Rinse the container three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as D001/F002 hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Caption: Waste Collection and Disposal Workflow.
Part 4: Emergency Procedures for Spills
Prompt and correct action during a spill is vital to mitigate risks. Differentiate between a minor and major spill to guide your response.
A minor spill is one that you can safely manage yourself, typically less than 1 liter and not posing an immediate fire or respiratory hazard.
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.[9]
-
Control Ignition Sources: Immediately eliminate all nearby ignition sources.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don PPE: Wear the full PPE outlined in Part 2.2.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8][12] Start from the outside of the spill and work inward to prevent spreading.[13]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[8][11]
-
Decontaminate: Clean the spill area with soap and water.[13] All cleanup materials are considered hazardous waste.
-
Report: Report the incident to your supervisor and EHS office as required by your institution.[12]
A major spill is any spill that is large, in a poorly ventilated area, or presents an immediate fire or health hazard.
-
Evacuate: Immediately evacuate the area, alerting others as you leave.[13]
-
Isolate: If safe to do so, close the door to the lab to contain vapors.
-
Activate Alarm: Activate the nearest fire alarm if there is a significant fire risk.
-
Call for Help: Call your institution's emergency number (e.g., 911 or campus police) and the EHS office.[9][13] Provide your name, location, and the identity and approximate quantity of the spilled chemical.[12]
-
Assist Responders: Meet the emergency responders at a safe location to provide them with information and the Safety Data Sheet (SDS).
Caption: Decision Flowchart for Spill Response.
References
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- SAFETY DATA SHEET - 1-Chloro-2-methylpropane. Fisher Scientific.
- Safety data sheet - this compound. CPAChem.
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- Personal Protective Equipment. US EPA.
- Material Safety Data Sheet - 2-Chloro-2-methylpropane. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-2-methylpropane. Aldrich.
- SAFETY DATA SHEET - 1-Chloro-2-methylpropane. MilliporeSigma.
- SAFETY DATA SHEET - 2-CHLORO-2-METHYLPROPANE. Philip Harris Ltd.
- SAFETY DATA SHEET - 2-Chloro-2-methylpropane. Acros Organics.
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Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dichloro-2-methylpropane
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical handling in a laboratory setting demands a synthesis of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 1,2-Dichloro-2-methylpropane, focusing on the critical aspect of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only follow safety procedures but to understand the rationale behind them, thereby fostering a culture of intrinsic safety and trust in your laboratory operations.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 594-37-6) is a highly flammable liquid and vapor that poses several health risks.[1] A thorough understanding of its properties is the foundation of safe handling.
1.1. Key Hazards Profile According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable Liquid (Category 2): Highly flammable liquid and vapor.[1][2][3] This necessitates stringent control of ignition sources.
-
Skin Irritation (Category 2): Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
1.2. Physicochemical Properties and Their Implications
The physical properties of a chemical directly influence the selection of appropriate controls and PPE.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₄H₈Cl₂ | Halogenated hydrocarbon; specific disposal procedures are required. |
| Molecular Weight | 127.01 g/mol | |
| Boiling Point | Not explicitly available in search results | A low boiling point would indicate high volatility and an increased inhalation hazard. |
| Vapor Pressure | Not explicitly available in search results | High vapor pressure at room temperature increases the concentration of flammable and irritant vapors in the air. |
| Flash Point | Not explicitly available in search results | A low flash point indicates that it can ignite at low temperatures. |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy for this compound is not a one-size-fits-all solution. It requires a risk-based approach, considering the nature of the task, the quantities being handled, and the engineering controls in place.
Foundational PPE: The Non-Negotiables
For any work involving this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] If there is a splash hazard, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]
-
Skin and Body Protection: A flame-resistant lab coat is essential. Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
Respiratory Protection: When and Why
Respiratory protection is necessary when engineering controls, such as a fume hood, are not sufficient to maintain exposure below acceptable limits or during emergency situations.
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[2][5]
-
Elevated Risk Scenarios: If there is a potential for exceeding exposure limits, such as during a large-scale transfer or a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] For low boiling point organic solvents, a Type AX filter may be recommended.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
